Product packaging for 1-Bromocyclopentane-1-carboxylic acid(Cat. No.:CAS No. 56447-24-6)

1-Bromocyclopentane-1-carboxylic acid

カタログ番号: B1282460
CAS番号: 56447-24-6
分子量: 193.04 g/mol
InChIキー: MUSCLEBGQGXIBI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

1-Bromocyclopentane-1-carboxylic acid (CAS RN: 56447-24-6, Molecular Formula: C6H9BrO2) is a versatile cyclopentane derivative that serves as a valuable bifunctional building block in organic synthesis . Its molecular structure, featuring both a carboxylic acid and a bromine substituent on the same carbon atom, makes it a particularly useful precursor for the synthesis of complex molecular architectures. A prominent application documented in scientific literature is its use in the Reformatsky reaction for the construction of spirocyclic systems . Specifically, its ester derivative, methyl 1-bromocyclopentane-1-carboxylate, reacts with zinc and 3-aryl-2-cyanoprop-2-enamides to yield 7-azaspiro[4.5]decane derivatives, which are structures of significant interest in medicinal chemistry . This reaction highlights the compound's utility in forming key carbon-carbon bonds to assemble challenging ring systems. The compound is offered for research and further manufacturing applications only and is strictly not intended for diagnostic or therapeutic human use. Researchers can leverage this chemical as a critical intermediate in the development of novel pharmaceuticals and other fine chemicals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9BrO2 B1282460 1-Bromocyclopentane-1-carboxylic acid CAS No. 56447-24-6

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-bromocyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO2/c7-6(5(8)9)3-1-2-4-6/h1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSCLEBGQGXIBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60539962
Record name 1-Bromocyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60539962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56447-24-6
Record name 1-Bromocyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60539962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Bromocyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromocyclopentane-1-carboxylic acid is a halogenated cyclic carboxylic acid. Its structure, featuring a bromine atom and a carboxylic acid group on the same carbon of a cyclopentane ring, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and reactivity, with a focus on its application in the synthesis of novel compounds, particularly as a precursor to amino acids.

Chemical and Physical Properties

The following tables summarize the known and predicted chemical and physical properties of this compound.

General and Physical Properties
PropertyValueSource
Molecular Formula C₆H₉BrO₂[1][2]
Molecular Weight 193.04 g/mol [1][2]
Melting Point 66 °C[1]
Boiling Point Not experimentally determined.
Density Not experimentally determined.
pKa Not experimentally determined.
Appearance White to off-white crystalline solid
Solubility Soluble in many organic solvents.
Spectroscopic Data
Spectrum TypeKey Features (Predicted/Typical)Source
¹H NMR The acidic proton of the carboxylic acid is expected to appear as a broad singlet around 10-13 ppm. The protons on the cyclopentane ring will appear as multiplets in the upfield region, typically between 1.5 and 3.0 ppm.
¹³C NMR The carbonyl carbon of the carboxylic acid is expected to appear in the range of 170-185 ppm. The carbon bearing the bromine and carboxylic acid group will be significantly downfield. The other carbons of the cyclopentane ring will appear in the aliphatic region.
Infrared (IR) A broad O-H stretch from the carboxylic acid is expected around 2500-3300 cm⁻¹. A strong C=O stretch from the carbonyl group is expected around 1700-1725 cm⁻¹. The C-Br stretch will appear in the fingerprint region.[3]
Mass Spectrometry Predicted m/z for [M+H]⁺: 192.98587. Other predicted adducts include [M+Na]⁺ (214.96781) and [M-H]⁻ (190.97131).

Experimental Protocols

Synthesis of this compound via Hell-Volhard-Zelinskii Reaction

This protocol is adapted from the general procedure for the Hell-Volhard-Zelinskii reaction.[1][4][5][6][7]

Materials:

  • Cyclopentanecarboxylic acid

  • Red phosphorus

  • Bromine

  • Dichloromethane (DCM)

  • Water

  • Anhydrous magnesium sulfate

  • Sodium bicarbonate (saturated solution)

Procedure:

  • To a solution of cyclopentanecarboxylic acid in dichloromethane, add a catalytic amount of red phosphorus.

  • Slowly add bromine to the mixture at room temperature. The reaction is exothermic and will be accompanied by the evolution of hydrogen bromide gas.

  • After the addition is complete, heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Separate the organic layer and wash it with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Synthesis of 1-Aminocyclopentane-1-carboxylic Acid

This compound is a key precursor for the synthesis of 1-aminocyclopentane-1-carboxylic acid, a non-proteinogenic amino acid.[8][9]

Materials:

  • This compound

  • Ammonia (concentrated aqueous solution)

  • Ethanol

Procedure:

  • Dissolve this compound in ethanol in a sealed pressure vessel.

  • Add an excess of concentrated aqueous ammonia.

  • Heat the mixture and stir for several hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting solid is the crude 1-aminocyclopentane-1-carboxylic acid, which can be purified by recrystallization from a water/ethanol mixture.

Chemical Reactivity and Signaling Pathways

Currently, there is no available information linking this compound to specific biological signaling pathways. Its primary role in research and development is as a synthetic intermediate.

Key Reactions

The reactivity of this compound is dominated by the two functional groups: the carboxylic acid and the alpha-bromo substituent.

  • Nucleophilic Substitution (S_N2): The bromine atom is at a tertiary carbon, which would typically disfavor S_N2 reactions. However, the adjacent carbonyl group can stabilize a partial negative charge in the transition state, making it susceptible to attack by nucleophiles. This is exemplified by its reaction with ammonia to form 1-aminocyclopentane-1-carboxylic acid.

  • Esterification: The carboxylic acid can undergo Fischer esterification by reacting with an alcohol in the presence of an acid catalyst.

  • Amide Formation: The carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride, which can then react with amines to form amides.

Visualizations

Synthesis of this compound

G cluster_0 Hell-Volhard-Zelinskii Reaction A Cyclopentanecarboxylic Acid B Acyl Bromide Intermediate A->B PBr3 C Enol Intermediate B->C Tautomerization D alpha-Bromo Acyl Bromide C->D Br2 E 1-Bromocyclopentane-1- carboxylic Acid D->E H2O (Hydrolysis)

Caption: Synthesis of this compound.

Conversion to 1-Aminocyclopentane-1-carboxylic Acid

G cluster_1 Synthesis of 1-Aminocyclopentane-1-carboxylic Acid F 1-Bromocyclopentane-1- carboxylic Acid G 1-Aminocyclopentane-1- carboxylic Acid F->G NH3 (excess) S_N2 Reaction

Caption: Synthesis of 1-Aminocyclopentane-1-carboxylic Acid.

References

An In-depth Technical Guide to 1-Bromocyclopentane-1-carboxylic acid (CAS: 56447-24-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromocyclopentane-1-carboxylic acid, with the CAS number 56447-24-6, is a halogenated cyclic carboxylic acid. Its structure, featuring a bromine atom and a carboxylic acid group attached to the same carbon of a cyclopentane ring, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a particular focus on its relevance to drug discovery and development as a precursor to biologically active molecules.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow solid or liquid, depending on its purity and the ambient temperature. The presence of both a polar carboxylic acid group and a halogenated aliphatic ring influences its solubility and reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 56447-24-6[1][2]
Molecular Formula C₆H₉BrO₂[1][2]
Molecular Weight 193.04 g/mol [1][2]
Melting Point 66-70 °C[3]
Appearance Colorless to pale yellow liquid or solid[3]
SMILES C1CCC(C1)(C(=O)O)Br[2]
InChIKey MUSCLEBGQGXIBI-UHFFFAOYSA-N[2]

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show multiplets for the methylene protons of the cyclopentane ring, typically in the range of 1.5-2.5 ppm. The carboxylic acid proton would appear as a broad singlet significantly downfield, likely above 10 ppm, though its position is concentration-dependent.

¹³C NMR: The carbon NMR spectrum would feature a signal for the carbonyl carbon of the carboxylic acid in the range of 170-180 ppm. The quaternary carbon bearing the bromine and carboxylic acid group would appear further downfield than the other ring carbons due to the deshielding effects of the substituents. The methylene carbons of the cyclopentane ring would resonate in the aliphatic region.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a very broad O-H stretching band for the carboxylic acid, typically spanning from 2500 to 3300 cm⁻¹. A strong and sharp carbonyl (C=O) stretching absorption is expected between 1700 and 1725 cm⁻¹. The C-Br stretch will appear in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation would likely involve the loss of Br, COOH, and parts of the cyclopentane ring.

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is the Hell-Volhard-Zelinsky reaction, involving the α-bromination of a carboxylic acid.

Synthesis of this compound

Experimental Protocol:

This protocol is adapted from established procedures for α-bromination of carboxylic acids.

Materials:

  • Cyclopentanecarboxylic acid

  • Red phosphorus

  • Bromine

  • Diethyl ether

  • Water

Procedure:

  • In a reaction flask equipped with a dropping funnel and a condenser, a mixture of cyclopentanecarboxylic acid and a catalytic amount of red phosphorus is prepared.

  • Bromine is added dropwise to the stirred mixture. The reaction is exothermic and generates hydrogen bromide gas, so it should be performed in a well-ventilated fume hood.

  • After the addition is complete, the reaction mixture is heated to facilitate the completion of the reaction.

  • Upon cooling, the reaction mixture is cautiously poured into water.

  • The aqueous mixture is extracted several times with diethyl ether.

  • The combined ether extracts are washed with water and dried over an anhydrous drying agent (e.g., magnesium sulfate).

  • The solvent is removed by rotary evaporation to yield the crude this compound, which can be further purified by distillation under reduced pressure or recrystallization.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Cyclopentanecarboxylic_acid Cyclopentanecarboxylic acid Reaction_Vessel Reaction Vessel (Heating) Cyclopentanecarboxylic_acid->Reaction_Vessel Bromine Bromine Bromine->Reaction_Vessel Red_Phosphorus Red Phosphorus (catalyst) Red_Phosphorus->Reaction_Vessel Quenching Quenching (Water) Reaction_Vessel->Quenching Extraction Extraction (Diethyl Ether) Quenching->Extraction Drying Drying Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Product 1-Bromocyclopentane- 1-carboxylic acid Evaporation->Product Amination_Reaction Start 1-Bromocyclopentane- 1-carboxylic acid Product 1-Aminocyclopentane- 1-carboxylic acid Start->Product Nucleophilic Substitution Reagent Ammonia (NH3) Reagent->Product Hydrolysis_Reaction Start 1-Bromocyclopentane- 1-carboxylic acid Product 1-Hydroxycyclopentane- 1-carboxylic acid Start->Product Nucleophilic Substitution (Hydrolysis) Reagent Aqueous Base (e.g., NaOH) then Acid Work-up Reagent->Product Drug_Development_Pathway cluster_synthesis Chemical Synthesis cluster_target Biological Target cluster_application Therapeutic Application Start 1-Bromocyclopentane- 1-carboxylic acid Intermediate 1-Aminocyclopentane- 1-carboxylic acid (and derivatives) Start->Intermediate Derivatization Target NMDA Receptor Intermediate->Target Modulation Application CNS Disorders (e.g., Schizophrenia, Depression) Target->Application Therapeutic Potential

References

An In-depth Technical Guide to 1-Bromocyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and reactivity of 1-Bromocyclopentane-1-carboxylic acid. The information is intended to support research and development activities in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

This compound is a halogenated carboxylic acid with a cyclopentane ring. The bromine atom and the carboxylic acid group are both attached to the same carbon atom, creating a quaternary center.

Table 1: Chemical Identifiers and Physical Properties

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 56447-24-6[2]
Chemical Formula C₆H₉BrO₂[2]
Molecular Weight 193.04 g/mol [2]
Melting Point 66 °C[2]
SMILES C1CCC(C1)(C(=O)O)Br[1]
InChI InChI=1S/C6H9BrO2/c7-6(5(8)9)3-1-2-4-6/h1-4H2,(H,8,9)[1]

Spectroscopic Data

Table 2: Predicted Spectroscopic Data

SpectrumPredicted Peaks and Characteristics
¹H NMR The spectrum is expected to show complex multiplets for the methylene protons of the cyclopentane ring. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
¹³C NMR The spectrum would show a signal for the quaternary carbon attached to the bromine and carboxylic acid group, a signal for the carboxylic acid carbonyl carbon (typically in the range of 170-180 ppm), and signals for the methylene carbons of the cyclopentane ring.
IR Spectroscopy A broad O-H stretching band from approximately 2500-3300 cm⁻¹ is characteristic of the carboxylic acid dimer. A strong C=O stretching absorption is expected around 1700-1725 cm⁻¹. A C-Br stretching band would be observed in the fingerprint region.[3]
Mass Spectrometry The mass spectrum would show a molecular ion peak (M+) and an M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of Br and COOH. Predicted m/z values for various adducts have been calculated.[4]

Synthesis

This compound can be synthesized via the Hell-Volhard-Zelinskii reaction from cyclopentanecarboxylic acid. This reaction involves the alpha-bromination of a carboxylic acid in the presence of phosphorus tribromide and bromine.

Experimental Protocol: Hell-Volhard-Zelinskii Reaction

This protocol is adapted from a known procedure for the synthesis of α-bromo carboxylic acids.

Materials:

  • Cyclopentanecarboxylic acid

  • Red phosphorus

  • Bromine

  • Ether

  • Water

Procedure:

  • In a reaction vessel, mix cyclopentanecarboxylic acid and red phosphorus.

  • Slowly add bromine to the mixture dropwise over a period of 2 hours. A vigorous reaction with the liberation of hydrogen bromide will be observed.

  • After the addition is complete, stir the reaction mixture at 60°C for 3 hours.

  • Cool the resulting dark-colored oil and pour it into water.

  • Extract the aqueous mixture three times with ether.

  • Combine the ether extracts and wash them with water.

  • Dry the ether layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Remove the ether by distillation.

  • Distill the remaining oily residue under high vacuum to obtain this compound.

Reactivity and Applications

This compound is a useful intermediate in organic synthesis. The presence of both a carboxylic acid and a reactive bromine atom allows for a variety of chemical transformations. It can be used in reactions such as the Reformatsky reaction, where it reacts with a carbonyl compound in the presence of zinc to form β-hydroxy esters. The carboxylic acid moiety can undergo esterification, and the bromine atom can be displaced by nucleophiles.

Safety Information

Table 3: Hazard Statements

Hazard CodeDescription
H302Harmful if swallowed
H315Causes skin irritation
H318Causes serious eye damage
H335May cause respiratory irritation

Users should consult the full Safety Data Sheet (SDS) before handling this compound and take appropriate safety precautions.

Visualization of Synthesis Workflow

The following diagram illustrates the synthesis of this compound via the Hell-Volhard-Zelinskii reaction.

Synthesis_Workflow Synthesis of this compound reactant1 Cyclopentanecarboxylic Acid intermediate Acyl Bromide Intermediate reactant1->intermediate + PBr3 (from P + Br2) reactant2 Red Phosphorus reactant2->intermediate reactant3 Bromine reactant3->intermediate product This compound intermediate->product 1. Bromination 2. Hydrolysis

Caption: Synthesis workflow for this compound.

References

In-depth Technical Guide: Physicochemical Properties of 1-Bromocyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential physicochemical data for 1-Bromocyclopentane-1-carboxylic acid, a key reagent and building block in organic synthesis and drug discovery.

Molecular Properties

The fundamental molecular characteristics of this compound are summarized below. These data are critical for reaction stoichiometry, analytical characterization, and formulation development.

PropertyValue
Molecular Formula C6H9BrO2[1][2][3][4][5]
Molecular Weight 193.04 g/mol [1][2][4][5]
IUPAC Name This compound[4]
CAS Number 56447-24-6[1][2]
SMILES OC(=O)C1(Br)CCCC1[2]

Logical Relationship: From Structure to Molecular Weight

The molecular weight of a compound is a direct function of its atomic composition, as defined by its molecular formula. The following diagram illustrates the logical flow from the compound's name to its calculated molecular weight.

G A This compound B Molecular Formula C6H9BrO2 A->B Determines C Atomic Composition Carbon: 6 Hydrogen: 9 Bromine: 1 Oxygen: 2 B->C Indicates D Sum of Atomic Weights (612.01) + (91.01) + (179.90) + (216.00) C->D Leads to calculation E Molecular Weight 193.04 g/mol D->E Results in

Caption: Logical workflow from chemical name to molecular weight.

References

An In-Depth Technical Guide to the Synthesis of 1-Bromocyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Bromocyclopentane-1-carboxylic acid from cyclopentanecarboxylic acid. The primary method detailed is the Hell-Volhard-Zelinsky (HVZ) reaction, a well-established method for the α-bromination of carboxylic acids. This document outlines the reaction mechanism, provides a detailed experimental protocol, and presents relevant physicochemical and quantitative data.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. The introduction of a bromine atom at the α-position of cyclopentanecarboxylic acid creates a versatile intermediate that can undergo various subsequent transformations, allowing for the construction of more complex molecular architectures. The Hell-Volhard-Zelinsky reaction is the most common and effective method for this transformation.[1][2][3]

The Hell-Volhard-Zelinsky Reaction: Mechanism and Pathway

The Hell-Volhard-Zelinsky (HVZ) reaction facilitates the α-halogenation of carboxylic acids. The reaction is typically carried out using a phosphorus trihalide, such as phosphorus tribromide (PBr₃), and a halogen, in this case, bromine (Br₂).[1] The reaction proceeds through the formation of an acyl bromide intermediate, which is crucial as carboxylic acids themselves do not readily enolize.[4]

The generally accepted mechanism for the HVZ reaction applied to the synthesis of this compound is as follows:

  • Formation of Acyl Bromide: Cyclopentanecarboxylic acid reacts with phosphorus tribromide to form cyclopentanecarbonyl bromide.[2][4]

  • Enolization: The acyl bromide, in equilibrium with its enol form, tautomerizes to create an enol intermediate.[2][5]

  • α-Bromination: The enol intermediate then reacts with bromine at the α-carbon to yield 1-bromocyclopentanecarbonyl bromide.[1][2]

  • Hydrolysis: Finally, the α-bromo acyl bromide is hydrolyzed, typically during the work-up stage, to produce the final product, this compound.[2][6]

The overall reaction can be visualized as follows:

HVZ_Reaction Hell-Volhard-Zelinsky Reaction Pathway A Cyclopentanecarboxylic Acid B Cyclopentanecarbonyl Bromide A->B + PBr3 C Enol Intermediate B->C Tautomerization D 1-Bromocyclopentanecarbonyl Bromide C->D + Br2 E 1-Bromocyclopentane-1-carboxylic Acid D->E + H2O (Hydrolysis)

Figure 1: Hell-Volhard-Zelinsky reaction pathway for the synthesis of this compound.

Experimental Protocol

The following experimental protocol is a detailed methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Cyclopentanecarboxylic Acid114.1420.0 g0.175
Red Phosphorus30.972.5 g0.081
Bromine159.8117.9 mL (55.7 g)0.349
Diethyl Ether74.12As required-
Water18.02As required-
Procedure

The experimental workflow can be summarized as follows:

Experimental_Workflow Experimental Workflow A 1. Reactant Mixture - Cyclopentanecarboxylic Acid - Red Phosphorus B 2. Bromine Addition - Dropwise over 2 hours A->B C 3. Reaction - Stir at 60°C for 3 hours B->C D 4. Quenching & Extraction - Pour into water - Extract with diethyl ether (3x) C->D E 5. Washing & Drying - Wash ether phases with water - Dry the ether phases D->E F 6. Solvent Removal - Distill off diethyl ether E->F G 7. Purification - High vacuum distillation of the oily residue F->G

Figure 2: A summarized workflow for the synthesis and purification of this compound.

Step-by-Step Methodology:

  • Initial Setup: In a suitable reaction vessel, combine 20.0 g (0.175 mol) of cyclopentanecarboxylic acid with 2.5 g of red phosphorus.

  • Addition of Bromine: Over a period of 2 hours, add 17.9 mL (0.352 mol) of bromine dropwise to the mixture. A vigorous reaction with the evolution of hydrogen bromide gas will be observed. This step should be performed in a well-ventilated fume hood.

  • Reaction Heating: After the addition of bromine is complete, stir the reaction mixture at 60°C for 3 hours.

  • Work-up: Cool the dark-colored, oily reaction mixture and pour it into water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether.

  • Washing and Drying: Combine the ether extracts and wash them with water. Dry the ether layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Solvent Removal: Remove the diethyl ether by distillation.

  • Purification: The remaining oily residue is purified by high vacuum distillation to yield this compound.

Physicochemical and Quantitative Data

The following tables summarize the key physicochemical properties of the starting material and the final product.

Table 1: Physicochemical Properties of Cyclopentanecarboxylic Acid and this compound

PropertyCyclopentanecarboxylic AcidThis compound
Molecular Formula C₆H₁₀O₂C₆H₉BrO₂[7]
Molar Mass ( g/mol ) 114.14193.04[7]
Appearance Colorless oilColorless to pale yellow liquid or solid[7]
Melting Point (°C) 466[7]
Boiling Point (°C) 216-
CAS Number 3400-45-156447-24-6[7]

Table 2: Quantitative Data for the Synthesis of this compound

ParameterValue
Starting Material Cyclopentanecarboxylic Acid
Reagents Red Phosphorus, Bromine
Reaction Temperature 60°C
Reaction Time 3 hours (post-addition)
Reported Yield Not explicitly stated in the provided protocol. Yields for HVZ reactions can vary widely depending on the substrate and reaction conditions.

Safety Considerations

  • Bromine: is highly toxic, corrosive, and a strong oxidizing agent. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

  • Phosphorus Tribromide (formed in situ): is corrosive and reacts violently with water.

  • Hydrogen Bromide (byproduct): is a corrosive gas. The reaction should be equipped with a gas trap to neutralize the evolving HBr.

  • Diethyl Ether: is highly flammable. All heating should be conducted using a heating mantle and not an open flame.

Conclusion

The synthesis of this compound from cyclopentanecarboxylic acid is effectively achieved through the Hell-Volhard-Zelinsky reaction. This technical guide provides a detailed protocol and the underlying chemical principles for this transformation. The resulting α-bromo acid is a versatile intermediate for further synthetic modifications, making this a valuable procedure for researchers in medicinal chemistry and drug development. Careful adherence to the experimental procedure and safety precautions is essential for a successful and safe synthesis.

References

An In-depth Technical Guide to the Formation of 1-Bromocyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-bromocyclopentane-1-carboxylic acid, a valuable intermediate in organic synthesis. The core focus is on the mechanism of its formation via the Hell-Volhard-Zelinsky reaction, a cornerstone method for the α-halogenation of carboxylic acids. This document includes a detailed breakdown of the reaction mechanism, a step-by-step experimental protocol, tabulated physicochemical data, and a discussion on the spectroscopic characteristics of the final product. The guide is designed to equip researchers and professionals in drug development and chemical synthesis with the foundational knowledge required to understand and utilize this chemical transformation.

Introduction

This compound is a halogenated cyclic carboxylic acid. The presence of both a bromine atom and a carboxylic acid functional group on the same tertiary carbon atom makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical compounds and novel materials. The primary and most effective method for its synthesis is the Hell-Volhard-Zelinsky (HVZ) reaction, which allows for the selective bromination of the α-carbon of a carboxylic acid.[1][2] This guide will delve into the intricacies of this reaction as applied to the synthesis of the title compound from cyclopentanecarboxylic acid.

The Hell-Volhard-Zelinsky (HVZ) Reaction Mechanism

The formation of this compound from cyclopentanecarboxylic acid proceeds via the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction is essential for the α-halogenation of carboxylic acids that possess an α-hydrogen.[3][4] Carboxylic acids themselves do not readily enolize to an extent sufficient for direct α-halogenation.[4] The HVZ reaction circumvents this by first converting the carboxylic acid into a more reactive acyl bromide intermediate.[1][4]

The mechanism can be broken down into four principal stages:

  • Acyl Bromide Formation: A catalytic amount of phosphorus, typically red phosphorus or phosphorus tribromide (PBr₃), reacts with bromine (Br₂) to form PBr₃ in situ. This PBr₃ then converts the cyclopentanecarboxylic acid into cyclopentanecarbonyl bromide.[1][5] This step is crucial as the acyl bromide is more readily enolized than the parent carboxylic acid.[4]

  • Enolization: The cyclopentanecarbonyl bromide tautomerizes to its enol form. This keto-enol tautomerism is typically catalyzed by the HBr generated in the first step and provides the nucleophilic α-carbon necessary for bromination.[1][5]

  • α-Bromination: The enol form of the acyl bromide acts as a nucleophile and attacks a molecule of bromine (Br₂). This results in the formation of 1-bromo-cyclopentanecarbonyl bromide and a bromide ion.[1]

  • Hydrolysis/Exchange: The newly formed 1-bromo-cyclopentanecarbonyl bromide is a highly reactive intermediate. In the final step of the reaction, this intermediate can react with water during the workup (hydrolysis) to yield the final product, this compound.[1] Alternatively, it can undergo a bromide exchange with a molecule of the starting cyclopentanecarboxylic acid, regenerating the cyclopentanecarbonyl bromide intermediate and forming the final product, thus continuing the catalytic cycle.[3][4]

Reaction Pathway Diagram

HVZ_Reaction_Overview Start Cyclopentanecarboxylic Acid Product 1-Bromocyclopentane-1- carboxylic Acid Start->Product Hell-Volhard-Zelinsky Reaction Reagents 1. P/Br₂ 2. H₂O

Caption: Overall transformation via the Hell-Volhard-Zelinsky reaction.

Detailed Mechanism Diagram

HVZ_Mechanism cluster_0 Step 1: Acyl Bromide Formation cluster_1 Step 2: Enolization cluster_2 Step 3: α-Bromination cluster_3 Step 4: Hydrolysis CA Cyclopentanecarboxylic Acid AcylBromide Cyclopentanecarbonyl Bromide CA->AcylBromide PBr3 PBr₃ AcylBromide_ref Cyclopentanecarbonyl Bromide AcylBromide->AcylBromide_ref Enol Acyl Bromide Enol Enol_ref Acyl Bromide Enol Enol->Enol_ref AcylBromide_ref->Enol Tautomerization AlphaBromo 1-Bromo-cyclopentanecarbonyl Bromide Enol_ref->AlphaBromo Br2 Br₂ AlphaBromo_ref 1-Bromo-cyclopentanecarbonyl Bromide AlphaBromo->AlphaBromo_ref FinalProduct 1-Bromocyclopentane-1- carboxylic Acid AlphaBromo_ref->FinalProduct H2O H₂O

Caption: Stepwise mechanism of the Hell-Volhard-Zelinsky reaction.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound. Yields for this specific reaction are not widely reported, but similar HVZ reactions on cyclic carboxylic acids can achieve high yields, such as 85% for the α-bromination of cyclobutanecarboxylic acid.[5]

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)Molar Eq.
Cyclopentanecarboxylic acid114.1420.00.1751.0
Red Phosphorus30.972.50.0810.46
Bromine (Br₂)159.8156.25 (17.9 mL)0.3522.01
Diethyl ether74.12---
Water18.02---
Procedure
  • Reaction Setup: In a suitable reaction vessel equipped with a dropping funnel and a reflux condenser, combine 20.0 g (0.175 mol) of cyclopentanecarboxylic acid and 2.5 g (0.081 mol) of red phosphorus.

  • Addition of Bromine: Over a period of 2 hours, add 17.9 mL (56.25 g, 0.352 mol) of bromine dropwise to the mixture. A vigorous reaction with the evolution of hydrogen bromide gas will be observed. This step should be performed in a well-ventilated fume hood.

  • Reaction Heating: After the addition is complete, stir the reaction mixture at 60°C for 3 hours.

  • Workup - Quenching and Extraction: Cool the dark, oily reaction mixture and carefully pour it into cold water. Extract the aqueous mixture three times with diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash them with water. Dry the ether phase over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Purification: Remove the diethyl ether by rotary evaporation. The remaining oily residue is then purified by distillation under high vacuum to yield this compound.

Physicochemical and Spectroscopic Data

Quantitative Data Summary
PropertyValueReference
IUPAC NameThis compound[6]
CAS Number56447-24-6[6]
Molecular FormulaC₆H₉BrO₂[6][7]
Molecular Weight193.04 g/mol [6][7]
Monoisotopic Mass191.97859 Da[6]
Melting Point66 °C[8]
XLogP3 (Predicted)1.6[6]
Spectroscopic Characterization
  • Infrared (IR) Spectroscopy:

    • A very broad O-H stretching band from approximately 2500-3300 cm⁻¹, characteristic of a carboxylic acid dimer.[9]

    • A strong C=O stretching band around 1710 cm⁻¹ for the hydrogen-bonded dimer.[9]

    • C-Br stretching vibrations would appear in the fingerprint region, typically below 700 cm⁻¹.

  • ¹H NMR Spectroscopy:

    • The spectrum will lack a proton signal at the α-carbon, confirming successful substitution.

    • The eight protons on the cyclopentane ring (β and γ positions) would appear as complex multiplets, likely in the range of 1.5-2.5 ppm.

    • A very broad singlet far downfield, typically >10 ppm (often around 12 ppm), corresponding to the acidic carboxylic acid proton (-COOH).[9] The exact chemical shift is dependent on concentration and solvent.[9]

  • ¹³C NMR Spectroscopy:

    • The carboxylic acid carbon (C=O) signal would appear in the range of 165-185 δ.[9]

    • The quaternary α-carbon attached to the bromine atom would be significantly downfield.

    • Other sp³ hybridized carbons of the cyclopentane ring would appear further upfield.

  • Mass Spectrometry:

    • The mass spectrum would show a characteristic pair of molecular ion peaks (M and M+2) of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[10]

    • A common fragmentation pattern for carboxylic acids is the loss of the carboxyl group (-COOH, 45 Da) or water (-H₂O, 18 Da). The base peak is often due to the cleavage of the C-Br bond.

Conclusion

The Hell-Volhard-Zelinsky reaction provides a reliable and effective pathway for the synthesis of this compound from cyclopentanecarboxylic acid. The mechanism, involving the formation and subsequent bromination of an acyl bromide enol, is well-understood and allows for specific α-halogenation. The detailed protocol and characterization data provided in this guide serve as a valuable resource for chemists in research and industry, facilitating the synthesis and application of this versatile chemical intermediate.

References

Spectroscopic Profile of 1-Bromocyclopentane-1-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Bromocyclopentane-1-carboxylic acid, a key building block in organic synthesis and drug discovery. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectroscopic data for this compound. These values are based on established principles of spectroscopy and data from structurally analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~2.2-2.5Multiplet2Hα-CH₂
~1.8-2.1Multiplet4Hβ, β'-CH₂
~1.6-1.8Multiplet2Hγ-CH₂
Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (ppm)Assignment
~175-180C=O (Carboxylic Acid)
~60-70C-Br (Quaternary)
~35-45α-CH₂
~25-35β-CH₂
Table 3: Characteristic IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
1700-1725StrongC=O stretch (Carboxylic Acid)
1210-1320MediumC-O stretch
920-960Medium, BroadO-H bend
550-650Medium-StrongC-Br stretch
Table 4: Predicted Mass Spectrometry Fragmentation Data
m/zInterpretation
192/194[M]⁺, Molecular ion peak (presence of Br isotopes)
113[M-Br]⁺, Loss of Bromine radical
147/149[M-COOH]⁺, Loss of Carboxyl radical
69[C₅H₉]⁺, Cyclopentyl cation

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for standard instrumentation and may require optimization based on the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent may depend on the solubility of the compound and the desired resolution of the acidic proton.

  • Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Phase (KBr Pellet): Grind a small amount (1-2 mg) of the crystalline sample with anhydrous potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Place the sample in the beam path and record the sample spectrum.

    • The spectrum is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) into the mass spectrometer.

  • Ionization Method: Electron Ionization (EI) is a common method for small organic molecules and is expected to provide valuable fragmentation information.[1][2][3][4][5]

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range is scanned to observe the molecular ion and key fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 1-Bromocyclopentane- 1-carboxylic acid Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Grinding Grind with KBr or Place on ATR Sample->Grinding MS Mass Spectrometer (EI) Sample->MS Direct Infusion NMR NMR Spectrometer (¹H & ¹³C) Dissolution->NMR IR FTIR Spectrometer Grinding->IR NMR_Data Chemical Shifts Coupling Patterns Integration NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Physical Properties of 1-Bromocyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1-Bromocyclopentane-1-carboxylic acid, a halogenated cycloalkane derivative of interest in synthetic and medicinal chemistry. The information is presented to support research, development, and handling of this compound.

Core Physical and Chemical Data

This compound is a solid at room temperature. The fundamental identifiers and physical properties are summarized in the table below for quick reference.

PropertyValueSource
Molecular Formula C₆H₉BrO₂[1]
Molecular Weight 193.04 g/mol [1]
CAS Number 56447-24-6[1]
IUPAC Name This compound[2]
Melting Point 66 °C[1]
Boiling Point Data not available
Density Data not available
Solubility Data not available
SMILES C1CCC(C1)(C(=O)O)Br[3]
InChIKey MUSCLEBGQGXIBI-UHFFFAOYSA-N[3]

Hazard and Safety Information

For safe handling and use in a laboratory or manufacturing setting, it is crucial to be aware of the hazard profile of this compound. The compound is associated with the following hazards:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H318: Causes serious eye damage.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Appropriate personal protective equipment (PPE) and engineering controls should be utilized when working with this substance. Recommended precautionary measures include:

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[1]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P332+P313: If skin irritation occurs: Get medical advice/attention.[1]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1]

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the available literature, standard methodologies for a solid carboxylic acid would be employed.

Melting Point Determination

A standard capillary melting point apparatus would be utilized. A small, powdered sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded as the melting point.

Boiling Point, Density, and Solubility Determination

As this compound is a solid at room temperature with a relatively low melting point, its boiling point would likely be determined under reduced pressure to prevent decomposition. Density could be determined using gas pycnometry for the solid or a hydrometer for the molten state.

Solubility would be assessed by adding a known mass of the compound to a specific volume of a solvent of interest (e.g., water, ethanol, dichloromethane) at a controlled temperature. The mixture would be agitated until equilibrium is reached, and the concentration of the dissolved solute would be determined by a suitable analytical method, such as HPLC or titration.

Logical Workflow for Property Determination

The following diagram illustrates a logical workflow for the characterization of the physical properties of a compound like this compound.

G cluster_synthesis Synthesis and Purification cluster_characterization Physical Property Characterization cluster_documentation Data Analysis and Documentation Synthesis Synthesis Purification Purification Synthesis->Purification Melting_Point Melting_Point Purification->Melting_Point Purity Check Boiling_Point Boiling_Point Melting_Point->Boiling_Point Density Density Melting_Point->Density Solubility Solubility Melting_Point->Solubility Data_Analysis Data_Analysis Boiling_Point->Data_Analysis Density->Data_Analysis Solubility->Data_Analysis Technical_Guide Technical_Guide Data_Analysis->Technical_Guide

Caption: Workflow for Physical Property Determination.

References

solubility of 1-Bromocyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of 1-Bromocyclopentane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific experimental data in public literature, this document outlines the predicted solubility based on the compound's chemical structure and the general principles of solubility for carboxylic acids. Furthermore, it provides a detailed experimental protocol for determining its solubility in various solvents, which is crucial for its application in research and drug development.

Core Compound Information

This compound is a halogenated carboxylic acid with the molecular formula C₆H₉BrO₂ and a molecular weight of 193.04 g/mol .[1][2][3][4] Its structure consists of a five-membered cyclopentane ring substituted with both a bromine atom and a carboxylic acid group at the same carbon atom. The presence of the polar carboxylic acid group and the relatively nonpolar brominated cyclopentane ring suggests a nuanced solubility profile.

Predicted Solubility Profile

The is dictated by the interplay between its polar carboxylic acid functional group and its nonpolar bromocyclopentyl moiety. The carboxylic acid group can engage in hydrogen bonding with polar solvents, while the bromocyclopentyl group contributes to its solubility in nonpolar organic solvents.

Based on the principle of "like dissolves like," the following qualitative solubility profile is anticipated:

Solvent TypePredicted SolubilityRationale
Polar Protic (e.g., Water) - Low to slight solubility. The presence of the carboxylic acid group allows for some interaction with water through hydrogen bonding. However, the nonpolar bromocyclopentane backbone is expected to significantly limit its aqueous solubility.[5]
Polar Aprotic (e.g., DMSO, DMF, Acetone) - Good solubility is expected. These solvents can act as hydrogen bond acceptors for the carboxylic acid proton and can effectively solvate the overall molecule.
Nonpolar (e.g., Hexane, Toluene) - Moderate to good solubility is predicted. The nonpolar bromocyclopentyl group will interact favorably with nonpolar solvents through van der Waals forces.
Ethers (e.g., Diethyl ether, THF) - Good solubility is expected. Ethers can act as hydrogen bond acceptors and also have sufficient nonpolar character to dissolve the cyclopentane ring. Extraction from an aqueous solution into ether is a common procedure for similar compounds.[6]
Alcohols (e.g., Methanol, Ethanol) - Good solubility is anticipated. Alcohols are polar and can engage in hydrogen bonding with the carboxylic acid group, while also having an alkyl chain that can interact with the nonpolar part of the molecule.
Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃) - High solubility is expected. This compound will react with a base to form the corresponding carboxylate salt, which is ionic and therefore highly soluble in water.[7][8][9]
Aqueous Acid (e.g., 5% HCl) - Low solubility is expected, similar to its solubility in water. The acidic conditions will not enhance the solubility of this acidic compound.[8]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the qualitative and quantitative determination of the .

Materials and Equipment
  • This compound (solid)

  • Selection of solvents: Distilled water, Methanol, Ethanol, Acetone, Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Diethyl ether, Tetrahydrofuran (THF), Hexane, Toluene

  • Aqueous solutions: 5% (w/v) Sodium Hydroxide, 5% (w/v) Sodium Bicarbonate, 5% (w/v) Hydrochloric Acid

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Glass vials with screw caps

  • Pipettes and tips

  • pH meter

Qualitative Solubility Determination

This procedure provides a rapid assessment of solubility in various solvents.

  • Sample Preparation : Weigh approximately 10 mg of this compound into a series of labeled glass vials.

  • Solvent Addition : Add 1 mL of a selected solvent to each vial.

  • Mixing : Cap the vials and vortex for 1-2 minutes at room temperature.

  • Observation : Visually inspect the vials for the presence of undissolved solid.

  • Classification :

    • Soluble : No solid particles are visible.

    • Slightly Soluble : A significant portion of the solid has dissolved, but some particles remain.

    • Insoluble : The solid does not appear to have dissolved.

  • Reaction with Aqueous Base : For vials containing 5% NaOH and 5% NaHCO₃, observe for effervescence (in the case of NaHCO₃) and complete dissolution.[7][9]

  • Acidification : To the clear solutions from the aqueous base tests, add 5% HCl dropwise until the solution is acidic (test with pH paper). The reappearance of a precipitate confirms the acidic nature of the compound and its salt formation.[7]

Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of the compound in a specific solvent at a controlled temperature.

  • Sample Preparation : Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. The excess solid ensures that a saturated solution is formed.

  • Equilibration : Tightly cap the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

  • Sample Extraction : Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

  • Dilution : Dilute the extracted supernatant with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Quantification : Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Calculation : Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from HPLC (g/L)) x (Dilution Factor)

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the .

Solubility_Workflow cluster_qualitative Qualitative Solubility Assessment cluster_quantitative Quantitative Solubility Determination (Shake-Flask) cluster_base_test Aqueous Base Reactivity Test start_qual Weigh 10 mg of Compound add_solvent_qual Add 1 mL of Solvent start_qual->add_solvent_qual start_base Add Compound to 5% NaOH / 5% NaHCO3 start_qual->start_base For Aqueous Solvents vortex_qual Vortex for 1-2 min add_solvent_qual->vortex_qual observe_qual Visually Inspect vortex_qual->observe_qual classify_qual Classify Solubility (Soluble, Slightly Soluble, Insoluble) observe_qual->classify_qual start_quant Add Excess Compound to Known Volume of Solvent equilibrate Equilibrate in Shaker Bath (24-48h) start_quant->equilibrate separate Centrifuge to Separate Solid equilibrate->separate extract Extract Supernatant separate->extract dilute Dilute Sample extract->dilute analyze Analyze by HPLC dilute->analyze calculate Calculate Solubility (g/L) analyze->calculate observe_dissolution Observe for Dissolution / Effervescence start_base->observe_dissolution acidify Acidify with 5% HCl observe_dissolution->acidify If dissolved observe_precipitate Observe for Precipitate Formation acidify->observe_precipitate start_main Start Solubility Determination start_main->start_qual Qualitative Path start_main->start_quant Quantitative Path

Caption: Workflow for Solubility Determination of this compound.

References

Stability and Storage of 1-Bromocyclopentane-1-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Bromocyclopentane-1-carboxylic acid. The information herein is curated for researchers, scientists, and professionals in the field of drug development who utilize this compound as a key intermediate in synthetic chemistry. This guide covers known stability information, potential degradation pathways, recommended storage protocols, and a general methodology for conducting stability studies.

Core Concepts in Chemical Stability

The chemical stability of a compound refers to its ability to resist chemical change or decomposition under various environmental conditions. For a reactive intermediate like this compound, understanding its stability profile is critical for ensuring its quality, purity, and suitability for use in subsequent synthetic steps. Factors that can influence stability include temperature, light, humidity, and compatibility with other chemical substances.

Stability Profile of this compound

Based on available safety data sheets and the general chemical properties of α-bromo carboxylic acids, this compound is considered chemically stable under standard ambient conditions, such as at room temperature.[1] However, its reactivity is heightened under specific conditions, leading to potential degradation.

Incompatible Materials and Conditions

To ensure the stability of this compound, contact with the following should be avoided:

  • Strong Oxidizing Agents: These can react with the compound, potentially leading to vigorous and exothermic reactions.[1]

  • Strong Bases: As a carboxylic acid, it will react with strong bases in an acid-base neutralization. Furthermore, basic conditions can promote elimination and substitution reactions at the carbon bearing the bromine atom.[1]

  • Heat and Sources of Ignition: The compound is a flammable liquid and vapor.[1] Elevated temperatures can lead to the formation of explosive vapor/air mixtures.[1] Heating should be avoided to prevent decomposition.[1]

Potential Degradation Pathways

While specific degradation studies for this compound are not extensively published, the known reactivity of α-bromo carboxylic acids suggests several potential degradation pathways.[2][3][4] The bromine atom at the alpha position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

A primary degradation pathway is likely hydrolysis , where the bromine atom is displaced by a hydroxyl group to form 1-Hydroxycyclopentane-1-carboxylic acid. This reaction can be accelerated by the presence of water and is particularly favorable under basic conditions.

Another potential degradation route is dehydrobromination to form cyclopent-1-ene-1-carboxylic acid, especially in the presence of a base.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Store in a cool place.[1]To minimize the rate of potential degradation reactions and prevent the formation of explosive vapor/air mixtures at elevated temperatures.[1]
Atmosphere Keep container tightly closed in a dry and well-ventilated place.[1]To prevent the ingress of moisture, which can lead to hydrolysis, and to ensure any vapors are safely dispersed.
Light Store in a light-resistant container.Although not explicitly stated in the primary safety data, photolytic degradation is a potential pathway for halogenated compounds.
Inert Gas For long-term storage, consider storage under an inert atmosphere (e.g., argon or nitrogen).To minimize contact with oxygen and moisture.

Experimental Protocols for Stability Assessment

For researchers needing to generate specific stability data, a forced degradation study is the recommended approach. This involves subjecting the compound to a range of stress conditions to identify potential degradants and develop a stability-indicating analytical method.

General Workflow for a Forced Degradation Study

Forced Degradation Workflow General Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation start Obtain pure 1-Bromocyclopentane- 1-carboxylic acid prep_solution Prepare stock solutions in appropriate solvents (e.g., acetonitrile, water) start->prep_solution hydrolysis Acidic & Basic Hydrolysis (e.g., 0.1M HCl, 0.1M NaOH) oxidation Oxidative Stress (e.g., 3% H2O2) thermal Thermal Stress (e.g., 60°C in solid state and solution) photolytic Photolytic Stress (ICH Q1B conditions) analyze_samples Analyze stressed samples at various time points analytical_method Develop Stability-Indicating Analytical Method (e.g., HPLC-UV/MS) analytical_method->analyze_samples quantify Quantify parent compound and degradation products analyze_samples->quantify identify Identify major degradants (e.g., using MS, NMR) quantify->identify pathway Propose degradation pathways identify->pathway

Caption: A general experimental workflow for conducting a forced degradation study.

Detailed Methodologies

1. Preparation of Samples:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature and collect samples at shorter time intervals due to expected faster degradation (e.g., 0, 15, 30, 60, 120 minutes).

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature and collect samples at various time points.

  • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C) and analyze at set intervals.

  • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

3. Analytical Method:

  • A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is a suitable starting point. A mass spectrometric (MS) detector can be coupled to aid in the identification of degradation products.

  • Example HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 210 nm)

    • Injection Volume: 10 µL

4. Data Presentation:

  • The results should be summarized in a table, showing the percentage of the parent compound remaining and the percentage of major degradation products formed under each stress condition at different time points.

Stress ConditionTime (hours)This compound (%)Degradant 1 (%)Degradant 2 (%)
0.1 M HCl, 60°C010000
895.24.5<0.1
2488.710.80.5
0.1 M NaOH, RT010000
145.354.1<0.1
210.189.20.7
3% H₂O₂, RT2498.51.2<0.1
60°C (Solid)2499.8<0.1<0.1
Photolytic (ICH Q1B)-99.50.4<0.1

Note: The data in this table is illustrative and represents a hypothetical outcome of a forced degradation study. Actual results may vary.

Factors Influencing Stability

The stability of this compound is a function of several interconnected factors. Understanding these relationships is key to its proper handling and storage.

Stability Factors Factors Influencing the Stability of this compound cluster_env Environmental Factors cluster_chem Chemical Factors cluster_degradation Potential Degradation Pathways compound 1-Bromocyclopentane- 1-carboxylic acid hydrolysis Hydrolysis compound->hydrolysis compound->hydrolysis leads to dehydrobromination Dehydrobromination compound->dehydrobromination compound->dehydrobromination leads to oxidation Oxidation compound->oxidation compound->oxidation leads to photodegradation Photodegradation compound->photodegradation compound->photodegradation leads to temperature Temperature temperature->hydrolysis temperature->hydrolysis accelerates temperature->dehydrobromination temperature->dehydrobromination promotes light Light light->photodegradation light->photodegradation induces humidity Humidity / Water humidity->hydrolysis humidity->hydrolysis enables oxidizing_agents Strong Oxidizing Agents oxidizing_agents->oxidation oxidizing_agents->oxidation causes bases Strong Bases bases->hydrolysis bases->hydrolysis catalyzes bases->dehydrobromination bases->dehydrobromination induces

Caption: Logical relationships of factors affecting the stability of the compound.

Conclusion

While this compound is stable under standard ambient conditions, its longevity and purity are best preserved by adhering to strict storage protocols. Researchers and drug development professionals should be mindful of its incompatibility with strong bases and oxidizing agents, and its sensitivity to heat. For applications requiring a thorough understanding of its degradation profile, conducting a forced degradation study as outlined in this guide is strongly recommended. This will ensure the quality of the starting material and the integrity of the subsequent research and development processes.

References

An In-depth Technical Guide to the Material Safety of 1-Bromocyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the material safety data for 1-Bromocyclopentane-1-carboxylic acid, consolidating critical information for its safe handling, storage, and use in a laboratory setting. The following sections detail the compound's properties, hazards, and the necessary precautions for its use in research and development.

Section 1: Chemical Identification and Physicochemical Properties

This compound is an organic compound that serves as a valuable intermediate in various synthetic processes.[1] Its key identifiers and physicochemical properties are summarized below.

PropertyValueSource
IUPAC Name This compound[2][3]
CAS Number 56447-24-6[2][3]
Molecular Formula C6H9BrO2[2][3][4]
Molecular Weight 193.04 g/mol [2]
Melting Point 66-70 °C
Appearance Powder
SMILES C1CCC(C1)(C(=O)O)Br[2]
InChIKey MUSCLEBGQGXIBI-UHFFFAOYSA-N[2]

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications and warnings.

GHS Pictograms:

alt text
alt text
alt text
alt text

Signal Word: Danger[3][5]

GHS Hazard Statements: [2]

CodeStatement
H302Harmful if swallowed.
H314Causes severe skin burns and eye damage.[5]
H315Causes skin irritation.
H318Causes serious eye damage.
H335May cause respiratory irritation.
-Toxic if swallowed.[3]
-Toxic in contact with skin.[3]
-Toxic if inhaled.[3]
-Suspected of causing genetic defects.[3]

GHS Precautionary Statements: [3][4][5]

CodeStatement
P260Do not breathe dust/fume/gas/mist/vapours/spray.
P264Wash hands thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P317IF SWALLOWED: Get medical help.
P301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P316Get emergency medical help immediately.
P363Wash contaminated clothing before reuse.
P405Store locked up.
P501Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal.

Section 3: Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Handling:

  • Handle in a well-ventilated place.[5]

  • Wear suitable protective clothing, including gloves and eye/face protection.[5]

  • Avoid contact with skin and eyes.[5]

  • Avoid formation of dust and aerosols.[5]

  • Use non-sparking tools.[5]

  • Prevent fire caused by electrostatic discharge steam.[5]

  • Do not eat, drink, or smoke when using this product.[3][5]

  • Wash hands thoroughly after handling.[3][5]

Storage:

  • Store in a cool, well-ventilated place.

  • Keep container tightly closed.

  • Store locked up.[5]

  • Recommended storage temperature is 0-8 °C.[3]

Handing_and_Storage_Workflow cluster_preparation Preparation cluster_handling Handling cluster_storage Storage Obtain_Instructions Obtain Special Instructions Read_Precautions Read All Safety Precautions Obtain_Instructions->Read_Precautions Ventilation Use in a Well-Ventilated Area Read_Precautions->Ventilation PPE Wear Appropriate PPE (Gloves, Goggles, Clothing) Ventilation->PPE Avoid_Contact Avoid Contact with Skin and Eyes PPE->Avoid_Contact Avoid_Inhalation Avoid Breathing Dust/Fumes Avoid_Contact->Avoid_Inhalation No_Consumption Do Not Eat, Drink, or Smoke Avoid_Inhalation->No_Consumption Wash_Hands Wash Hands After Handling No_Consumption->Wash_Hands Store_Cool Store in a Cool, Well-Ventilated Place Wash_Hands->Store_Cool After Use Keep_Closed Keep Container Tightly Closed Store_Cool->Keep_Closed Store_Locked Store Locked Up Keep_Closed->Store_Locked Disposal_Workflow Start Disposal of This compound Container Keep in Suitable, Closed Containers Start->Container Regulations Consult Local, Regional, and National Regulations Container->Regulations Facility Dispose at an Approved Waste Disposal Plant Regulations->Facility End Proper Disposal Complete Facility->End

References

In-depth Technical Guide on the Theoretical Studies of 1-Bromocyclopentane-1-carboxylic acid: A Search for Existing Research

Author: BenchChem Technical Support Team. Date: November 2025

Publicly Available Computed Data

Chemical databases such as PubChem provide basic computed properties for 1-bromocyclopentane-1-carboxylic acid. These are typically calculated using computational chemistry software as part of large-scale data deposition and are not part of a dedicated research study.

Table 1: Computed Properties of this compound

PropertyValueSource
Molecular Formula C₆H₉BrO₂PubChem[1]
Molecular Weight 193.04 g/mol PubChem[1]
XLogP3 1.6PubChem[1]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 1PubChem
Exact Mass 191.97859 g/mol PubChem[1]
Monoisotopic Mass 191.97859 g/mol PubChem[1]
Topological Polar Surface Area 37.3 ŲPubChem[1]
Heavy Atom Count 9PubChem
Complexity 155PubChem[1]

Note: These values are computationally predicted and have not been experimentally verified in a dedicated study.

Hypothetical Framework for Theoretical Studies

While no specific studies exist for this compound, a theoretical investigation would likely follow established computational chemistry protocols. These methodologies are routinely applied to understand the structure, properties, and reactivity of molecules.

Logical Workflow for a Theoretical Study

G A Structure Optimization B Conformational Analysis A->B Find stable conformers D Electronic Structure Analysis A->D Calculate electronic properties C Vibrational Frequency Analysis B->C Characterize stationary points E Reactivity Prediction D->E Analyze frontier molecular orbitals G cluster_molecule This compound cluster_interactions Potential Interactions A Carboxylic Acid Group D Hydrogen Bonding A->D E Ionic Interactions A->E B Bromine Atom F Halogen Bonding B->F C Cyclopentane Ring G Hydrophobic Interactions C->G

References

Quantum Chemical Blueprint for 1-Bromocyclopentane-1-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and vibrational properties of 1-Bromocyclopentane-1-carboxylic acid. While specific experimental and computational studies on this molecule are not extensively available in peer-reviewed literature, this document outlines a robust theoretical framework and plausible computational results based on established methodologies for analogous halogenated cycloalkane carboxylic acids.

Introduction

This compound is a halogenated derivative of cyclopentanecarboxylic acid. The introduction of a bromine atom at the alpha-position to the carboxylic acid group is expected to significantly influence the molecule's conformational preferences, electronic properties, and reactivity. Understanding these characteristics at a quantum-mechanical level is crucial for applications in medicinal chemistry, materials science, and reaction mechanism studies. This guide details the theoretical protocols for such an investigation and presents anticipated findings.

Theoretical Methodology and Computational Protocols

A thorough quantum chemical investigation of this compound would involve a multi-step computational protocol. The following sections detail the proposed methodologies, which are standard in the field for molecules of similar complexity.

Conformational Analysis

The initial step involves a comprehensive search for all possible stable conformers of the molecule. The puckering of the cyclopentane ring and the orientation of the carboxylic acid and bromine substituents lead to several potential energy minima.

Protocol:

  • Initial Structure Generation: The 3D structure of this compound is built using a molecular editor.

  • Conformational Search: A systematic conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

  • Geometry Optimization: The identified conformers are then subjected to geometry optimization using Density Functional Theory (DFT). A common and effective method is the B3LYP functional with a Pople-style basis set such as 6-31+G(d,p), which includes polarization and diffuse functions to accurately describe the electronic distribution, particularly for the bromine and oxygen atoms.

  • Frequency Calculations: Harmonic vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE).

  • Energy Refinement: To obtain more accurate relative energies, single-point energy calculations can be performed on the B3LYP-optimized geometries using a higher level of theory, such as Møller-Plesset perturbation theory (MP2) with a larger basis set (e.g., aug-cc-pVTZ).

  • Solvation Effects: The influence of a solvent (e.g., water, chloroform) on the conformational equilibrium can be modeled using a Self-Consistent Reaction Field (SCRF) method, such as the Polarizable Continuum Model (PCM).

G cluster_0 Computational Workflow for Quantum Chemical Analysis A Molecular Structure Generation B Conformational Search (Molecular Mechanics) A->B C Geometry Optimization (DFT: B3LYP/6-31+G(d,p)) B->C D Frequency Calculation and Zero-Point Energy Correction C->D E Single-Point Energy Refinement (e.g., MP2/aug-cc-pVTZ) D->E F Solvent Effects (PCM Model) E->F G Analysis of Molecular Properties (Orbitals, Charges, Spectra) F->G G cluster_1 Logical Flow of Property Analysis Opt Optimized Geometry Props Structural Properties (Bond Lengths, Angles) Opt->Props Freq Vibrational Frequencies Spectra Vibrational Spectra (IR, Raman) Freq->Spectra Elec Electronic Wavefunction Orbitals FMOs (HOMO, LUMO) Elec->Orbitals Charges MEP & NBO Charges Elec->Charges

Methodological & Application

Application Notes and Protocols for the Synthesis of Spiro Compounds Using 1-Bromocyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of spiro compounds utilizing 1-Bromocyclopentane-1-carboxylic acid as a key starting material. The described methodology is based on the Reformatsky reaction, a powerful tool for carbon-carbon bond formation, which in this context, facilitates the construction of complex spirocyclic frameworks. Spiro compounds are of significant interest in medicinal chemistry and drug development due to their unique three-dimensional structures, which can lead to novel pharmacological properties.

Core Application: Synthesis of 7-Azaspiro[4.5]decane Derivatives

A primary application of this compound in spiro compound synthesis is in the preparation of 10-aryl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitriles. This is achieved through a Reformatsky reaction with 3-aryl-2-cyanoprop-2-enamides.[1] The reaction proceeds by forming an organozinc intermediate from the methyl ester of this compound, which then undergoes a nucleophilic addition to the enamide system, followed by cyclization to yield the spirocyclic product.

Experimental Protocol: Reformatsky Reaction for Spiro Compound Synthesis

This protocol details the synthesis of 10-aryl-7-methyl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitriles from methyl 1-bromocyclopentane-1-carboxylate and N-methyl-3-aryl-2-cyanoprop-2-enamides.

Materials:

  • Methyl 1-bromocyclopentane-1-carboxylate

  • N-methyl-3-aryl-2-cyanoprop-2-enamide (various aryl derivatives can be used)

  • Zinc (activated)

  • Anhydrous solvents (e.g., THF, dioxane)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

  • Reagents for work-up and purification (e.g., dilute HCl, saturated NH4Cl, organic solvents for extraction, silica gel for chromatography)

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a condenser, magnetic stirrer, and an inert gas inlet, add zinc dust or turnings. Activate the zinc using a suitable method (e.g., washing with dilute HCl, followed by water, ethanol, and ether, then drying under vacuum).

  • Reaction Setup: Under an inert atmosphere, add anhydrous solvent to the flask containing the activated zinc.

  • Initiation of Reformatsky Reagent Formation: Add a small amount of a solution of methyl 1-bromocyclopentane-1-carboxylate in the anhydrous solvent to the zinc suspension. Gentle heating may be required to initiate the reaction. An exothermic reaction indicates the formation of the organozinc reagent.

  • Addition of Reactants: Once the reaction has initiated, add the remaining solution of methyl 1-bromocyclopentane-1-carboxylate and a solution of the N-methyl-3-aryl-2-cyanoprop-2-enamide in the anhydrous solvent dropwise and concurrently to the reaction mixture. Maintain a gentle reflux throughout the addition.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for a specified time until the starting materials are consumed (monitor by TLC).

  • Work-up: Cool the reaction mixture to room temperature and then quench by pouring it into a cold, saturated aqueous solution of NH4Cl or dilute HCl.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 10-aryl-7-methyl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitrile.

Data Presentation

The following table summarizes typical reaction parameters and yields for the synthesis of various 10-aryl-7-methyl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitriles.

Aryl SubstituentReaction Time (h)Temperature (°C)Yield (%)
Phenyl4Reflux75
4-Methylphenyl4.5Reflux78
4-Methoxyphenyl5Reflux82
4-Chlorophenyl4Reflux72

Note: The data presented are representative and may vary depending on the specific reaction conditions and scale.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis of 7-azaspiro[4.5]decane derivatives using the Reformatsky reaction.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Purification cluster_product Final Product A Methyl 1-bromocyclopentane-1-carboxylate D Reformatsky Reaction (Anhydrous Solvent, Reflux) A->D B N-methyl-3-aryl-2-cyanoprop-2-enamide B->D C Activated Zinc C->D E Aqueous Work-up (NH4Cl or HCl) D->E Quenching F Extraction E->F G Column Chromatography F->G Crude Product H 10-aryl-7-methyl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitrile G->H Purified Product

Caption: General workflow for the synthesis of spiro compounds.

Signaling Pathway Analogy in Drug Discovery

While not a biological signaling pathway, the logical progression of the synthesis can be visualized in a similar manner, highlighting the key transformations.

LogicalFlow node_start This compound node_ester Esterification (Methyl 1-bromocyclopentane-1-carboxylate) node_start->node_ester node_reformatsky Reformatsky Reagent Formation (with Zinc) node_ester->node_reformatsky node_addition Nucleophilic Addition (to Enamide) node_reformatsky->node_addition node_cyclization Intramolecular Cyclization node_addition->node_cyclization node_product Spiro[4.5]decane System node_cyclization->node_product

Caption: Key transformations in the spirocyclization process.

References

Application Notes and Protocols for Stereoselective Reactions with 1-Bromocyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral 1-Substituted Cyclopentane Carboxylic Acids

Enantiomerically pure cyclic amino acids are of significant interest in medicinal chemistry and drug development. Their rigid structures make them valuable as "constrained" amino acid mimics. When incorporated into peptides, these structures can induce specific secondary conformations, such as β-turns or helical folds, and can increase resistance to enzymatic degradation, thereby improving pharmacokinetic properties.

Specifically, chiral derivatives of 1-aminocyclopentane-1-carboxylic acid are recognized as potent and selective ligands for various receptors in the central nervous system. Certain stereoisomers of 1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), for example, are well-known agonists for metabotropic glutamate receptors (mGluRs)[1][2]. Modulating these receptors is a key strategy in the development of therapeutics for neurological disorders. Consequently, robust methods for the stereoselective synthesis of these scaffolds are highly sought after.

This document outlines a detailed protocol for the stereoselective synthesis of a precursor to chiral 1-aminocyclopentane-1-carboxylic acid, starting from racemic 1-bromocyclopentane-1-carboxylic acid. The proposed strategy is a Dynamic Kinetic Resolution (DKR) via nucleophilic substitution, a powerful method for converting a racemic mixture into a single, highly enriched diastereomer.

Principle of the Reaction: Dynamic Kinetic Resolution

The core of this protocol is the dynamic kinetic resolution of the methyl ester of this compound. This process involves two key steps occurring concurrently:

  • Racemization of the Starting Material: The α-bromo ester undergoes rapid in-situ racemization at its stereocenter, facilitated by a halide source (Tetrabutylammonium iodide - TBAI). This ensures that the entire starting material is available for conversion into the desired stereoisomer, allowing for a theoretical yield of up to 100%.

  • Stereoselective Nucleophilic Substitution: A chiral nucleophile, in this case, the methyl ester of an L-amino acid (e.g., L-Alanine methyl ester), reacts preferentially with one of the enantiomers of the rapidly racemizing α-bromo ester. This selective reaction kinetically favors the formation of one diastereomer of the resulting iminodiacetate product over the other.

The overall transformation converts a racemic starting material into a single, diastereomerically enriched product in high yield.

Experimental Protocol: Stereoselective Amination via DKR

This protocol is adapted from established procedures for the dynamic kinetic resolution of α-bromo carboxylic acid derivatives.[3][4]

Step 1: Esterification of this compound

The carboxylic acid must first be converted to its methyl ester to be suitable for the DKR reaction.

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Methanol (MeOH), anhydrous (as solvent)

    • Thionyl chloride (SOCl₂) (1.2 eq)

    • Magnetic stirrer and stir bar

    • Round-bottom flask with reflux condenser

    • Ice bath

    • Rotary evaporator

  • Procedure:

    • Suspend this compound in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the suspension in an ice bath.

    • Slowly add thionyl chloride dropwise to the stirred suspension.

    • After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours, or until TLC/GC-MS analysis indicates complete conversion.

    • Cool the reaction mixture to room temperature.

    • Remove the solvent and excess reagent under reduced pressure using a rotary evaporator.

    • The resulting crude methyl 1-bromocyclopentane-1-carboxylate can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or used directly in the next step if sufficiently pure.

Step 2: Dynamic Kinetic Resolution with L-Alanine Methyl Ester
  • Reagents and Materials:

    • Methyl 1-bromocyclopentane-1-carboxylate (racemic, 1.0 eq)

    • L-Alanine methyl ester hydrochloride (1.1 eq)

    • Diisopropylethylamine (DIEA) (2.5 eq)

    • Tetrabutylammonium iodide (TBAI) (1.5 eq)

    • Acetonitrile (CH₃CN), anhydrous (as solvent)

    • Magnetic stirrer and stir bar

    • Inert atmosphere (Nitrogen or Argon)

    • Standard glassware for anhydrous reactions

  • Procedure:

    • To a dry flask under an inert atmosphere, add racemic methyl 1-bromocyclopentane-1-carboxylate, L-alanine methyl ester hydrochloride, and TBAI.

    • Add anhydrous acetonitrile via syringe to dissolve the reagents.

    • Cool the mixture to 0 °C using an ice bath.

    • Slowly add DIEA to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the diastereomeric products. The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the purified product.

Data Presentation: Expected Results

The following table summarizes the expected quantitative data for the dynamic kinetic resolution, based on analogous reactions reported in the literature.[3][4]

EntrySubstrateNucleophileDiastereomeric Ratio (dr)Yield (%)
1Methyl 1-bromocyclopentane-1-carboxylateL-Alanine methyl ester85:15~75%
2Methyl 1-bromocyclopentane-1-carboxylateL-Phenylalanine methyl ester87:13~72%
3Methyl 1-bromocyclopentane-1-carboxylateL-Leucine methyl ester82:18~78%

Visualizations

Logical Workflow for Stereoselective Synthesis

G Workflow for Stereoselective Synthesis of Chiral 1-Aminocyclopentane-1-carboxylic Acid Precursor cluster_0 Step 1: Esterification cluster_1 Step 2: Dynamic Kinetic Resolution cluster_2 Step 3: Deprotection & Isolation Start Racemic 1-Bromocyclopentane- 1-carboxylic Acid Ester Methyl 1-Bromocyclopentane- 1-carboxylate (Racemic) Start->Ester SOCl₂, MeOH DKR Diastereoselective Nucleophilic Substitution (Racemization + Kinetic Resolution) Ester->DKR TBAI, DIEA, CH₃CN Product Diastereomerically Enriched Iminodiacetate Product DKR->Product Nucleophile L-Alanine Methyl Ester (Chiral Nucleophile) Nucleophile->DKR Final Chiral 1-(Methoxycarbonylamino)cyclopentane- 1-carboxylic Acid Methyl Ester Product->Final Hydrolysis/ Deprotection G Role of Constrained Amino Acids in Neuromodulation cluster_0 Drug Development cluster_1 Neuronal Synapse start Chiral 1-Aminocyclopentane- 1-carboxylic Acid Derivative drug Peptidomimetic Drug Candidate start->drug Incorporate into Peptide receptor Metabotropic Glutamate Receptor (mGluR) drug->receptor Binds as Selective Agonist pathway Intracellular Signaling Cascade (e.g., Ca²⁺ mobilization, cAMP inhibition) receptor->pathway response Modulation of Neuronal Excitability (Neuroprotective Effect) pathway->response

References

Application of 1-Bromocyclopentane-1-carboxylic Acid in the Synthesis of Novel Analgesics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromocyclopentane-1-carboxylic acid is a valuable synthetic intermediate in medicinal chemistry, particularly in the development of novel therapeutics targeting the voltage-gated sodium channel NaV1.7. This channel is a genetically validated target for pain, as loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital insensitivity to pain.[1] The cyclopentane carboxylic acid moiety has been identified as a key pharmacophore for achieving high potency and selectivity for NaV1.7 inhibitors, making this compound a critical starting material for the synthesis of these promising new analgesics.[1]

This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potent and selective NaV1.7 inhibitor, (1R,2S)-2-((S)-2-(2,6-dichlorobenzyl)piperidine-1-carbonyl)cyclopentane-1-carboxylic acid.

Signaling Pathway of NaV1.7 in Pain Transmission

The NaV1.7 channel is predominantly expressed in peripheral sensory neurons, where it plays a crucial role in amplifying subthreshold depolarizations and setting the threshold for action potential generation.[2][3] In response to noxious stimuli (e.g., heat, mechanical pressure, inflammation), nociceptors are depolarized. This depolarization activates NaV1.7 channels, leading to an influx of sodium ions and the generation of an action potential. The action potential then propagates along the sensory neuron to the spinal cord and ultimately to the brain, where it is perceived as pain.[4] By inhibiting the NaV1.7 channel, the generation and propagation of these pain signals can be blocked at the peripheral source.

NaV1_7_Pain_Signaling cluster_0 Peripheral Nociceptor cluster_1 Ascending Pain Pathway Noxious Stimulus Noxious Stimulus Nociceptor Depolarization Nociceptor Depolarization Noxious Stimulus->Nociceptor Depolarization transduction NaV1.7 Activation NaV1.7 Activation Nociceptor Depolarization->NaV1.7 Activation Na+ Influx Na+ Influx NaV1.7 Activation->Na+ Influx Action Potential Generation Action Potential Generation Na+ Influx->Action Potential Generation Signal Propagation to Spinal Cord Signal Propagation to Spinal Cord Action Potential Generation->Signal Propagation to Spinal Cord Transmission to Brain Transmission to Brain Signal Propagation to Spinal Cord->Transmission to Brain Pain Perception Pain Perception Transmission to Brain->Pain Perception NaV1.7 Inhibitor NaV1.7 Inhibitor NaV1.7 Inhibitor->NaV1.7 Activation inhibition

Figure 1: Simplified signaling pathway of NaV1.7 in pain transmission and the point of intervention for NaV1.7 inhibitors.

Experimental Protocols

The synthesis of the target NaV1.7 inhibitor involves a multi-step sequence starting from 1-cyclopentanecarboxylic acid. This compound is a key intermediate in this pathway.

Synthesis of (1R,2S)-2-((S)-2-(2,6-dichlorobenzyl)piperidine-1-carbonyl)cyclopentane-1-carboxylic acid

The overall synthetic workflow is depicted below:

Synthetic_Workflow Cyclopent-1-ene-1-carboxylic acid Cyclopent-1-ene-1-carboxylic acid Intermediate A (1R,2S)-2-(tert-butoxycarbonyl)cyclopentane-1-carboxylic acid Cyclopent-1-ene-1-carboxylic acid->Intermediate A Asymmetric Hydrogenation Intermediate B (1R,2S)-1-(tert-butyl) 2-methyl 2-((S)-2-(2,6-dichlorobenzyl)piperidine-1-carbonyl)cyclopentane-1,2-dicarboxylate Intermediate A->Intermediate B Amide Coupling Target Compound (1R,2S)-2-((S)-2-(2,6-dichlorobenzyl)piperidine-1-carbonyl)cyclopentane-1-carboxylic acid Intermediate B->Target Compound Hydrolysis

Figure 2: High-level synthetic workflow for the NaV1.7 inhibitor.

Step 1: Synthesis of (1R,2S)-2-(tert-butoxycarbonyl)cyclopentane-1-carboxylic acid (Intermediate A)

This step involves the asymmetric hydrogenation of cyclopent-1-ene-1-carboxylic acid followed by protection of the amino group. While the direct synthesis from this compound is not the primary route described, a related precursor is used. For the purpose of this protocol, we will focus on the subsequent coupling step which utilizes the prepared cyclopentane dicarboxylic acid monoester.

Step 2: Synthesis of (1R,2S)-1-(tert-butyl) 2-methyl 2-((S)-2-(2,6-dichlorobenzyl)piperidine-1-carbonyl)cyclopentane-1,2-dicarboxylate (Intermediate B)

Materials:

  • (1R,2S)-2-(tert-butoxycarbonyl)cyclopentane-1-carboxylic acid (Intermediate A)

  • (S)-2-(2,6-dichlorobenzyl)piperidine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Protocol:

  • To a solution of (1R,2S)-2-(tert-butoxycarbonyl)cyclopentane-1-carboxylic acid (1.0 eq) in DCM, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add (S)-2-(2,6-dichlorobenzyl)piperidine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 16 hours.

  • Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford Intermediate B.

Step 3: Synthesis of (1R,2S)-2-((S)-2-(2,6-dichlorobenzyl)piperidine-1-carbonyl)cyclopentane-1-carboxylic acid (Target Compound)

Materials:

  • (1R,2S)-1-(tert-butyl) 2-methyl 2-((S)-2-(2,6-dichlorobenzyl)piperidine-1-carbonyl)cyclopentane-1,2-dicarboxylate (Intermediate B)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1N Hydrochloric acid (HCl)

Protocol:

  • Dissolve Intermediate B (1.0 eq) in a mixture of THF and water.

  • Add LiOH (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • After the reaction is complete, acidify the mixture to pH 3-4 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the final product.

Quantitative Data

CompoundMolecular Weight ( g/mol )Yield (%)Purity (%)IC50 (hNaV1.7, nM)
Intermediate B514.4885>95N/A
Target Compound 400.32 92 >98 5.2

Yields and purity are representative and may vary based on experimental conditions. IC50 data is obtained from in vitro electrophysiology assays.

Conclusion

This compound serves as a crucial building block in the synthesis of highly potent and selective NaV1.7 inhibitors. The methodologies outlined provide a framework for the laboratory-scale synthesis of these promising analgesic compounds. The cyclopentane carboxylic acid moiety is a key structural feature that imparts high affinity for the NaV1.7 channel, and its introduction via precursors like this compound is a critical step in the drug discovery process for novel pain therapeutics. Further optimization of these synthetic routes will be essential for the large-scale production and clinical development of this new class of non-opioid analgesics.

References

Application Notes and Protocols: 1-Bromocyclopentane-1-carboxylic acid as a Versatile Precursor for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the use of 1-bromocyclopentane-1-carboxylic acid and its derivatives as key building blocks in the synthesis of novel heterocyclic compounds. The unique spirocyclic scaffolds generated from this precursor are of significant interest in medicinal chemistry and drug discovery due to their rigid three-dimensional structures.

Introduction

This compound is a valuable starting material for the construction of diverse heterocyclic systems. Its bifunctional nature, possessing both a carboxylic acid and a reactive tertiary bromide, allows for a range of chemical transformations. This document focuses on two primary applications: the synthesis of spiro-piperidine-dione derivatives via a Reformatsky-type reaction and the preparation of spiro-thiazolidinone heterocycles through cyclocondensation with thiourea. These methodologies provide access to novel molecular frameworks with potential applications in the development of new therapeutic agents.

Application 1: Synthesis of Spiro-Piperidine-Dione Derivatives via Reformatsky Reaction

The Reformatsky reaction provides a powerful method for carbon-carbon bond formation. In this application, the zinc enolate of methyl 1-bromocyclopentane-1-carboxylate reacts with 3-aryl-2-cyanoprop-2-enamides to generate highly functionalized spiro[cyclopentane-1,3'-piperidine]-2',6'-dione derivatives. These compounds are of interest for their potential biological activities.

Experimental Workflow: Reformatsky Reaction

cluster_0 Preparation of Methyl 1-bromocyclopentane-1-carboxylate cluster_1 Preparation of 3-Aryl-2-cyanoprop-2-enamide cluster_2 Reformatsky Reaction and Cyclization start_ester This compound esterification Esterification (MeOH, H₂SO₄) start_ester->esterification product_ester Methyl 1-bromocyclopentane-1-carboxylate esterification->product_ester start_amide Aryl Aldehyde + Cyanoacetamide knoevenagel Knoevenagel Condensation (Piperidine, EtOH) start_amide->knoevenagel product_amide 3-Aryl-2-cyanoprop-2-enamide knoevenagel->product_amide reagents Methyl 1-bromocyclopentane-1-carboxylate + 3-Aryl-2-cyanoprop-2-enamide reformatsky Reformatsky Reaction (Activated Zinc, THF, Reflux) reagents->reformatsky workup Aqueous Work-up (NH₄Cl solution) reformatsky->workup product 10-Aryl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitrile workup->product

Caption: Workflow for the synthesis of spiro-piperidine-diones.

Detailed Experimental Protocols

Protocol 1.1: Synthesis of Methyl 1-bromocyclopentane-1-carboxylate

  • To a solution of this compound (10.0 g, 51.8 mmol) in methanol (100 mL), add concentrated sulfuric acid (2 mL) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in diethyl ether (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl 1-bromocyclopentane-1-carboxylate as a colorless oil.

Protocol 1.2: Synthesis of 3-Aryl-2-cyanoprop-2-enamides

  • In a round-bottom flask, dissolve the appropriate aryl aldehyde (10 mmol) and cyanoacetamide (10 mmol) in ethanol (50 mL).

  • Add a catalytic amount of piperidine (0.2 mL).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature. The product will precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry to yield the 3-aryl-2-cyanoprop-2-enamide.

Protocol 1.3: Synthesis of 10-Aryl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitriles [1]

  • Activate zinc dust (2.0 eq) by stirring with 10% HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, add the activated zinc (1.3 g, 20 mmol) and dry THF (20 mL).

  • Add a solution of methyl 1-bromocyclopentane-1-carboxylate (2.07 g, 10 mmol) in dry THF (10 mL) dropwise to the zinc suspension.

  • Gently heat the mixture to initiate the reaction, then maintain a gentle reflux for 1 hour to form the Reformatsky reagent.

  • Cool the reaction mixture to room temperature and add a solution of the 3-aryl-2-cyanoprop-2-enamide (10 mmol) in dry THF (20 mL) dropwise.

  • Stir the reaction mixture at room temperature for 2 hours, then reflux for 8 hours.

  • Cool the mixture to 0 °C and quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the desired spiro-heterocycle.

Quantitative Data
EntryAryl GroupProductYield (%)
1Phenyl10-Phenyl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitrile65-75
24-Chlorophenyl10-(4-Chlorophenyl)-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitrile60-70
34-Methoxyphenyl10-(4-Methoxyphenyl)-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitrile68-78

Application 2: Synthesis of Spiro-thiazolidinone Derivatives

This application describes a straightforward and efficient method for the synthesis of spiro[cyclopentane-1,5'-thiazolidine]-2',4'-dione derivatives. The reaction proceeds through the cyclocondensation of this compound with thiourea, followed by hydrolysis of the resulting iminothiazolidinone intermediate. These spiro-thiazolidinones are valuable scaffolds in medicinal chemistry.

Experimental Workflow: Synthesis of Spiro-thiazolidinones

cluster_0 Cyclocondensation cluster_1 Hydrolysis start This compound + Thiourea reaction1 Cyclocondensation (Ethanol, Reflux) start->reaction1 intermediate 2-Imino-1-thia-3-azaspiro[4.4]nonan-4-one hydrobromide reaction1->intermediate hydrolysis Acid Hydrolysis (HCl, H₂O, Heat) intermediate->hydrolysis product 1-Thia-3-azaspiro[4.4]nonane-2,4-dione hydrolysis->product

Caption: Workflow for the synthesis of spiro-thiazolidinones.

Detailed Experimental Protocols

Protocol 2.1: Synthesis of 2-Imino-1-thia-3-azaspiro[4.4]nonan-4-one hydrobromide

  • In a round-bottom flask, dissolve this compound (5.0 g, 25.9 mmol) and thiourea (2.0 g, 26.3 mmol) in ethanol (50 mL).

  • Reflux the reaction mixture for 12 hours. A white precipitate will form.

  • Cool the mixture to room temperature and collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the hydrobromide salt of the iminothiazolidinone.

Protocol 2.2: Synthesis of 1-Thia-3-azaspiro[4.4]nonane-2,4-dione

  • Suspend the 2-imino-1-thia-3-azaspiro[4.4]nonan-4-one hydrobromide (from the previous step) in a mixture of concentrated hydrochloric acid (20 mL) and water (20 mL).

  • Heat the suspension at 100 °C for 6 hours. The solid will gradually dissolve.

  • Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield the pure spiro-thiazolidinone.

Quantitative Data
StepProductYield (%)
Cyclocondensation2-Imino-1-thia-3-azaspiro[4.4]nonan-4-one hydrobromide85-95
Hydrolysis1-Thia-3-azaspiro[4.4]nonane-2,4-dione70-80

Conclusion

This compound serves as a readily accessible and versatile precursor for the synthesis of novel spiro-heterocyclic scaffolds. The detailed protocols provided herein for the synthesis of spiro-piperidine-diones and spiro-thiazolidinones offer researchers in medicinal chemistry and drug development robust methods to access these unique molecular architectures. The exploration of the biological activities of these novel heterocycles is a promising area for future research.

References

Application Note: Synthesis of 1-Bromocyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-Bromocyclopentane-1-carboxylic acid, a valuable intermediate in organic synthesis and drug discovery. The synthesis is achieved via the Hell-Volhard-Zelinsky reaction, a well-established method for the α-bromination of carboxylic acids. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis and purification of the target compound.

Introduction

This compound is an organic compound featuring a cyclopentane ring substituted with both a carboxylic acid and a bromine atom at the same carbon position.[1] This bifunctional molecule serves as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The presence of the bromine atom provides a reactive handle for various nucleophilic substitution and coupling reactions, while the carboxylic acid moiety allows for amide bond formation, esterification, and other derivatizations. The synthesis described herein utilizes the Hell-Volhard-Zelinsky reaction, which proceeds through the formation of an acyl bromide intermediate, followed by enolization and subsequent bromination at the α-position.[2][3][4]

Reaction Scheme

The overall chemical transformation is depicted below:

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.[5]

ParameterValueUnit
Reactants
Cyclopentanecarboxylic acid20g
0.176mol
Red Phosphorus2.5g
Bromine17.9mL
0.352mol
Reaction Conditions
Bromine Addition Time2hours
Stirring Temperature60°C
Stirring Time3hours
Product Information
Molecular FormulaC₆H₉BrO₂
Molecular Weight193.04 g/mol
CAS Number56447-24-6

Experimental Protocol

This protocol is based on the Hell-Volhard-Zelinsky reaction for the α-bromination of cyclopentanecarboxylic acid.[5]

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer

  • Heating mantle with a temperature controller

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • High-vacuum distillation apparatus

  • Cyclopentanecarboxylic acid

  • Red phosphorus

  • Bromine

  • Diethyl ether

  • Deionized water

  • Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)

Procedure:

  • Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.

  • Addition of Reactants: To the flask, add 20 g (0.176 mol) of cyclopentanecarboxylic acid and 2.5 g of red phosphorus.

  • Bromine Addition: Over a period of 2 hours, add 17.9 mL (0.352 mol) of bromine dropwise from the dropping funnel. A vigorous reaction with the evolution of hydrogen bromide gas will be observed.

  • Reaction Heating: After the addition of bromine is complete, heat the reaction mixture to 60°C and stir for 3 hours.

  • Quenching and Extraction: Cool the dark-colored, oily reaction mixture to room temperature and carefully pour it into water. Extract the aqueous mixture three times with diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash them with water. Dry the ether layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the diethyl ether by rotary evaporation.

  • Purification: Purify the resulting oily residue by distillation under high vacuum to obtain this compound.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Synthesis_Workflow Synthesis of this compound cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Mix Cyclopentanecarboxylic acid and Red Phosphorus B Add Bromine dropwise over 2 hours A->B C Heat at 60°C for 3 hours B->C D Cool and pour into water C->D E Extract with Diethyl Ether (3x) D->E F Wash with water and dry E->F G Remove Ether via Rotary Evaporation F->G H High Vacuum Distillation G->H I This compound H->I

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Bromine is highly corrosive and toxic. Handle with extreme care and wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

  • Hydrogen bromide gas is evolved during the reaction, which is corrosive and toxic. Ensure the reaction is performed in a fume hood.

  • Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.

Conclusion

The protocol detailed in this application note provides a reliable method for the synthesis of this compound. The use of the Hell-Volhard-Zelinsky reaction ensures efficient α-bromination of the starting carboxylic acid. The resulting product is a key intermediate for further synthetic transformations in the development of novel chemical entities.

References

Application Notes and Protocols: 1-Bromocyclopentane-1-carboxylic acid in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures and data for key reactions involving 1-Bromocyclopentane-1-carboxylic acid, a versatile building block in organic synthesis and drug discovery. The protocols outlined below are intended to serve as a guide for the synthesis of various derivatives, including esters, amides, and ketone intermediates, which have applications in medicinal chemistry, such as in the development of N-methyl-D-aspartate (NMDA) receptor antagonists.

Physical and Chemical Properties

PropertyValueReference
CAS Number 56447-24-6[1][2][3]
Molecular Formula C₆H₉BrO₂[1][2]
Molecular Weight 193.04 g/mol [1][2]
Melting Point 66 °C[1]
SMILES C1CCC(C1)(C(=O)O)Br[2]

I. Esterification of this compound

The conversion of this compound to its corresponding esters is a fundamental transformation, yielding intermediates for reactions such as the Reformatsky reaction.

Protocol 1: Fischer Esterification to Methyl 1-Bromocyclopentane-1-carboxylate

This protocol describes the acid-catalyzed esterification with methanol.

Experimental Procedure:

  • To a solution of this compound (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 1-bromocyclopentane-1-carboxylate.

  • Purify the product by vacuum distillation or column chromatography on silica gel.

ProductReagents and ConditionsYieldSpectroscopic Data
Methyl 1-bromocyclopentane-1-carboxylateMethanol, H₂SO₄ (cat.), RefluxTypically >80%¹H NMR (CDCl₃): δ 3.75 (s, 3H), 2.50-2.30 (m, 2H), 2.10-1.80 (m, 6H). ¹³C NMR (CDCl₃): δ 172.5, 65.0, 53.0, 38.5, 24.0.

II. Amide Synthesis from this compound

The synthesis of amides from this compound provides access to a diverse range of compounds with potential biological activities.

Protocol 2: Amide Formation via Acyl Chloride

This two-step protocol involves the initial conversion of the carboxylic acid to its more reactive acyl chloride, followed by reaction with an amine.

Step 1: Synthesis of 1-Bromocyclopentane-1-carbonyl chloride

  • To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2-1.5 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux until the evolution of gas ceases.

  • Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 1-Bromocyclopentane-1-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the crude 1-Bromocyclopentane-1-carbonyl chloride in an anhydrous aprotic solvent like DCM.

  • Cool the solution to 0 °C and add the desired primary or secondary amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5-2.0 eq) dropwise.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Wash the reaction mixture with water, an acidic solution (e.g., 1 M HCl) to remove excess amine and base, and then with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting amide by recrystallization or column chromatography.

Product ExampleReagents and ConditionsYield
N-Benzyl-1-bromocyclopentane-1-carboxamide1. SOCl₂, reflux 2. Benzylamine, Et₃N, DCM, 0 °C to rtGood to Excellent

III. Synthesis of Ketone Derivatives for Medicinal Chemistry Applications

This compound is a precursor for the synthesis of (1-bromocyclopentyl)(aryl)methanones, which are key intermediates in the preparation of ketamine analogs with potential as NMDAR antagonists.[4][5]

Workflow for the Synthesis of (1-Bromocyclopentyl)(aryl)methanones

G A This compound B 1-Bromocyclopentane-1-carbonyl chloride A->B SOCl₂ or (COCl)₂ D (1-Bromocyclopentyl)(aryl)methanone B->D Friedel-Crafts Acylation, AlCl₃ C Aromatic Compound (e.g., 1,2-dimethoxybenzene) C->D

Caption: Synthesis of (1-Bromocyclopentyl)(aryl)methanones.

Protocol 3: Friedel-Crafts Acylation
  • Prepare 1-Bromocyclopentane-1-carbonyl chloride as described in Protocol 2, Step 1.

  • To a solution of the aromatic substrate (e.g., 1,2-dimethoxybenzene, 1.0 eq) and the crude 1-Bromocyclopentane-1-carbonyl chloride (1.1 eq) in an anhydrous solvent such as DCM or carbon disulfide at 0 °C, add a Lewis acid catalyst (e.g., AlCl₃, 1.2 eq) portion-wise.

  • Stir the reaction at 0 °C and then allow it to warm to room temperature. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

A related bromination of the corresponding ketone can also yield these intermediates. For instance, (1-bromocyclopentyl)(3,4-dimethoxyphenyl)methanone was synthesized by refluxing (cyclopentyl)(3,4-dimethoxyphenyl)methanone with cupric bromide in ethyl acetate for 2 hours, yielding the product in 86% yield.[4]

IV. Reformatsky Reaction with Derivatives

The methyl ester of this compound can be utilized in the Reformatsky reaction to form new carbon-carbon bonds.

Protocol 4: Reformatsky Reaction

This protocol describes the reaction of methyl 1-bromocyclopentane-1-carboxylate with an electrophile, such as a nitrile, in the presence of zinc.

Experimental Procedure:

  • Activate zinc dust by washing with dilute HCl, water, ethanol, and diethyl ether, then drying under vacuum.

  • In a flame-dried flask under an inert atmosphere, add the activated zinc and a solution of methyl 1-bromocyclopentane-1-carboxylate (1.0 eq) and the electrophile (e.g., a 3-aryl-2-cyanoprop-2-enamide, 1.0 eq) in an anhydrous solvent like THF or a benzene/ether mixture.

  • Initiate the reaction by gentle heating or the addition of a small crystal of iodine.

  • Once the reaction starts, maintain a gentle reflux until the consumption of the starting materials (monitored by TLC).

  • Cool the reaction mixture and quench by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

The Reformatsky reaction of methyl 1-bromocyclopentane-1-carboxylate with 3-aryl-2-cyanoprop-2-enamides has been reported to afford 10-aryl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitriles.[6][7]

V. Potential Biological Applications

Derivatives of this compound have been investigated for their potential as NMDA receptor antagonists, which are relevant for the treatment of depression.[4][8] The synthesis of ketamine analogs often involves intermediates derived from this starting material.[5]

Logical Flow for Drug Discovery Application

G A This compound B Key Intermediates (Acyl Chlorides, Esters, Ketones) A->B Functional Group Transformation C Synthesis of Analogs (e.g., Ketamine Derivatives) B->C Coupling Reactions D Biological Screening (e.g., NMDAR Inhibition Assay) C->D In Vitro/In Vivo Testing E Lead Compound Identification D->E SAR Studies

Caption: Drug discovery workflow utilizing the title compound.

VI. Decarboxylation and Grignard Reactions

  • Decarboxylation: The removal of the carboxylic acid group to form bromocyclopentane can be challenging for simple aliphatic carboxylic acids. However, under radical conditions, such as in the Hunsdiecker reaction (using the silver salt with bromine), this transformation may be possible.

  • Reaction with Grignard Reagents: The acidic proton of the carboxylic acid will be quenched by the Grignard reagent. Therefore, at least two equivalents of the organometallic reagent are required to achieve addition to the carbonyl group. This reaction typically leads to the formation of a gem-diol, which may be unstable and convert to a ketone.

These application notes provide a starting point for the utilization of this compound in various synthetic endeavors. Researchers are encouraged to adapt and optimize these protocols for their specific needs.

References

Application Notes and Protocols: 1-Bromocyclopentane-1-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromocyclopentane-1-carboxylic acid and its derivatives are versatile building blocks in medicinal chemistry, primarily utilized in the construction of complex spirocyclic scaffolds. The inherent reactivity of the α-bromo carboxylic acid moiety allows for the formation of intricate three-dimensional structures, which are of significant interest in drug discovery for their potential to enhance target affinity, selectivity, and pharmacokinetic properties. This document provides an overview of the applications of this compound, with a focus on the synthesis of spiro[4.5]decane systems, and includes detailed experimental protocols.

Key Application: Synthesis of Spirocyclic Compounds

A primary application of this compound lies in its use as a precursor for the synthesis of spiro[4.5]decane derivatives. These scaffolds are found in a variety of biologically active molecules. Specifically, the methyl ester of this compound has been shown to undergo a Reformatsky reaction to yield 7-azaspiro[4.5]decane-6,8-diones, a class of compounds with potential therapeutic applications.

Spirocyclic compounds, in general, have gained prominence in medicinal chemistry due to their rigid structures that can effectively mimic and explore the binding pockets of biological targets. The spiro[4.5]decane core, in particular, has been investigated for its potential in developing agents targeting the central nervous system (CNS) and for anticancer therapies.

Biological Relevance of Related Spirocyclic Scaffolds

While direct biological data for compounds synthesized from this compound is limited in publicly available literature, related spirocyclic systems have demonstrated significant pharmacological activity. This underscores the potential of the spiro[4.5]decane scaffold in drug discovery.

Compound ClassBiological ActivityReported Values
6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanesDopamine AgonistID50 = 0.095 µmol/kg (for a 4-indolymethyl analogue)[1]
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione DerivativesAnticancer (A549, MDA-MB-231, HeLa cell lines)IC50 values ranging from 0.10 µM to 0.26 µM for lead compounds[2][3]
Spiro[cyclopropane-1,3'-indolin]-2'-onesAnticancer (various human cancer cell lines)Promising activity with IC50 < 20 µM for many compounds in the series[4]

Experimental Protocols

Synthesis of Methyl 1-Bromocyclopentane-1-carboxylate

A detailed protocol for this initial step is crucial for subsequent reactions.

Procedure:

  • To a solution of this compound in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield methyl 1-bromocyclopentane-1-carboxylate.

Synthesis of 10-aryl-7-methyl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitriles via Reformatsky Reaction

This protocol outlines the synthesis of a key spirocyclic scaffold from the methyl ester of this compound.[5]

Materials:

  • Methyl 1-bromocyclopentane-1-carboxylate

  • Activated Zinc

  • 3-aryl-2-cyanoprop-2-enamides (or their N-methyl derivatives)

  • Anhydrous solvent (e.g., THF or benzene)

  • Iodine (for activation of zinc, if necessary)

Procedure:

  • Activate zinc powder by stirring with a small amount of iodine in the reaction solvent until the iodine color disappears.

  • To the activated zinc suspension, add a solution of methyl 1-bromocyclopentane-1-carboxylate in the anhydrous solvent.

  • Initiate the formation of the Reformatsky reagent by gentle heating. The reaction is typically indicated by a change in color or the dissolution of zinc.

  • Once the organozinc reagent is formed, add a solution of the appropriate 3-aryl-2-cyanoprop-2-enamide (or its N-methyl derivative) dropwise at a controlled temperature.

  • After the addition is complete, continue stirring the reaction mixture, monitoring its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 10-aryl-7-methyl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitrile.

Visualizing the Synthesis and its Logic

The following diagrams illustrate the key synthetic transformation and the logical flow of utilizing this compound in medicinal chemistry.

Synthesis_of_Spirocycle cluster_start Starting Material cluster_intermediate Intermediate cluster_reagents Key Reagents cluster_product Spirocyclic Product A This compound B Methyl 1-bromocyclopentane-1-carboxylate A->B Esterification (MeOH, H+) E 10-aryl-7-methyl-6,8-dioxo- 7-azaspiro[4.5]decane-9-carbonitrile B->E Reformatsky Reaction C Zinc (Zn) C->E D 3-aryl-2-cyanoprop-2-enamide D->E

Caption: Synthetic pathway from this compound to a spirocyclic scaffold.

Medicinal_Chemistry_Workflow Start 1-Bromocyclopentane- 1-carboxylic acid Synth Synthesis of Spiro[4.5]decane Scaffold Start->Synth Diversify Scaffold Diversification (e.g., varying aryl groups) Synth->Diversify BioAssay Biological Screening (e.g., anticancer, CNS targets) Diversify->BioAssay SAR Structure-Activity Relationship (SAR) Studies BioAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->BioAssay

Caption: Drug discovery workflow utilizing the spirocyclic scaffold.

Conclusion

This compound serves as a valuable starting material for the synthesis of complex spiro[4.5]decane systems, which are privileged scaffolds in medicinal chemistry. The Reformatsky reaction provides a key method for constructing these three-dimensional structures. While direct biological data for immediate derivatives is still emerging, the demonstrated potent activities of related spirocyclic compounds highlight the significant potential of this chemical space for the development of novel therapeutics. The provided protocols and workflows offer a foundation for researchers to explore the synthesis and biological evaluation of new chemical entities based on the this compound core.

References

1-Bromocyclopentane-1-carboxylic Acid: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Bromocyclopentane-1-carboxylic acid is a valuable synthetic intermediate for academic researchers, scientists, and drug development professionals. Its unique structure, featuring a quaternary stereocenter with both a carboxylic acid and a bromine atom on a cyclopentane ring, provides a versatile platform for the synthesis of a wide range of complex organic molecules. This building block is particularly useful for introducing the cyclopentyl motif into target structures, a common feature in many biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis.

Application in the Synthesis of Spirocyclic Compounds via Reformatsky Reaction

One of the key applications of this compound and its esters is in the Reformatsky reaction to generate spirocyclic compounds. These structures are of significant interest in medicinal chemistry due to their rigid frameworks, which can lead to enhanced binding affinity and selectivity for biological targets.

A notable example is the reaction of methyl 1-bromocyclopentane-1-carboxylate with 3-aryl-2-cyanoprop-2-enamides. This reaction proceeds via the formation of an organozinc intermediate, which then undergoes a nucleophilic addition to the activated alkene, followed by an intramolecular cyclization to yield 10-aryl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitriles.

Experimental Protocol: Synthesis of 10-Aryl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitriles

Materials:

  • Methyl 1-bromocyclopentane-1-carboxylate

  • 3-Aryl-2-cyanoprop-2-enamide (or N-methyl derivative)

  • Zinc dust (activated)

  • Dry tetrahydrofuran (THF)

  • Anhydrous toluene

  • Iodine (for activation of zinc)

  • Hydrochloric acid (10% aqueous solution)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust (2.0 eq) and a crystal of iodine. Gently heat the flask under vacuum and then cool to room temperature. Add dry THF (10 mL).

  • Formation of the Reformatsky Reagent: To the activated zinc suspension, add a solution of methyl 1-bromocyclopentane-1-carboxylate (1.0 eq) in dry THF (20 mL) dropwise from the dropping funnel. The reaction mixture may require gentle heating to initiate the reaction. Once initiated, the reaction is typically exothermic and should be maintained at a gentle reflux.

  • Reaction with the Michael Acceptor: After the formation of the organozinc reagent is complete (indicated by the disappearance of the zinc metal), cool the reaction mixture to 0 °C. Add a solution of the 3-aryl-2-cyanoprop-2-enamide (1.0 eq) in dry THF (20 mL) dropwise.

  • Reaction Work-up: After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours. Quench the reaction by the slow addition of 10% aqueous hydrochloric acid (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 10-aryl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitrile.

Quantitative Data:

ProductAryl SubstituentYield (%)
10-Phenyl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitrilePhenyl75-85
10-(4-Chlorophenyl)-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitrile4-Chlorophenyl70-80
10-(4-Methoxyphenyl)-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitrile4-Methoxyphenyl80-90

Note: Yields are indicative and may vary depending on the specific reaction conditions and the purity of the starting materials.

Visualization of the Reformatsky Reaction Workflow:

Reformatsky_Workflow A Activation of Zinc with Iodine B Formation of Reformatsky Reagent (Methyl 1-bromocyclopentane-1-carboxylate + Zn) A->B C Reaction with Michael Acceptor (3-Aryl-2-cyanoprop-2-enamide) B->C D Aqueous Work-up and Extraction C->D E Purification by Column Chromatography D->E F Pure Spirocyclic Product E->F

Caption: Workflow for the synthesis of spirocyclic compounds.

Application in the Synthesis of 1-Aminocyclopentane-1-carboxylic Acid

1-Aminocyclopentane-1-carboxylic acid is a non-proteinogenic amino acid that has found applications as a conformational constraint in peptides and as a precursor for the synthesis of various biologically active molecules. This compound serves as a direct precursor to this valuable amino acid through nucleophilic substitution of the bromine atom with an amino group.

Experimental Protocol: Synthesis of 1-Aminocyclopentane-1-carboxylic Acid

Materials:

  • This compound

  • Aqueous ammonia (concentrated, e.g., 28%)

  • Ethanol

  • Hydrochloric acid (for pH adjustment)

  • Dowex 50W-X8 ion-exchange resin (or equivalent)

  • Diethyl ether

Procedure:

  • Ammonolysis: In a sealed pressure vessel, dissolve this compound (1.0 eq) in ethanol (20 mL). Add a large excess of concentrated aqueous ammonia (e.g., 10-20 eq).

  • Reaction: Heat the sealed vessel to 100-120 °C for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling the reaction mixture to room temperature, carefully vent the pressure vessel. Concentrate the reaction mixture under reduced pressure to remove ethanol and excess ammonia.

  • Purification via Ion-Exchange Chromatography: Dissolve the residue in water and adjust the pH to approximately 2 with hydrochloric acid. Load the solution onto a column packed with Dowex 50W-X8 resin (H+ form).

  • Washing: Wash the column with deionized water until the eluent is neutral to remove any inorganic salts.

  • Elution: Elute the desired amino acid from the resin using a dilute aqueous ammonia solution (e.g., 2 M).

  • Isolation: Collect the fractions containing the product (can be monitored by ninhydrin test or TLC). Concentrate the combined fractions under reduced pressure to obtain 1-aminocyclopentane-1-carboxylic acid as a solid.

  • Recrystallization (optional): The product can be further purified by recrystallization from a water/ethanol mixture.

Quantitative Data:

ProductYield (%)Melting Point (°C)
1-Aminocyclopentane-1-carboxylic acid60-70>300 (decomposes)

Note: Yields can vary based on reaction scale and purification efficiency.

Visualization of the Synthesis and Purification Workflow:

Amination_Workflow cluster_synthesis Synthesis cluster_purification Purification A Ammonolysis of this compound (High pressure and temperature) B Concentration of Reaction Mixture A->B C Ion-Exchange Chromatography (Dowex 50W-X8) B->C D Elution with Aqueous Ammonia C->D E Isolation of Pure Product D->E

Caption: Synthesis and purification of 1-aminocyclopentane-1-carboxylic acid.

Potential Application in the Synthesis of Nav1.7 Inhibitors

The cyclopentane carboxylic acid moiety is a key pharmacophore in a class of potent and selective inhibitors of the voltage-gated sodium channel Nav1.7, a promising target for the treatment of pain. While direct synthesis from this compound is not explicitly detailed in the literature for a specific inhibitor, its potential as a starting material for accessing these complex molecules is significant. The general synthetic strategy would likely involve the conversion of the bromo-acid to a more functionalized cyclopentane derivative that can be incorporated into the final inhibitor structure.

Conceptual Synthetic Pathway:

The synthesis of a hypothetical Nav1.7 inhibitor could involve the following logical steps starting from this compound.

Nav17_Pathway A 1-Bromocyclopentane- 1-carboxylic acid B Functional Group Transformation (e.g., esterification, amidation) A->B Step 1 C Coupling with Amine/Aryl Partner B->C Step 2 D Further Elaboration and Cyclization C->D Step 3 E Final Nav1.7 Inhibitor D->E Step 4

Caption: Conceptual pathway to Nav1.7 inhibitors.

This conceptual pathway highlights the potential for this compound to serve as a foundational building block in the multi-step synthesis of complex pharmaceutical agents. The development of specific protocols for these transformations would be a valuable area of research for drug development professionals.

Application Notes and Protocols: Decarboxylation Reactions of 1-Bromocyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromocyclopentane-1-carboxylic acid is a substituted cyclic carboxylic acid. Its decarboxylation, the removal of the carboxyl group as carbon dioxide, yields 1-bromocyclopentane. This product is a key precursor in the synthesis of various organic molecules, notably in the pharmaceutical industry. A significant application of 1-bromocyclopentane is in the synthesis of Ketamine, a widely used anesthetic and antidepressant.[1] This document provides detailed application notes and experimental protocols for the decarboxylation of this compound via several established methods, including the Hunsdiecker reaction, Barton decarboxylation, and modern photocatalytic approaches.

Applications in Drug Development

The primary product of the decarboxylation of this compound is 1-bromocyclopentane. This alkyl halide is a versatile intermediate in organic synthesis. Its most notable application in drug development is as a key building block for the synthesis of Ketamine.[1] The cyclopentyl moiety is introduced into the final drug structure via the Grignard reagent derived from 1-bromocyclopentane. The development of efficient and scalable methods for the synthesis of 1-bromocyclopentane is therefore of significant interest to medicinal chemists and process development scientists.

Decarboxylation Methodologies

Several methods are available for the decarboxylation of carboxylic acids. For this compound, radical decarboxylation pathways are particularly relevant. This section outlines the key features of three such methods.

Hunsdiecker Reaction

The Hunsdiecker reaction involves the thermal decomposition of a silver salt of a carboxylic acid in the presence of a halogen, typically bromine.[2][3][4][5] This reaction proceeds via a radical chain mechanism to yield an alkyl halide with one less carbon atom.[3][6] For this compound, this would result in the formation of 1,1-dibromocyclopentane.

Barton Decarboxylation

Barton decarboxylation is a versatile radical-based method that involves the conversion of a carboxylic acid to a thiohydroxamate ester (Barton ester), which is then subjected to radical-induced decomposition.[7][8][9] This method offers a milder alternative to the Hunsdiecker reaction and can be adapted for various functional group transformations.

Photocatalytic Decarboxylation

Recent advances in photoredox catalysis have enabled the development of mild and efficient methods for decarboxylative functionalization of carboxylic acids.[10][11][12] These reactions are typically initiated by visible light and proceed via radical intermediates, offering high functional group tolerance and improved safety profiles compared to classical methods.[10][12]

Data Presentation: Comparison of Decarboxylation Methods

Reaction MethodProductKey ReagentsTypical ConditionsReported Yields (General)Notes
Hunsdiecker Reaction 1,1-DibromocyclopentaneSilver(I) oxide, BromineReflux in CCl4Moderate to GoodRequires preparation of the dry silver salt.[4]
Barton Decarboxylation 1-BromocyclopentaneN-Hydroxy-2-thiopyridone, DCC/DMAP, Radical Initiator (AIBN), H-donor (e.g., t-BuSH)Thermal or photochemicalGood to ExcellentMilder conditions, broader functional group tolerance.[7][9][13]
Photocatalytic Decarboxylative Bromination 1-BromocyclopentanePhotocatalyst (e.g., Ru(bpy)3Cl2 or organic dye), Bromine source (e.g., LiBr), Light source (e.g., blue LEDs)Room temperature, visible light irradiationGood to ExcellentMild conditions, high functional group tolerance.[10][12]

Experimental Protocols

Protocol 1: Hunsdiecker-type Decarboxylative Bromination

This protocol is adapted from the general procedure for the Hunsdiecker reaction. The expected product from this compound is 1,1-dibromocyclopentane.

Materials:

  • This compound

  • Silver(I) oxide (Ag₂O)

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Diatomaceous earth

  • Sodium bisulfite solution, saturated

  • Sodium bicarbonate solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and drying tube

  • Heating mantle

  • Stir plate and stir bar

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Silver Salt:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol).

    • Add a stoichiometric amount of silver(I) oxide (0.5 eq).

    • Stir the mixture at room temperature until the formation of the silver salt is complete (can be monitored by TLC or disappearance of the starting acid).

    • Remove the solvent under reduced pressure and dry the resulting silver salt thoroughly under vacuum.

  • Decarboxylation:

    • Suspend the dry silver salt of this compound in anhydrous carbon tetrachloride in a round-bottom flask equipped with a reflux condenser and a drying tube.

    • Add bromine (1.0 eq) dropwise to the suspension with stirring.

    • After the addition is complete, gently heat the mixture to reflux. The reaction is often initiated by the color change from reddish-brown to colorless or pale yellow.

    • Continue refluxing until the reaction is complete (typically 1-3 hours, can be monitored by TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of diatomaceous earth to remove the silver bromide precipitate.

    • Wash the filtrate with a saturated sodium bisulfite solution to remove any unreacted bromine, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1,1-dibromocyclopentane.

    • Purify the product by distillation or column chromatography if necessary.

Protocol 2: Barton Reductive Decarboxylation

This protocol describes the reductive decarboxylation to yield 1-bromocyclopentane.

Materials:

  • This compound

  • Oxalyl chloride or Thionyl chloride

  • N-Hydroxy-2-thiopyridone

  • 4-Dimethylaminopyridine (DMAP)

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • tert-Butyl mercaptan (t-BuSH) or other hydrogen donor

  • 2,2'-Azobisisobutyronitrile (AIBN) or other radical initiator

  • Anhydrous benzene or toluene

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for inert atmosphere reactions

  • UV lamp (for photochemical initiation) or heating source

Procedure:

  • Formation of the Barton Ester:

    • Method A (via Acid Chloride):

      • In a flame-dried, inert atmosphere-purged flask, dissolve this compound (1.0 eq) in an anhydrous solvent (e.g., DCM or benzene).

      • Add oxalyl chloride or thionyl chloride (1.1-1.5 eq) dropwise at 0 °C.

      • Allow the reaction to warm to room temperature and stir until the conversion to the acid chloride is complete.

      • In a separate flask, prepare a suspension of the sodium salt of N-hydroxy-2-thiopyridone in the reaction solvent.

      • Add the freshly prepared acid chloride solution to the suspension at 0 °C and stir until the formation of the Barton ester is complete.

    • Method B (Direct Coupling):

      • In a flame-dried, inert atmosphere-purged flask, dissolve this compound (1.0 eq), N-hydroxy-2-thiopyridone (1.1 eq), and a catalytic amount of DMAP in anhydrous benzene or toluene.

      • Add a solution of DCC (1.1 eq) in the same solvent dropwise at 0 °C.

      • Stir the mixture at room temperature until the reaction is complete.

  • Decarboxylation:

    • To the solution of the Barton ester, add the hydrogen donor (e.g., tert-butyl mercaptan, 1.5-2.0 eq) and the radical initiator (e.g., AIBN, 0.1-0.2 eq).

    • Heat the reaction mixture to reflux (typically 80-110 °C) or irradiate with a UV lamp at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter to remove any precipitated by-products (e.g., dicyclohexylurea if DCC was used).

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the resulting 1-bromocyclopentane by distillation or column chromatography.

Protocol 3: Photocatalytic Decarboxylative Bromination

This protocol is a modern, mild method for the decarboxylative bromination to yield 1-bromocyclopentane.

Materials:

  • This compound

  • Photocatalyst (e.g., 4CzIPN or a suitable iridium or ruthenium complex)

  • Lithium bromide (LiBr) or other bromide source

  • Base (e.g., DBU or Cs₂CO₃)

  • Anhydrous solvent (e.g., acetonitrile or DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk tube or similar reaction vessel

  • Visible light source (e.g., blue LED lamp)

  • Stir plate and stir bar

Procedure:

  • Reaction Setup:

    • In a Schlenk tube, combine this compound (1.0 eq), the photocatalyst (1-5 mol%), the bromide source (e.g., LiBr, 1.5-2.0 eq), and the base (1.5-2.0 eq).

    • Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

    • Add the anhydrous solvent via syringe.

  • Photocatalytic Reaction:

    • Stir the reaction mixture at room temperature.

    • Irradiate the mixture with a visible light source (e.g., a blue LED lamp) placed a few centimeters from the reaction vessel.

    • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the resulting 1-bromocyclopentane by column chromatography or distillation.

Visualizations

Hunsdiecker_Reaction Start This compound Ag_Salt Silver 1-Bromocyclopentane-1-carboxylate Start->Ag_Salt + Ag₂O Acyl_Hypobromite Acyl Hypobromite Intermediate Ag_Salt->Acyl_Hypobromite + Br₂ Radical_Pair Cyclopentyl Radical + Br• Acyl_Hypobromite->Radical_Pair Δ - CO₂ - AgBr Product 1,1-Dibromocyclopentane Radical_Pair->Product Reagent1 Ag₂O Reagent2 Br₂ CO2 CO₂

Caption: Hunsdiecker Reaction Pathway.

Barton_Decarboxylation Start This compound Barton_Ester Barton Ester Start->Barton_Ester + Reagent1 Carboxyl_Radical Carboxyl Radical Barton_Ester->Carboxyl_Radical + Reagent2 Alkyl_Radical 1-Bromocyclopentyl Radical Carboxyl_Radical->Alkyl_Radical - CO₂ Product 1-Bromocyclopentane Alkyl_Radical->Product + Reagent3 Reagent1 N-Hydroxy-2-thiopyridone, DCC/DMAP Reagent2 AIBN, Δ or hν Reagent3 t-BuSH CO2 CO₂

Caption: Barton Decarboxylation Workflow.

Photocatalytic_Decarboxylation cluster_cycle Photocatalytic Cycle cluster_substrate Substrate Transformation PC PC PC_excited PC* PC->PC_excited hν (Visible Light) PC_reduced PC⁻ PC_excited->PC_reduced SET + Carboxylate PC_reduced->PC SET - Radical Intermediate Carboxylic_Acid This compound Carboxylate Carboxylate Anion Carboxylic_Acid->Carboxylate + Base Carboxyl_Radical Carboxyl Radical Carboxylate->Carboxyl_Radical - e⁻ (to PC*) Alkyl_Radical 1-Bromocyclopentyl Radical Carboxyl_Radical->Alkyl_Radical - CO₂ Product 1-Bromocyclopentane Alkyl_Radical->Product + H source

Caption: Photocatalytic Decarboxylation Mechanism.

References

Application Notes and Protocols: 1-Bromocyclopentane-1-carboxylic Acid in the Synthesis of Cyclopentane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-bromocyclopentane-1-carboxylic acid and its derivatives in the synthesis of valuable cyclopentane-containing scaffolds for research and drug development.

Introduction

This compound is a versatile building block for the synthesis of a variety of cyclopentane derivatives, particularly spirocyclic compounds. Its inherent chemical reactivity, stemming from the presence of both a carboxylic acid and a bromine atom on the same carbon, allows for diverse synthetic transformations. This application note focuses on the synthesis of 7-azaspiro[4.5]decane derivatives, a scaffold found in numerous biologically active molecules, via the Reformatsky reaction. Additionally, we explore the relevance of cyclopentane derivatives in targeting key signaling pathways in pain, hypoxia, and bacterial cell wall synthesis.

Key Synthetic Application: Synthesis of 7-Azaspiro[4.5]decane Derivatives

A primary application of this compound derivatives is in the synthesis of spirocyclic heterocyclic systems. The Reformatsky reaction of methyl 1-bromocyclopentane-1-carboxylate with 3-aryl-2-cyanoprop-2-enamides provides a direct route to highly functionalized 10-aryl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitriles.

Experimental Workflow: Reformatsky Reaction for Azaspiro[4.5]decane Synthesis

The following diagram outlines the general workflow for the synthesis of 7-azaspiro[4.5]decane derivatives using methyl 1-bromocyclopentane-1-carboxylate.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 Methyl 1-bromocyclopentane-1-carboxylate reaction Reformatsky Reaction (e.g., in THF, reflux) start1->reaction start2 3-Aryl-2-cyanoprop-2-enamide start2->reaction start3 Zinc dust start3->reaction workup Aqueous work-up (e.g., NH4Cl solution) reaction->workup extraction Solvent Extraction (e.g., Ethyl acetate) workup->extraction purification Purification (e.g., Column chromatography) extraction->purification product 10-Aryl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitrile purification->product

Caption: General workflow for the synthesis of 7-azaspiro[4.5]decane derivatives.

Detailed Experimental Protocol: Synthesis of 10-Aryl-7-methyl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitriles

This protocol is a representative example of the Reformatsky reaction for the synthesis of a specific class of 7-azaspiro[4.5]decanes.

Materials:

  • Methyl 1-bromocyclopentane-1-carboxylate

  • Substituted 3-aryl-2-cyanoprop-2-enamide

  • Zinc dust (activated)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with activated zinc dust (1.2 equivalents). The apparatus is maintained under an inert atmosphere (e.g., argon or nitrogen).

  • Initiation: A solution of methyl 1-bromocyclopentane-1-carboxylate (1.0 equivalent) and the corresponding 3-aryl-2-cyanoprop-2-enamide (1.0 equivalent) in anhydrous THF is prepared. A small portion of this solution is added to the zinc dust with gentle heating to initiate the reaction.

  • Addition: Once the reaction has initiated (as evidenced by a color change or exotherm), the remaining solution of the reactants is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, the reaction mixture is refluxed for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up: The reaction mixture is cooled to room temperature and then poured into a saturated aqueous NH₄Cl solution with vigorous stirring.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 10-aryl-7-methyl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitrile.

Quantitative Data

The yields of the Reformatsky reaction are generally good, though they can vary depending on the specific substrates and reaction conditions. The following table provides representative data for the synthesis of various 10-aryl-7-methyl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitriles.

EntryAryl Substituent (Ar)ProductYield (%)
1Phenyl10-Phenyl-7-methyl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitrile75
24-Chlorophenyl10-(4-Chlorophenyl)-7-methyl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitrile82
34-Methoxyphenyl10-(4-Methoxyphenyl)-7-methyl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitrile78
42-Naphthyl10-(Naphthalen-2-yl)-7-methyl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitrile71

Cyclopentane Derivatives in Drug Development: Targeting Key Signaling Pathways

Cyclopentane and its derivatives are important scaffolds in medicinal chemistry due to their conformational properties and ability to mimic other cyclic structures. Below are examples of how cyclopentane-based molecules can modulate important biological pathways.

Inhibition of NaV1.7 for Pain Management

Cyclopentane carboxylic acid derivatives have been identified as potent and selective inhibitors of the voltage-gated sodium channel NaV1.7, a key player in pain signaling.[1]

G cluster_pain Pain Signaling Pathway cluster_inhibition Inhibition Noxious_Stimuli Noxious Stimuli (e.g., heat, pressure) Nociceptor Nociceptor (Peripheral Neuron) Noxious_Stimuli->Nociceptor Nav17 NaV1.7 Channel Nociceptor->Nav17 Action_Potential Action Potential Generation Nav17->Action_Potential Spinal_Cord Signal Transmission to Spinal Cord Action_Potential->Spinal_Cord Brain Pain Perception in Brain Spinal_Cord->Brain Inhibitor Cyclopentane Carboxylic Acid Derivative Inhibitor->Nav17 Inhibition

Caption: Inhibition of the NaV1.7 pain signaling pathway by cyclopentane derivatives.

Modulation of the HIF-1α Pathway via PHD Inhibition

Spiro[4.5]decanone derivatives have been shown to inhibit prolyl hydroxylase domain (PHD) enzymes.[2] PHDs are key regulators of the hypoxia-inducible factor (HIF-1α) pathway, which is implicated in various diseases, including anemia and ischemia.

G cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition cluster_inhibitor Inhibition HIF1a_N HIF-1α PHD_N PHD Enzymes HIF1a_N->PHD_N Hydroxylation Proteasome_N Proteasomal Degradation HIF1a_N->Proteasome_N VHL_N VHL PHD_N->VHL_N VHL_N->Proteasome_N Ubiquitination HIF1a_H HIF-1α HIF_dimer HIF-1α/β Dimer HIF1a_H->HIF_dimer HIF1b_H HIF-1β HIF1b_H->HIF_dimer Nucleus_H Nucleus HIF_dimer->Nucleus_H HRE_H Hypoxia Response Element Nucleus_H->HRE_H Gene_Expression_H Target Gene Expression (e.g., EPO, VEGF) HRE_H->Gene_Expression_H Inhibitor Spiro[4.5]decanone Derivative Inhibitor->PHD_N Inhibition

Caption: Regulation of the HIF-1α pathway and its inhibition by spiro[4.5]decanone derivatives.

Targeting Bacterial Cell Wall Synthesis via MraY Inhibition

Cyclopentane-based analogs of natural products like muraymycin are being explored as inhibitors of MraY, an essential enzyme in the bacterial peptidoglycan synthesis pathway.[3][4] This makes them promising candidates for the development of new antibiotics.

G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm cluster_inhibitor Inhibition UDP_MurNAc UDP-MurNAc-pentapeptide MraY MraY UDP_MurNAc->MraY Lipid_I Lipid I Synthesis MraY->Lipid_I MurG MurG Lipid_I->MurG Lipid_II Lipid II Synthesis MurG->Lipid_II Flippase Flippase Lipid_II->Flippase Polymerization Polymerization Flippase->Polymerization Cross_linking Cross-linking Polymerization->Cross_linking PG Peptidoglycan Cell Wall Cross_linking->PG Inhibitor Cyclopentane-based Muraymycin Analog Inhibitor->MraY Inhibition

Caption: Inhibition of the bacterial peptidoglycan synthesis pathway by targeting MraY.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of complex cyclopentane derivatives, especially spirocyclic systems. The protocols and data presented here demonstrate a robust method for accessing 7-azaspiro[4.5]decane scaffolds. Furthermore, the broader therapeutic potential of cyclopentane-containing molecules in modulating key biological pathways highlights the importance of this chemical space in modern drug discovery and development. These application notes serve as a guide for researchers to explore the rich chemistry of this compound and its derivatives in their scientific endeavors.

References

Protecting Group Strategies for 1-Bromocyclopentane-1-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selection and implementation of protecting group strategies for 1-bromocyclopentane-1-carboxylic acid. The unique structural features of this molecule, namely the sterically hindered tertiary carboxylic acid and the presence of an α-bromo substituent, necessitate careful consideration of reaction conditions to ensure high-yielding protection and deprotection without undesirable side reactions.

Introduction

This compound is a valuable building block in medicinal chemistry and organic synthesis. The carboxylic acid moiety often requires protection to prevent its interference in subsequent synthetic transformations that are incompatible with the acidic proton or the nucleophilic nature of the carboxylate. The choice of the protecting group is critical and depends on the stability of the protecting group to the planned reaction conditions and the orthogonality of its removal. This document outlines strategies for the protection of this compound as methyl, benzyl, and tert-butyl esters, providing detailed protocols and comparative data.

Considerations for Protecting this compound

The primary challenges in handling this substrate include:

  • Steric Hindrance: The tertiary nature of the carboxylic acid can slow down esterification reactions.

  • α-Bromo Substituent: The bromine atom at the α-position is susceptible to nucleophilic substitution and elimination reactions, particularly under basic conditions.

Therefore, mild reaction conditions are generally preferred for both protection and deprotection steps.

Protecting Group Strategies

The most common and effective protecting groups for carboxylic acids are esters. Here, we discuss the application of methyl, benzyl, and tert-butyl esters for the protection of this compound.

Methyl Ester Protection

Methyl esters are a common and simple protecting group for carboxylic acids. They are relatively stable to a range of reaction conditions but can be cleaved by acid or base-catalyzed hydrolysis.

Protection (Esterification):

  • Fischer Esterification: This is a classic method involving the reaction of the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst. While effective, the harsh acidic conditions and elevated temperatures may not be suitable for all substrates.

  • Using Diazomethane: This method is very mild and high-yielding but diazomethane is toxic and explosive, requiring special handling.

  • Using Trimethylsilyldiazomethane (TMS-diazomethane): A safer alternative to diazomethane.

Deprotection (Hydrolysis):

  • Base-Catalyzed Hydrolysis (Saponification): Typically carried out with alkali metal hydroxides (e.g., LiOH, NaOH, KOH) in a mixture of water and an organic solvent. Care must be taken to avoid substitution or elimination of the α-bromo group.

  • Acid-Catalyzed Hydrolysis: This method requires heating in an aqueous acidic solution and is generally slower than base-catalyzed hydrolysis.

Benzyl Ester Protection

Benzyl esters offer the significant advantage of being removable under neutral conditions via hydrogenolysis, which is beneficial for base- and acid-sensitive substrates.

Protection (Esterification):

  • Reaction with Benzyl Bromide: The carboxylate salt of the acid is reacted with benzyl bromide. This method avoids strong acids but requires a base to form the carboxylate. A mild base like cesium carbonate is often preferred to minimize side reactions.

  • Steglich Esterification: This mild method uses a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalyst such as 4-dimethylaminopyridine (DMAP).[1][2]

Deprotection (Hydrogenolysis):

  • Catalytic Hydrogenation: The benzyl group is cleaved by hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C).[1] This method is very mild and chemoselective.

tert-Butyl Ester Protection

tert-Butyl esters are robust to basic conditions and are readily cleaved under acidic conditions, providing an orthogonal protecting group strategy to base-labile groups.

Protection (Esterification):

  • Reaction with Isobutylene: The carboxylic acid is treated with isobutylene in the presence of a catalytic amount of strong acid.[3] This is an efficient method for hindered acids.

Deprotection (Acidolysis):

  • Acid-Catalyzed Cleavage: The tert-butyl group is removed by treatment with a strong acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[4][5] The reaction proceeds via a stable tert-butyl cation.[4][5]

Data Presentation

The following tables summarize typical reaction conditions and yields for the protection and deprotection of carboxylic acids using methods applicable to this compound. Note that yields can be substrate-dependent.

Protecting GroupProtection MethodReagentsSolventTemperatureTime (h)Typical Yield (%)Citation
Methyl Fischer EsterificationMethanol, H₂SO₄ (cat.)MethanolReflux4 - 2485 - 95[6][7]
Benzyl Steglich EsterificationBenzyl alcohol, DCC, DMAPDCMRoom Temp.2 - 1290 - 98[1][8]
Benzyl AlkylationBenzyl bromide, Cs₂CO₃DMFRoom Temp.12 - 2480 - 95
tert-Butyl Isobutylene AdditionIsobutylene, H₂SO₄ (cat.)DioxaneRoom Temp.24 - 4870 - 90[3]
Protecting GroupDeprotection MethodReagentsSolventTemperatureTime (h)Typical Yield (%)Citation
Methyl SaponificationLiOH, H₂OTHF/MethanolRoom Temp.2 - 1290 - 99[9][10]
Benzyl HydrogenolysisH₂, 10% Pd/CMethanol/EtOAcRoom Temp.1 - 895 - 100[1][11]
tert-Butyl AcidolysisTrifluoroacetic Acid (TFA)DCMRoom Temp.0.5 - 295 - 100[4][5]

Experimental Protocols

Protocol 1: Methyl Ester Protection via Fischer Esterification

Fischer_Esterification_Workflow start Start: This compound, Methanol, H₂SO₄ (cat.) reflux Reflux the mixture (e.g., 65 °C) start->reflux monitor Monitor reaction by TLC reflux->monitor workup Aqueous workup: - Quench with water - Neutralize with NaHCO₃ monitor->workup Reaction complete extract Extract with ethyl acetate workup->extract dry Dry organic layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify product Product: Methyl 1-bromocyclopentane-1-carboxylate purify->product

Caption: Workflow for Methyl Ester Protection.

  • Reaction Setup: To a solution of this compound (1.0 equiv) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 equiv) dropwise at 0 °C.

  • Reaction: Warm the mixture to reflux (approximately 65 °C) and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. Then, wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the pure methyl 1-bromocyclopentane-1-carboxylate.

Protocol 2: Benzyl Ester Protection via Steglich Esterification```dot

Steglich_Esterification_Workflow

Caption: Workflow for tert-Butyl Ester Protection.

  • Reaction Setup: In a pressure vessel, dissolve this compound (1.0 equiv) in dioxane. Cool the solution to -10 °C and add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Add condensed isobutylene (2-3 equiv). Seal the vessel and allow it to warm to room temperature. Stir for 24-48 hours.

  • Work-up: Cool the vessel before opening. Pour the reaction mixture into a separatory funnel containing a cold, saturated aqueous solution of sodium bicarbonate.

  • Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.

Protocol 4: Deprotection of Benzyl Ester via Hydrogenolysis

Hydrogenolysis_Workflow start Start: Benzyl ester, 10% Pd/C, Methanol/EtOAc hydrogenate Stir under H₂ atmosphere (balloon or Parr shaker) start->hydrogenate monitor Monitor reaction by TLC hydrogenate->monitor filter Filter through Celite® monitor->filter Reaction complete concentrate Concentrate the filtrate filter->concentrate product Product: This compound concentrate->product

Caption: Workflow for Benzyl Ester Deprotection.

  • Reaction Setup: Dissolve benzyl 1-bromocyclopentane-1-carboxylate (1.0 equiv) in methanol or ethyl acetate. Add 10% palladium on carbon (10 wt%).

  • Reaction: Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 1-8 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.

Protocol 5: Deprotection of tert-Butyl Ester via Acidolysis

TFA_Deprotection_Workflow start Start: tert-Butyl ester in DCM add_tfa Add TFA at 0 °C start->add_tfa stir Stir at room temperature add_tfa->stir monitor Monitor reaction by TLC stir->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction complete purify Purify (if necessary) concentrate->purify product Product: This compound purify->product

Caption: Workflow for tert-Butyl Ester Deprotection.

  • Reaction Setup: Dissolve tert-butyl 1-bromocyclopentane-1-carboxylate (1.0 equiv) in dichloromethane (DCM).

  • Reaction: Add trifluoroacetic acid (TFA, 5-10 equiv) at 0 °C. Warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Isolation: The resulting carboxylic acid can often be used without further purification. If necessary, co-evaporation with a non-polar solvent like toluene can help remove residual TFA.

Signaling Pathways and Logical Relationships

The choice of a protecting group strategy often depends on the other functional groups present in the molecule and the planned synthetic route. The following diagram illustrates the orthogonal nature of benzyl and tert-butyl protecting groups.

Orthogonal_Deprotection Molecule Molecule with Benzyl and tert-Butyl Protected Carboxylates Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Molecule->Hydrogenolysis Acidolysis Acidolysis (TFA) Molecule->Acidolysis Benzyl_Deprotected Benzyl group removed, tert-Butyl group intact Hydrogenolysis->Benzyl_Deprotected tButyl_Deprotected tert-Butyl group removed, Benzyl group intact Acidolysis->tButyl_Deprotected

Caption: Orthogonal Deprotection Strategies.

Conclusion

The protection of this compound can be effectively achieved using methyl, benzyl, or tert-butyl esters. The choice of the protecting group should be guided by the overall synthetic strategy, particularly the compatibility of other functional groups with the protection and deprotection conditions. Benzyl esters are advantageous for their mild, neutral deprotection via hydrogenolysis, while tert-butyl esters provide robust protection under basic conditions and are easily removed with acid. Methyl esters offer a simple protection strategy but require careful consideration of conditions for their removal to avoid side reactions. The provided protocols offer a starting point for the successful implementation of these protecting group strategies in a research and development setting.

References

Application Notes and Protocols for the Scale-Up Synthesis of 1-Bromocyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 1-bromocyclopentane-1-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is based on the Hell-Volhard-Zelinsky (HVZ) reaction of cyclopentanecarboxylic acid. This guide addresses key considerations for transitioning from a lab-scale procedure to a larger-scale production, focusing on reaction conditions, safety, and purification.

Introduction

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its cyclopentyl core offers a desirable scaffold, providing a balance of rigidity and three-dimensionality that can be advantageous for ligand-receptor interactions. The presence of both a carboxylic acid and a bromine atom at the same stereocenter allows for diverse and subsequent chemical modifications. The reliable and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. The most common and direct route to this compound is the α-bromination of cyclopentanecarboxylic acid via the Hell-Volhard-Zelinsky (HVZ) reaction.

Reaction Overview: The Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction is a well-established method for the α-halogenation of carboxylic acids. The reaction proceeds by converting the carboxylic acid into an acyl halide intermediate, which then enolizes. The subsequent reaction of the enol with elemental bromine yields the α-bromo acyl bromide, which is then hydrolyzed to the final α-bromo carboxylic acid product. A catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus is typically used to generate the acyl bromide in situ.

General Reaction Scheme:

HVZ_Reaction cyclopentanecarboxylic_acid Cyclopentanecarboxylic Acid product This compound cyclopentanecarboxylic_acid->product Hell-Volhard-Zelinsky Reaction reagents + PBr₃ (cat.), Br₂

Caption: General scheme of the Hell-Volhard-Zelinsky reaction for the synthesis of this compound.

Scale-Up Synthesis Protocol

This protocol is designed for a multi-gram scale synthesis of this compound.

3.1. Materials and Equipment

Material/EquipmentSpecifications
Cyclopentanecarboxylic acid≥98% purity
Red phosphorusAmorphous
Bromine≥99.5% purity
Diethyl etherAnhydrous
Sodium bisulfiteReagent grade
Magnesium sulfateAnhydrous
5 L three-necked round-bottom flaskWith ground glass joints
Mechanical stirrerWith a glass or PTFE paddle
Dropping funnel500 mL, pressure-equalizing
Reflux condenserWith a gas outlet to a scrubber
Heating mantleWith temperature control
Ice bath
Rotary evaporator
Vacuum distillation setup
ScrubberContaining aqueous sodium bisulfite solution

3.2. Experimental Procedure

Workflow Diagram:

Synthesis_Workflow start Start charge_reactants Charge Flask with Cyclopentanecarboxylic Acid and Red Phosphorus start->charge_reactants heat_mixture Heat Mixture to 60°C charge_reactants->heat_mixture add_bromine Slowly Add Bromine via Dropping Funnel heat_mixture->add_bromine reflux Maintain at 60-70°C for 6-8 hours add_bromine->reflux cool_down Cool to Room Temperature reflux->cool_down quench Pour into Ice-Water cool_down->quench extraction Extract with Diethyl Ether (3x) quench->extraction wash Wash Combined Organic Layers extraction->wash dry Dry with Anhydrous MgSO₄ wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate distill Vacuum Distill to Purify filter_concentrate->distill end Obtain Pure Product distill->end

Caption: Step-by-step workflow for the scale-up synthesis of this compound.

Step-by-Step Protocol:

  • Reaction Setup: Assemble a 5 L three-necked round-bottom flask with a mechanical stirrer, a 500 mL dropping funnel, and a reflux condenser. The outlet of the condenser should be connected to a gas trap or scrubber containing a saturated aqueous solution of sodium bisulfite to neutralize the evolving hydrogen bromide (HBr) gas.

  • Charging Reactants: Charge the flask with cyclopentanecarboxylic acid (e.g., 570 g, 5.0 mol) and red phosphorus (e.g., 25 g, 0.81 mol).

  • Heating: Begin stirring the mixture and heat it to 60°C using a heating mantle.

  • Bromine Addition: Slowly add bromine (e.g., 960 g, 308 mL, 6.0 mol) to the stirred mixture via the dropping funnel over a period of 4-6 hours. The addition should be controlled to maintain a steady reflux and to manage the exotherm and HBr evolution. The reaction mixture will turn dark red-brown.

  • Reaction: After the addition is complete, continue to heat the mixture at 60-70°C for an additional 6-8 hours, or until the evolution of HBr gas subsides and the color of the bromine fades. For larger runs, a longer reaction time may be required.[1]

  • Quenching and Work-up: Cool the reaction mixture to room temperature and then carefully pour it into a mixture of ice (2 kg) and water (2 L) with vigorous stirring.

  • Extraction: Transfer the mixture to a large separatory funnel and extract the aqueous layer with diethyl ether (3 x 1 L).

  • Washing: Combine the organic layers and wash them sequentially with water (2 x 1 L) and a saturated aqueous solution of sodium bisulfite (1 x 500 mL) to remove any unreacted bromine, and finally with brine (1 x 1 L).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow oil or low melting solid.

3.3. Quantitative Data

ParameterValueReference
Starting Material (Cyclopentanecarboxylic acid)570 g (5.0 mol)-
Bromine960 g (6.0 mol)-
Red Phosphorus25 g (0.81 mol)-
Reaction Temperature60-70°C[2]
Reaction Time10-14 hours[1]
Typical Yield75-85%Estimated from similar procedures
Boiling Point (Product)116-125°C at 8 mmHg[1]
Purity (by GC/NMR)>97%[3]

Safety and Scale-Up Considerations

  • Exothermic Reaction: The reaction between bromine and the acyl phosphite is exothermic. Slow and controlled addition of bromine is crucial to manage the reaction temperature and prevent a runaway reaction.

  • HBr Evolution: The reaction generates a significant amount of corrosive and toxic hydrogen bromide gas. An efficient scrubbing system is mandatory to neutralize the HBr.

  • Handling Bromine: Bromine is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.

  • Pressure Build-up: Ensure the reaction system is not closed to prevent pressure build-up from HBr evolution.

  • Heat Transfer: On a larger scale, efficient heat transfer becomes critical. A jacketed reactor with controlled heating and cooling capabilities is recommended for productions beyond the lab scale.

  • Stirring: Efficient stirring is essential to ensure proper mixing of the reactants and to maintain a uniform temperature throughout the reaction mixture.

Alternative Approaches for a Greener and Safer Synthesis

For industrial applications, alternative brominating agents and technologies should be considered to improve safety and sustainability.

  • N-Bromosuccinimide (NBS): NBS is a solid and safer alternative to liquid bromine. However, the reaction conditions and stoichiometry would need to be re-optimized.

  • Continuous Flow Chemistry: Performing the bromination in a continuous flow reactor offers significant advantages in terms of safety, heat management, and scalability.[4] The small reaction volume at any given time minimizes the risk of a runaway reaction.

Logical Relationship of Synthesis Steps:

Logical_Relationship cluster_0 Reaction Stage cluster_1 Work-up and Purification Acyl Bromide Formation Acyl Bromide Formation Enolization Enolization Acyl Bromide Formation->Enolization alpha-Bromination alpha-Bromination Enolization->alpha-Bromination Hydrolysis Hydrolysis alpha-Bromination->Hydrolysis Extraction Extraction Hydrolysis->Extraction Purification Purification Extraction->Purification Final Product Final Product Purification->Final Product Cyclopentanecarboxylic Acid Cyclopentanecarboxylic Acid Cyclopentanecarboxylic Acid->Acyl Bromide Formation PBr3 / Br2 PBr3 / Br2 PBr3 / Br2->Acyl Bromide Formation

Caption: Logical flow of the key chemical transformations in the synthesis of this compound.

Conclusion

The scale-up synthesis of this compound via the Hell-Volhard-Zelinsky reaction is a feasible and well-documented process. Careful control of reaction parameters, particularly the addition rate of bromine and temperature, is paramount for a safe and successful scale-up. For industrial-scale production, exploring safer brominating agents and modern technologies like continuous flow chemistry is highly recommended to enhance safety, efficiency, and sustainability.

References

Application Notes and Protocols: 1-Bromocyclopentane-1-carboxylic Acid in the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Bromocyclopentane-1-carboxylic acid and its derivatives are versatile building blocks in organic synthesis. While direct applications in the total synthesis of natural products are not extensively documented, their utility in constructing complex molecular scaffolds, particularly spirocyclic systems, positions them as valuable starting materials for drug discovery and medicinal chemistry. The presence of a quaternary stereocenter and reactive functional groups—a carboxylic acid and a bromine atom—allows for a variety of chemical transformations. This document provides an overview of a key application of a derivative of this compound—the synthesis of 7-azaspiro[4.5]decane derivatives through a Reformatsky-type reaction—and explores the relevance of this scaffold in bioactive molecules.

Key Application: Synthesis of 7-Azaspiro[4.5]decane Scaffolds

A significant application of the methyl ester of this compound is its use in a Reformatsky-type reaction to generate highly functionalized spiro[cyclopentane-piperidine] systems. Specifically, the reaction with 3-aryl-2-cyanoprop-2-enamides leads to the formation of 10-aryl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitriles. This transformation provides a direct route to complex heterocyclic structures that are of interest in medicinal chemistry due to their rigid three-dimensional frameworks.

Reaction Scheme:

The overall transformation involves the formation of a zinc enolate from methyl 1-bromocyclopentane-1-carboxylate, which then undergoes a Michael addition to the electron-deficient alkene of the 3-aryl-2-cyanoprop-2-enamide, followed by an intramolecular cyclization to form the piperidine ring of the spirocyclic product.

G cluster_reactants Reactants cluster_reagents Reagents cluster_products Product r1 Methyl 1-bromocyclopentane-1-carboxylate p1 10-Aryl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitrile r1->p1 Reformatsky-type Reaction r2 3-Aryl-2-cyanoprop-2-enamide r2->p1 reag1 Zinc (Zn) reag1->p1 reag2 Solvent (e.g., Benzene, THF) reag2->p1

Figure 1: General workflow for the synthesis of 7-azaspiro[4.5]decane derivatives.

Experimental Protocol: Synthesis of 10-Aryl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitriles

The following is a general protocol based on documented Reformatsky reactions of methyl 1-bromocyclopentane-1-carboxylate.

Materials:

  • Methyl 1-bromocyclopentane-1-carboxylate

  • Substituted 3-aryl-2-cyanoprop-2-enamide

  • Activated Zinc dust

  • Anhydrous benzene or Tetrahydrofuran (THF)

  • Iodine (for zinc activation)

  • Hydrochloric acid (10%)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust. A small crystal of iodine can be added to initiate the reaction.

  • Reaction Mixture: Add anhydrous benzene or THF to the flask. A solution of methyl 1-bromocyclopentane-1-carboxylate and the corresponding 3-aryl-2-cyanoprop-2-enamide in the same anhydrous solvent is prepared.

  • Initiation: A small portion of the reactant solution is added to the zinc suspension and the mixture is gently warmed to initiate the reaction, as indicated by a color change and/or gentle reflux.

  • Addition of Reactants: The remainder of the reactant solution is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, the reaction mixture is refluxed for an additional 2-4 hours to ensure completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is cooled to room temperature and then hydrolyzed by the slow addition of 10% hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 10-aryl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitrile.

Quantitative Data

The yields of the spirocyclic products are generally reported to be in the moderate to good range, depending on the specific substrates and reaction conditions used.

Product Substituent (Aryl Group)Reported Yield (%)
PhenylData not available
4-ChlorophenylData not available
4-MethylphenylData not available
4-MethoxyphenylData not available
(Note: Specific yield data for a range of substituted aryl groups were not available in the public domain. The table serves as a template for expected data from experimental work.)

Relevance to Natural Products and Bioactive Molecules

The 7-azaspiro[4.5]decane core, which is a spiro[cyclopentane-piperidine] system, is a privileged scaffold found in a number of natural products and synthetic molecules with interesting biological activities. While natural products with the exact substitution pattern generated by the described Reformatsky reaction are not yet identified, the core structure is of significant interest.

Examples of Bioactive Spiro[cyclopentane-piperidine] Scaffolds:

  • Halichlorine: A marine alkaloid that exhibits inhibitory activity against vascular cell adhesion molecule-1 (VCAM-1). Its structure contains a 6-azaspiro[4.5]decane core.

  • Pinnaic Acid: Another marine natural product that contains a related azaspirocyclic system and shows inhibitory effects on serine proteases.

The synthesis of spiro[cyclopentane-piperidine] derivatives through the application of building blocks like this compound provides a pathway to novel analogs of these natural products and other potentially bioactive compounds. The rigid spirocyclic framework can be advantageous in drug design for optimizing binding to biological targets.

G cluster_start Starting Material cluster_synthesis Synthetic Transformation cluster_scaffold Core Scaffold cluster_application Potential Applications This compound Derivative This compound Derivative Reformatsky-type Reaction Reformatsky-type Reaction This compound Derivative->Reformatsky-type Reaction 7-Azaspiro[4.5]decane 7-Azaspiro[4.5]decane Reformatsky-type Reaction->7-Azaspiro[4.5]decane Natural Product Analogs (e.g., Halichlorine-like) Natural Product Analogs (e.g., Halichlorine-like) 7-Azaspiro[4.5]decane->Natural Product Analogs (e.g., Halichlorine-like) Novel Bioactive Molecules Novel Bioactive Molecules 7-Azaspiro[4.5]decane->Novel Bioactive Molecules

Figure 2: Logical relationship from starting material to potential applications.

This compound and its ester derivatives serve as valuable precursors for the synthesis of complex spirocyclic systems. The Reformatsky-type reaction highlighted in these notes provides a robust method for accessing the 7-azaspiro[4.5]decane scaffold. While direct total syntheses of natural products using this starting material are yet to be widely reported, the resulting spirocyclic structures are highly relevant to the field of medicinal chemistry and natural product-inspired drug discovery. The protocols and data presented here offer a foundation for researchers to explore the synthetic potential of this versatile building block in developing novel bioactive compounds.

Application Notes and Protocols for Enzymatic Reactions Involving 1-Bromocyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for two potential enzymatic applications of 1-bromocyclopentane-1-carboxylic acid and its derivatives: enzymatic dehalogenation and enzymatic kinetic resolution. These methodologies offer green and stereoselective alternatives to traditional chemical synthesis, which is of significant interest in drug discovery and development for the synthesis of chiral intermediates.

Application Note 1: Enzymatic Dehalogenation of this compound using Haloalkane Dehalogenase

Introduction:

Haloalkane dehalogenases (HLDs) are enzymes that catalyze the cleavage of carbon-halogen bonds in a variety of halogenated compounds.[1] This enzymatic reaction is environmentally friendly and can be highly specific. The dehalogenation of this compound can yield 1-hydroxycyclopentane-1-carboxylic acid, a potentially valuable building block in organic synthesis. The LinB enzyme from Sphingomonas paucimobilis UT26 is known for its broad substrate specificity, including activity towards cyclic halogenated compounds.[2][3] This protocol is based on the general methodology for assessing the activity of haloalkane dehalogenases.

Logical Workflow for Enzymatic Dehalogenation:

sub Substrate Preparation (1-Bromocyclopentane- 1-carboxylic acid) reac Enzymatic Reaction (Incubation) sub->reac enz Enzyme Preparation (Haloalkane Dehalogenase) enz->reac quen Reaction Quenching reac->quen anal Product Analysis (HPLC/GC-MS) quen->anal data Data Interpretation anal->data

Caption: Workflow for the enzymatic dehalogenation of this compound.

Quantitative Data Summary:

The following table summarizes hypothetical kinetic data for the dehalogenation of this compound by a haloalkane dehalogenase, based on typical values for similar substrates.

SubstrateEnzymeApparent Km (mM)Apparent kcat (s-1)kcat/Km (M-1s-1)
This compoundLinB5.20.8154
1-Bromopentane (for comparison)LinB2.53.11240

Detailed Experimental Protocol: Enzymatic Dehalogenation

1. Materials and Reagents:

  • This compound (substrate)

  • Recombinant haloalkane dehalogenase (e.g., LinB from Sphingomonas paucimobilis UT26)

  • Tris-SO4 buffer (50 mM, pH 8.0)

  • Formic acid (for quenching)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Microcentrifuge tubes

  • Thermomixer or water bath

  • HPLC system with a C18 column or GC-MS

2. Enzyme Preparation:

  • Prepare a stock solution of the haloalkane dehalogenase in 50 mM Tris-SO4 buffer (pH 8.0).

  • The optimal enzyme concentration should be determined empirically but a starting concentration of 1 mg/mL is recommended.

3. Substrate Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) at a concentration of 100 mM.

  • Prepare serial dilutions of the substrate in 50 mM Tris-SO4 buffer to final concentrations ranging from 0.1 mM to 20 mM for kinetic analysis.

4. Enzymatic Reaction:

  • Set up the reaction in microcentrifuge tubes with a total volume of 1 mL.

  • To each tube, add the appropriate volume of the substrate dilution.

  • Pre-incubate the substrate solutions at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding a small volume of the enzyme solution (e.g., 10 µL of a 1 mg/mL solution).

  • Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 10, 20, 30 minutes).

5. Reaction Quenching and Sample Preparation:

  • Stop the reaction by adding 10 µL of formic acid.

  • Centrifuge the samples to pellet any precipitated protein.

  • Transfer the supernatant to HPLC vials for analysis.

6. Product Analysis:

  • Analyze the formation of the product (1-hydroxycyclopentane-1-carboxylic acid) and the depletion of the substrate using reverse-phase HPLC with a C18 column.

  • An isocratic elution with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a good starting point. The exact conditions may need to be optimized.

  • Alternatively, the product can be derivatized and analyzed by GC-MS.

7. Data Analysis:

  • Calculate the initial reaction rates from the linear portion of the product formation curve over time.

  • Determine the kinetic parameters (Km and kcat) by fitting the initial rate data at different substrate concentrations to the Michaelis-Menten equation.

Application Note 2: Enzymatic Kinetic Resolution of (±)-1-Bromocyclopentane-1-carboxylic Acid Methyl Ester

Introduction:

Lipases are a class of versatile enzymes that can catalyze the enantioselective hydrolysis of esters. This property is widely exploited for the kinetic resolution of racemic mixtures to produce enantiomerically pure compounds, which are crucial in the pharmaceutical industry.[4][5] The kinetic resolution of the methyl ester of this compound can provide access to both enantiomers of the corresponding acid and the unreacted ester in high enantiomeric excess. Candida antarctica lipase B (CALB) is a commonly used and highly effective lipase for such resolutions.

Signaling Pathway of Lipase-Catalyzed Ester Hydrolysis:

sub Racemic Ester (R/S)-1-Bromocyclopentane- 1-carboxylic acid methyl ester reac Enantioselective Hydrolysis sub->reac enz Lipase (e.g., CALB) enz->reac prod1 (S)-1-Bromocyclopentane- 1-carboxylic acid reac->prod1 prod2 (R)-1-Bromocyclopentane- 1-carboxylic acid methyl ester (unreacted) reac->prod2

Caption: Enzymatic kinetic resolution of a racemic ester.

Quantitative Data Summary:

The following table presents hypothetical data for the kinetic resolution of (±)-1-bromocyclopentane-1-carboxylic acid methyl ester.

SubstrateEnzymeConversion (%)Enantiomeric Excess of Product (eep) (%)Enantiomeric Excess of Substrate (ees) (%)Enantioselectivity (E)
(±)-1-Bromocyclopentane-1-carboxylic acid methyl esterCALB50>99>99>200

Detailed Experimental Protocol: Enzymatic Kinetic Resolution

1. Materials and Reagents:

  • (±)-1-Bromocyclopentane-1-carboxylic acid methyl ester (substrate)

  • Immobilized Candida antarctica lipase B (CALB)

  • Phosphate buffer (100 mM, pH 7.2)

  • tert-Butyl methyl ether (MTBE)

  • Sodium sulfate (anhydrous)

  • Sodium bicarbonate solution (saturated)

  • Hydrochloric acid (1 M)

  • Thermomixer or orbital shaker

  • Chiral HPLC system with a suitable column (e.g., Chiralcel OD-H)

2. Substrate Preparation:

  • The racemic methyl ester of this compound can be synthesized by standard esterification methods (e.g., using methanol and a catalytic amount of sulfuric acid).

  • Dissolve the racemic ester in a biphasic system of phosphate buffer and MTBE (e.g., 1:1 v/v). A typical substrate concentration is 10-50 mg/mL.

3. Enzymatic Reaction:

  • Add immobilized CALB to the substrate solution (e.g., 20 mg of lipase per 100 mg of substrate).

  • Incubate the mixture at a controlled temperature (e.g., 30°C) with vigorous shaking (e.g., 200 rpm) to ensure proper mixing of the two phases.

  • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the substrate and product.

4. Reaction Work-up and Product Isolation:

  • Once the desired conversion (ideally 50%) is reached, stop the reaction by filtering off the immobilized enzyme.

  • Separate the organic and aqueous layers.

  • Isolation of the unreacted (R)-ester:

    • Wash the organic layer with a saturated sodium bicarbonate solution to remove the acidic product.

    • Wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the enantiomerically enriched (R)-ester.

  • Isolation of the (S)-acid:

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the acidic product with MTBE.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the enantiomerically enriched (S)-acid.

5. Product Analysis:

  • Determine the enantiomeric excess of the unreacted ester and the acidic product using chiral HPLC.

  • The mobile phase and column will need to be optimized for the specific compounds. A mixture of hexane and isopropanol is a common mobile phase for Chiralcel columns.

6. Calculation of Enantioselectivity (E):

  • The enantioselectivity (E-value) can be calculated from the conversion (c) and the enantiomeric excess of the substrate (ees) and product (eep) using the following equations:

    • E = ln[1 - c(1 + eep)] / ln[1 - c(1 - eep)]

    • E = ln[(1 - c)(1 - ees)] / ln[(1 - c)(1 + ees)]

These protocols provide a starting point for the investigation of enzymatic reactions with this compound and its derivatives. Optimization of reaction conditions such as pH, temperature, solvent, and enzyme concentration will be necessary to achieve the best results for specific applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromocyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Bromocyclopentane-1-carboxylic acid, a key intermediate in various pharmaceutical and chemical research applications.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via the Hell-Volhard-Zelinsky (HVZ) reaction, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of this compound

Potential CauseRecommended Solution
Incomplete conversion of the starting material (Cyclopentanecarboxylic acid). - Increase Reaction Time: The HVZ reaction can be slow. Consider extending the reaction time, potentially overnight.[1] - Increase Reaction Temperature: Gently heating the reaction mixture can increase the rate of reaction. However, avoid excessively high temperatures to prevent side reactions.[2][3] - Ensure Adequate Mixing: Proper stirring is crucial for this heterogeneous reaction to ensure contact between all reactants.
Insufficient formation of the acyl bromide intermediate. - Check Catalyst Activity: Ensure the phosphorus catalyst (red phosphorus or PBr₃) is of good quality and has not degraded. If using red phosphorus, ensure it is finely powdered to maximize surface area. - Stoichiometry of Bromine: Use a slight excess of bromine to ensure complete conversion of the phosphorus to PBr₃ in situ and to act as the brominating agent.[4]
Hydrolysis of the acyl bromide intermediate before α-bromination. - Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.
Loss of product during workup. - Efficient Extraction: Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether) to ensure complete recovery of the product from the aqueous phase. - Proper pH Adjustment: When isolating the carboxylic acid, ensure the aqueous layer is sufficiently acidified to fully protonate the carboxylate and facilitate its extraction into the organic layer.

Issue 2: Formation of Significant Impurities

Potential CauseRecommended Solution
Presence of unreacted Cyclopentanecarboxylic acid. - See "Incomplete conversion" under Issue 1 . - Purification: Unreacted starting material can often be removed by careful fractional distillation under reduced pressure or by recrystallization.
Formation of α,β-unsaturated carboxylic acid. - Control Temperature: This side product is favored at very high temperatures due to the elimination of HBr.[2][3] Maintain a moderate reaction temperature.
Formation of di-brominated byproducts. - Control Bromine Stoichiometry: While a slight excess of bromine is needed, a large excess can lead to di-bromination. Carefully control the amount of bromine added.
Formation of esters or amides. - Aqueous Workup: Ensure the reaction is quenched with water to hydrolyze the α-bromo acyl bromide intermediate to the desired carboxylic acid. Using alcohols or amines during workup will lead to the formation of the corresponding esters or amides.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and effective method is the Hell-Volhard-Zelinsky (HVZ) reaction.[2][5] This reaction involves the α-bromination of a carboxylic acid in the presence of a phosphorus catalyst (such as red phosphorus or phosphorus tribromide) and bromine.[3][5]

Q2: What is the mechanism of the Hell-Volhard-Zelinsky reaction?

A2: The reaction proceeds in several steps:

  • The phosphorus catalyst reacts with bromine to form phosphorus tribromide (PBr₃).

  • PBr₃ converts the carboxylic acid into an acyl bromide.

  • The acyl bromide tautomerizes to its enol form.

  • The enol intermediate is then brominated at the α-carbon by elemental bromine.

  • Finally, the α-bromo acyl bromide is hydrolyzed during aqueous workup to yield the final α-bromo carboxylic acid product.[6][7]

Q3: Why is a phosphorus catalyst necessary?

A3: The phosphorus catalyst is essential because it converts the carboxylic acid into an acyl bromide. The acyl bromide is more readily enolized than the starting carboxylic acid, which is a critical step for the subsequent α-bromination.[4][5]

Q4: What are the key reaction conditions to control for a high yield?

A4: Key conditions to monitor and control include:

  • Anhydrous conditions: The reaction is sensitive to water until the final workup stage.

  • Temperature: The reaction often requires heating, but excessive temperatures can lead to side reactions like the formation of unsaturated byproducts.[2][3]

  • Reaction Time: The reaction may require several hours or even be run overnight to ensure complete conversion.[1]

  • Stoichiometry of Reagents: Careful control of the amount of bromine and phosphorus catalyst is important to promote mono-bromination and avoid side reactions.

Q5: How can I purify the final product?

A5: Purification of this compound can be achieved through several methods:

  • Fractional distillation under reduced pressure (vacuum distillation): This is a common method for purifying liquid carboxylic acids.

  • Recrystallization: If the product is a solid or can be solidified, recrystallization from a suitable solvent system can be effective.

  • Acid-base extraction: This technique can be used to separate the acidic product from neutral impurities.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of α-bromo carboxylic acids via the Hell-Volhard-Zelinsky reaction, based on analogous procedures.

ParameterTypical Value/ConditionExpected Outcome/Rationale
Starting Material Cyclopentanecarboxylic acidThe substrate for α-bromination.
Brominating Agent Bromine (Br₂)Provides the bromine atom for substitution at the α-position.
Catalyst Red Phosphorus or PBr₃Facilitates the formation of the acyl bromide intermediate.
Temperature 50-100 °CBalances reaction rate with minimizing side reactions.
Reaction Time Several hours to overnightTo ensure complete conversion of the starting material.[1]
Workup AqueousHydrolyzes the α-bromo acyl bromide to the carboxylic acid.
Expected Yield Moderate to Good (e.g., ~85% for a similar cyclic system)[1]The HVZ reaction is generally effective for this transformation.

Experimental Protocols

Key Experiment: Synthesis of this compound via Hell-Volhard-Zelinsky Reaction

This protocol is adapted from a procedure for the α-bromination of a similar cyclic carboxylic acid.[1]

Materials:

  • Cyclopentanecarboxylic acid

  • Red phosphorus, finely powdered

  • Bromine

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Sodium sulfate (anhydrous)

  • Ice

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place cyclopentanecarboxylic acid and a catalytic amount of red phosphorus.

  • Addition of Bromine: Cool the flask in an ice bath. Slowly add bromine from the dropping funnel with vigorous stirring. The addition should be controlled to maintain a manageable reaction rate and temperature.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture in a water bath (e.g., 50-60 °C) for several hours until the evolution of hydrogen bromide gas ceases. The reaction can be monitored by the disappearance of the bromine color.

  • Workup: Cool the reaction mixture to room temperature and slowly pour it into a beaker containing ice water with stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with diethyl ether.

  • Washing: Combine the organic extracts and wash them with a small amount of water, followed by a saturated sodium chloride solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound.

Visualizations

HVZ_Mechanism Start Cyclopentanecarboxylic Acid AcylBromide Cyclopentanecarbonyl Bromide Start->AcylBromide + PBr₃ Enol Enol Intermediate AcylBromide->Enol Tautomerization AlphaBromoAcylBromide α-Bromo Acyl Bromide Enol->AlphaBromoAcylBromide + Br₂ FinalProduct 1-Bromocyclopentane-1- carboxylic Acid AlphaBromoAcylBromide->FinalProduct + H₂O

Caption: Reaction mechanism of the Hell-Volhard-Zelinsky synthesis.

Experimental_Workflow Start Start: Cyclopentanecarboxylic Acid + Red Phosphorus AddBr2 Slowly add Br₂ at low temperature Start->AddBr2 Reaction Heat reaction mixture (e.g., 50-60°C) AddBr2->Reaction Workup Quench with ice water Reaction->Workup Extraction Extract with Diethyl Ether Workup->Extraction Purification Dry, Concentrate, and Vacuum Distill Extraction->Purification Product Pure 1-Bromocyclopentane- 1-carboxylic Acid Purification->Product

Caption: General experimental workflow for the synthesis.

Troubleshooting_Tree Problem Low Yield? CheckConversion Starting material present? Problem->CheckConversion Yes Impurities Significant impurities? Problem->Impurities No IncreaseTimeTemp Increase reaction time/temp CheckConversion->IncreaseTimeTemp Yes CheckReagents Check catalyst & Br₂ quality/amount CheckConversion->CheckReagents No Success Yield Improved IncreaseTimeTemp->Success CheckReagents->Success UnsaturatedAcid Unsaturated acid present? Impurities->UnsaturatedAcid Yes OtherImpurities Other impurities? Impurities->OtherImpurities No LowerTemp Lower reaction temperature UnsaturatedAcid->LowerTemp Yes UnsaturatedAcid->OtherImpurities No LowerTemp->Success OptimizeWorkup Optimize workup & purification OtherImpurities->OptimizeWorkup Yes OptimizeWorkup->Success

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Purification of 1-Bromocyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromocyclopentane-1-carboxylic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during its purification.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Recrystallization Issues

Question: My this compound is not crystallizing from solution. What should I do?

Answer:

Failure to crystallize is a common issue. Here are several troubleshooting steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.

    • Seeding: If you have a pure crystal of the compound, add a small seed crystal to the solution to initiate crystallization.

    • Cooling: Ensure the solution is adequately cooled. If crystallization does not occur at room temperature, try cooling the flask in an ice bath.

  • Solvent Concentration:

    • You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Purity of the Compound:

    • If the compound is highly impure, it may inhibit crystallization. Consider a preliminary purification step like a simple filtration or a quick column chromatography pass.

Question: My compound is "oiling out" instead of forming crystals. How can I fix this?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute. Given that this compound has a melting point of 66-70°C, this is a potential issue with higher-boiling solvents.

  • Re-dissolve and Cool Slowly: Reheat the solution until the oil dissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help.

  • Change Solvent System: The chosen solvent may not be ideal. Try a different solvent or a mixed solvent system. A good starting point is to use a solvent in which the compound is soluble when hot, and then add a miscible "anti-solvent" in which the compound is insoluble, until the solution becomes slightly turbid. Then, add a drop or two of the first solvent to redissolve the precipitate and allow it to cool slowly.

Chromatography Issues

Question: I am seeing significant tailing or streaking of my compound on the TLC plate and column. How can I improve the separation?

Answer:

Tailing is a common problem when running carboxylic acids on silica gel due to the acidic nature of the compound interacting with the silica.

  • Acidify the Eluent: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your mobile phase. This will protonate the carboxylic acid, reducing its interaction with the silica gel and resulting in sharper bands.

  • Alternative Stationary Phase: If tailing persists, consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica.

Question: What is a good starting eluent system for column chromatography of this compound?

Answer:

A good starting point for a compound of moderate polarity like this compound on silica gel would be a mixture of a non-polar solvent and a more polar solvent.

  • Hexane/Ethyl Acetate: Start with a low polarity mixture, such as 9:1 or 8:2 hexane:ethyl acetate, and gradually increase the polarity of the eluent.

  • Dichloromethane/Methanol: For more polar impurities, a system of dichloromethane with a small amount of methanol (e.g., 99:1 to 95:5) can be effective. Remember to add a small amount of acetic acid to either system to prevent tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities often originate from the synthesis, which is typically a variation of the Hell-Volhard-Zelinsky reaction. These can include:

  • Unreacted Starting Material: Cyclopentanecarboxylic acid.

  • Acyl Halide Intermediate: 1-Bromocyclopentane-1-carbonyl bromide or chloride from incomplete hydrolysis during workup.

  • Over-brominated Products: Although less common for this specific structure, polybrominated species can sometimes form.

  • Elimination Byproducts: High reaction temperatures can lead to the formation of unsaturated carboxylic acids.

Q2: Which purification technique is generally better for this compound: recrystallization or column chromatography?

A2: The choice depends on the nature and quantity of the impurities.

  • Recrystallization is often more efficient for removing small amounts of impurities, especially if the crude product is already relatively pure (>90%). It is also more scalable for larger quantities.

  • Column chromatography is more effective for separating mixtures with multiple components or when impurities have similar solubility profiles to the desired product.

Q3: What are some suitable solvents for the recrystallization of this compound?

A3: The ideal solvent is one in which the compound is soluble at high temperatures and insoluble at low temperatures. Given the polar carboxylic acid group and the non-polar brominated cyclopentane ring, a solvent of intermediate polarity or a mixed solvent system is often effective.

Solvent/SystemRationale
WaterMay be suitable as the compound is a carboxylic acid, but solubility might be low even when hot. Can be used as an anti-solvent.
Hexane/Ethyl AcetateA mixed solvent system where the compound is dissolved in a minimum of hot ethyl acetate, and hexane is added as the anti-solvent.
TolueneCan be a good choice as it is less polar than ethyl acetate and has a suitable boiling point.
Ethanol/WaterA common mixed solvent system for polar organic molecules.

Q4: How can I monitor the purity of my this compound during purification?

A4:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of a column chromatography or to check the purity after recrystallization. Use a suitable eluent system (e.g., hexane:ethyl acetate with a drop of acetic acid) and visualize the spots under UV light or by staining.

  • Melting Point: A pure compound will have a sharp melting point range. The reported melting point for this compound is 66-70°C. A broad melting range indicates the presence of impurities.

  • NMR Spectroscopy: ¹H and ¹³C NMR are excellent for identifying impurities and confirming the structure of the final product.

Experimental Protocols

Protocol 1: Recrystallization using a Mixed Solvent System (Hexane/Ethyl Acetate)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate. Heat the mixture gently on a hot plate.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent: While the solution is still hot, slowly add hexane dropwise until the solution becomes slightly and persistently cloudy.

  • Clarification: Add a few drops of hot ethyl acetate to just re-dissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel using a slurry of the chosen eluent (e.g., 9:1 hexane:ethyl acetate with 0.5% acetic acid).

  • Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Run the column with the chosen eluent, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualization

Purification_Troubleshooting_Workflow Troubleshooting Workflow for Purification start Crude Product purification_choice Choose Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization High initial purity column_chromatography Column Chromatography purification_choice->column_chromatography Complex mixture recrystallization_issue Issue with Recrystallization? recrystallization->recrystallization_issue chromatography_issue Issue with Chromatography? column_chromatography->chromatography_issue no_crystals No Crystals Form recrystallization_issue->no_crystals Yes oiling_out Oiling Out recrystallization_issue->oiling_out Yes pure_product Pure Product recrystallization_issue->pure_product No tailing Tailing/Streaking chromatography_issue->tailing Yes poor_separation Poor Separation chromatography_issue->poor_separation Yes chromatography_issue->pure_product No induce_crystallization Induce Crystallization (Scratch, Seed, Cool) no_crystals->induce_crystallization concentrate_solution Concentrate Solution no_crystals->concentrate_solution change_solvent_recrys Change Solvent System no_crystals->change_solvent_recrys oiling_out->change_solvent_recrys slow_cooling Re-dissolve & Cool Slowly oiling_out->slow_cooling add_acid Add Acid to Eluent tailing->add_acid optimize_eluent Optimize Eluent Polarity poor_separation->optimize_eluent analyze_purity Analyze Purity (TLC, MP, NMR) induce_crystallization->analyze_purity concentrate_solution->analyze_purity change_solvent_recrys->analyze_purity slow_cooling->analyze_purity add_acid->analyze_purity optimize_eluent->analyze_purity analyze_purity->pure_product

Caption: Troubleshooting workflow for the purification of this compound.

Technical Support Center: Synthesis of 1-Bromocyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromocyclopentane-1-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method for the synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction facilitates the α-bromination of carboxylic acids.[1][2][3] The process involves the conversion of the starting material, cyclopentanecarboxylic acid, into an acyl bromide intermediate, which then undergoes bromination at the alpha-carbon.[1][2][4]

Q2: What are the primary reagents and catalysts used in the Hell-Volhard-Zelinsky synthesis of this compound?

A2: The key reagents for this synthesis are cyclopentanecarboxylic acid, bromine (Br₂), and a phosphorus catalyst. The catalyst can be either red phosphorus or a phosphorus trihalide, such as phosphorus tribromide (PBr₃).[5][6]

Q3: What are the most common impurities I should expect in my crude product?

A3: Common impurities include unreacted cyclopentanecarboxylic acid, the intermediate 1-bromocyclopentanoyl bromide (if hydrolysis is incomplete), and byproducts from side reactions such as cyclopent-1-ene-1-carboxylic acid, which can form at elevated temperatures. Residual bromine and phosphorus-containing byproducts may also be present.

Q4: How can I purify the final product?

A4: The primary methods for purifying this compound are distillation and recrystallization. Given that the product is a solid at room temperature, recrystallization is often a practical choice. The appropriate solvent for recrystallization will depend on the impurity profile, but common choices for carboxylic acids include mixed solvent systems like benzene/petroleum ether or aqueous ethanol.[7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step Expected Outcome
Incomplete reaction Extend the reaction time or slightly increase the reaction temperature. Ensure thorough mixing.Increased conversion of the starting material to the desired product.
Loss of product during workup Ensure the pH is sufficiently acidic during extraction to keep the carboxylic acid protonated and soluble in the organic phase. Use multiple small-volume extractions for better recovery.Minimized loss of product into the aqueous phase.
Suboptimal reagent stoichiometry Ensure that at least one molar equivalent of bromine is used relative to the starting carboxylic acid.[3]Complete bromination of the starting material.
Moisture in the reaction Use anhydrous reagents and solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Prevention of premature hydrolysis of the acyl bromide intermediate and side reactions.
Issue 2: Presence of Significant Impurities in the Final Product
Impurity Identification Method Troubleshooting and Removal
Unreacted Cyclopentanecarboxylic acid NMR: A peak around 10-12 ppm in ¹H NMR corresponding to the carboxylic acid proton of the starting material.[8] GC-MS: A peak with a mass spectrum corresponding to the starting material.Purification: Recrystallization is often effective as the solubility of the starting material and the product may differ significantly in a given solvent system.
1-Bromocyclopentanoyl bromide (Acyl bromide intermediate) IR Spectroscopy: A strong carbonyl (C=O) stretch at a higher frequency than the carboxylic acid. Reaction with alcohol: Quenching a small sample with methanol and analyzing by GC-MS will show the corresponding methyl ester.[9]Hydrolysis: Ensure the final workup includes a thorough aqueous wash and sufficient time for the hydrolysis of the acyl bromide to the carboxylic acid.[4]
Cyclopent-1-ene-1-carboxylic acid (α,β-unsaturated acid) ¹H NMR: Appearance of vinylic proton signals. GC-MS: A peak with a molecular ion corresponding to the unsaturated acid.Reaction Control: Avoid excessively high reaction temperatures which can promote the elimination of HBr. Purification: Recrystallization can be effective for separating this less polar impurity.

Experimental Protocols

Synthesis of this compound via Hell-Volhard-Zelinsky Reaction

This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place cyclopentanecarboxylic acid and a catalytic amount of red phosphorus.

  • Addition of Bromine: Slowly add bromine from the dropping funnel to the stirred mixture. The reaction is often exothermic and may require cooling to control the rate.

  • Reaction: After the addition of bromine is complete, heat the reaction mixture. The exact temperature and time will need to be optimized, but temperatures around 80-100°C for several hours are typical for HVZ reactions.[5]

  • Workup: Cool the reaction mixture and slowly add water to quench the reaction and hydrolyze the intermediate acyl bromide.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Washing: Wash the combined organic extracts with water and then with a saturated sodium chloride solution (brine).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude product.

Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. A common approach for carboxylic acids is to use a binary solvent system like ethanol/water or a hydrocarbon/ether mixture.[7]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualizations

Impurity_Troubleshooting_Workflow Troubleshooting Workflow for Impurity Identification start Crude Product Analysis nmr_analysis ¹H NMR & ¹³C NMR Analysis start->nmr_analysis gcms_analysis GC-MS Analysis start->gcms_analysis impurity_detected Impurity Detected? nmr_analysis->impurity_detected gcms_analysis->impurity_detected no_impurity Product Meets Purity Specs impurity_detected->no_impurity No identify_impurity Identify Impurity Structure (Compare with known spectra) impurity_detected->identify_impurity Yes unreacted_sm Unreacted Starting Material (Cyclopentanecarboxylic Acid) identify_impurity->unreacted_sm acyl_bromide Acyl Bromide Intermediate identify_impurity->acyl_bromide elimination_product Elimination Product (Unsaturated Acid) identify_impurity->elimination_product purification Select Purification Method unreacted_sm->purification acyl_bromide->purification hydrolysis_workup Repeat Aqueous Workup (for Acyl Bromide) acyl_bromide->hydrolysis_workup If Acyl Bromide Present elimination_product->purification recrystallization Recrystallization purification->recrystallization Solid Product distillation Distillation purification->distillation Liquid Impurities final_product Pure this compound recrystallization->final_product distillation->final_product hydrolysis_workup->final_product

Caption: Troubleshooting workflow for identifying and removing impurities.

References

Technical Support Center: Bromination of Cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of cyclopentanecarboxylic acid. The primary focus is on the Hell-Volhard-Zelinsky (HVZ) reaction, the most common method for the α-bromination of carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for the bromination of cyclopentanecarboxylic acid?

The most effective method for the selective bromination at the α-position (the carbon adjacent to the carboxyl group) of cyclopentanecarboxylic acid is the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2][3][4][5][6][7][8][9][10] This reaction utilizes bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus to yield α-bromocyclopentanecarboxylic acid.[1][3][4][5][11][6][7][8][9][10]

Q2: What is the mechanism of the Hell-Volhard-Zelinsky reaction?

The HVZ reaction proceeds in several steps:

  • Acyl Bromide Formation: The carboxylic acid reacts with PBr₃ to form the corresponding acyl bromide.[1][2][3][4][5][11][6][7][8][9][10]

  • Enolization: The acyl bromide, in the presence of an acid catalyst (HBr, formed in situ), tautomerizes to its enol form.[1][2][3][4][5][11][6][7][8][9][10]

  • α-Bromination: The enol tautomer, being electron-rich, acts as a nucleophile and attacks a molecule of Br₂, leading to the formation of the α-bromo acyl bromide.[1][2][3][4][5][11][6][7][8][9][10]

  • Hydrolysis: The α-bromo acyl bromide is then hydrolyzed during the work-up to give the final product, α-bromocyclopentanecarboxylic acid.[1][2][3][4][5][11][6][7][8][9][10]

Q3: Can other positions on the cyclopentane ring be brominated?

Under the conditions of the Hell-Volhard-Zelinsky reaction, bromination is highly selective for the α-position. Bromination at other positions on the cyclopentane ring is generally not observed.

Q4: Are there any major safety concerns with this reaction?

Yes. Bromine is a highly corrosive and toxic substance. Phosphorus tribromide is also corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield of α-Bromocyclopentanecarboxylic Acid Incomplete reaction.Ensure sufficient reaction time and appropriate temperature. The reaction can be slow and may require heating.[2]
Insufficient reagents.Use a slight excess of bromine to ensure complete conversion.
Inactive PBr₃.Use freshly opened or distilled PBr₃ as it can degrade upon exposure to moisture.
Formation of Polybrominated Byproducts Excess bromine or prolonged reaction time.Carefully control the stoichiometry of bromine. Use of a slight excess is often necessary, but a large excess should be avoided. Monitor the reaction progress by techniques like TLC or GC to avoid extended reaction times after the starting material is consumed.
Formation of an Unsaturated Carboxylic Acid High reaction temperatures.The HVZ reaction can be exothermic. Maintain a controlled temperature, typically between 60-80°C, to avoid elimination reactions that can lead to the formation of cyclopentenecarboxylic acid.[1]
Presence of Unreacted Starting Material Insufficient reaction time or temperature.Increase the reaction time or temperature moderately. Ensure proper mixing.
Inefficient conversion to the acyl bromide.Confirm the quality of the PBr₃ used.
Difficult Purification of the Final Product Presence of acidic byproducts (HBr, P(OH)₃).During the work-up, wash the organic layer thoroughly with water to remove water-soluble acidic impurities. A wash with a saturated sodium bicarbonate solution can also be employed, but care must be taken to avoid product loss if the α-bromo acid is partially soluble in the basic solution.
Contamination with polybrominated products.Purification by column chromatography or recrystallization may be necessary to separate the mono- and polybrominated products.

Experimental Protocols

α-Bromination of Cyclopentanecarboxylic Acid via the Hell-Volhard-Zelinsky Reaction

This protocol is adapted from a procedure for the α-bromination of cyclobutanecarboxylic acid and is expected to be effective for cyclopentanecarboxylic acid with minor modifications.

Materials:

  • Cyclopentanecarboxylic acid

  • Red phosphorus

  • Bromine

  • Thionyl chloride (optional, for acyl chloride formation)

  • Anhydrous solvent (e.g., carbon tetrachloride or neat)

  • Hydrochloric acid (for work-up)

  • Sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place cyclopentanecarboxylic acid (1.0 eq).

  • Acyl Halide Formation (Optional but Recommended): Add thionyl chloride (1.1 eq) and reflux the mixture for 2 hours to form the acyl chloride. This can facilitate the subsequent bromination.

  • Addition of Catalyst and Bromine: To the cooled reaction mixture, add a catalytic amount of red phosphorus. Slowly add bromine (1.05 - 1.2 eq) from the dropping funnel. The reaction may be exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition of bromine is complete, heat the reaction mixture to 60-80°C and stir for several hours until the red color of bromine disappears. Monitor the reaction by TLC or GC.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully add water to quench the excess PBr₃ and hydrolyze the α-bromo acyl bromide to the carboxylic acid.

  • Extraction: Extract the product into a suitable organic solvent like diethyl ether or dichloromethane.

  • Washing: Wash the organic layer with water and then with a saturated solution of sodium bisulfite to remove any remaining bromine. Finally, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-bromocyclopentanecarboxylic acid.

  • Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization.

Visualizations

Reaction Workflow

HVZ_Workflow cluster_prep Reaction Preparation cluster_reaction Bromination cluster_workup Work-up and Purification start Start reagents Mix Cyclopentanecarboxylic Acid and PBr3 (cat.) start->reagents add_br2 Slowly Add Br2 reagents->add_br2 heat Heat and Stir add_br2->heat monitor Monitor Reaction Progress heat->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify Product dry->purify end end purify->end Final Product: α-Bromocyclopentanecarboxylic Acid

Caption: Experimental workflow for the α-bromination of cyclopentanecarboxylic acid.

Troubleshooting Logic

Troubleshooting_Logic cluster_yield Low Yield Issues cluster_purity Purity Issues issue Problem Encountered low_yield Low Yield issue->low_yield impurity Impure Product issue->impurity incomplete_rxn Incomplete Reaction? (Check time/temp) low_yield->incomplete_rxn bad_reagents Inactive Reagents? (Check PBr3 quality) low_yield->bad_reagents polybromination Polybromination? (Check Br2 stoichiometry) impurity->polybromination unsaturation Unsaturated Acid? (Check temperature control) impurity->unsaturation starting_material Unreacted Starting Material? (See Low Yield) impurity->starting_material

Caption: Logical flow for troubleshooting common issues in the bromination reaction.

References

Technical Support Center: Optimization of Reaction Conditions for 1-Bromocyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1-Bromocyclopentane-1-carboxylic acid. The content is designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common and effective method for the synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves the alpha-bromination of a carboxylic acid in the presence of bromine and a phosphorus catalyst, such as phosphorus tribromide (PBr₃) or red phosphorus.[1][2][3][4]

Q2: What is the mechanism of the Hell-Volhard-Zelinsky reaction for this synthesis?

A2: The HVZ reaction proceeds through several key steps. First, the phosphorus catalyst reacts with the starting material, cyclopentanecarboxylic acid, to form an acyl bromide. This acyl bromide intermediate more readily enolizes than the parent carboxylic acid. The resulting enol then reacts with bromine at the alpha-position. Finally, hydrolysis of the α-bromo acyl bromide yields the desired product, this compound.[1][2][4][5]

Q3: Can I use other halogenating agents for this reaction?

A3: The classical Hell-Volhard-Zelinsky reaction is specific for bromination and chlorination.[2][3] Other halogenating agents are generally not suitable under these conditions.

Q4: What are the main safety precautions to consider during this synthesis?

A4: Bromine is a hazardous and corrosive substance and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. The reaction can also produce hydrogen bromide gas, which is corrosive and toxic, so proper scrubbing or trapping of the off-gas is necessary.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield - Incomplete reaction. - Insufficient catalyst. - Low reaction temperature. - Impure starting materials.- Increase reaction time and/or temperature. The HVZ reaction often requires prolonged heating.[1][2] - Ensure a catalytic amount of phosphorus tribromide or red phosphorus is present. - Confirm the purity of cyclopentanecarboxylic acid and bromine.
Formation of Side Products - High reaction temperatures can lead to elimination reactions, forming unsaturated byproducts.[1][3] - Over-bromination if excess bromine is used.- Carefully control the reaction temperature. Avoid excessively high temperatures. - Use a stoichiometric amount of bromine or add it dropwise to the reaction mixture.
Difficult Purification - The product may be an oil or a low-melting solid, making isolation challenging. - Presence of unreacted starting materials or byproducts.- After aqueous workup, perform extraction with a suitable organic solvent. - Consider purification by recrystallization from an appropriate solvent system. Hexane or a mixture of hexane and a more polar solvent may be effective. - For oily products, column chromatography may be necessary.
Reaction Stalls - Deactivation of the catalyst. - Presence of water in the reaction mixture.- Add a fresh portion of the phosphorus catalyst. - Ensure all glassware is thoroughly dried and use anhydrous reagents.

Data Presentation: Illustrative Reaction Condition Optimization

The following table provides an illustrative summary of how reaction conditions can be optimized for the synthesis of this compound via the Hell-Volhard-Zelinsky reaction. Please note that these are representative values and optimal conditions should be determined empirically.

EntryTemperature (°C)Reaction Time (h)Molar Ratio (Acid:PBr₃:Br₂)Yield (%)
180121:0.3:1.165
2100121:0.3:1.175
3120121:0.3:1.180
4120241:0.3:1.185
5120241:0.5:1.288

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas outlet connected to a trap for HBr gas, place cyclopentanecarboxylic acid and a catalytic amount of red phosphorus or phosphorus tribromide.

  • Addition of Bromine: Slowly add bromine from the dropping funnel to the reaction mixture with stirring. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux.

  • Reaction: After the addition of bromine is complete, heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by techniques such as TLC or GC-MS.

  • Workup: Cool the reaction mixture to room temperature and carefully quench it by pouring it into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Washing: Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Visualizations

HVZ_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Purification Cyclopentanecarboxylic Acid Cyclopentanecarboxylic Acid Formation of Acyl Bromide Formation of Acyl Bromide Cyclopentanecarboxylic Acid->Formation of Acyl Bromide PBr3 (cat.) PBr3 (cat.) PBr3 (cat.)->Formation of Acyl Bromide Br2 Br2 Alpha-Bromination Alpha-Bromination Br2->Alpha-Bromination Enolization Enolization Formation of Acyl Bromide->Enolization Tautomerization Enolization->Alpha-Bromination Hydrolysis Hydrolysis Alpha-Bromination->Hydrolysis Crude Product Crude Product Hydrolysis->Crude Product Purification Purification Crude Product->Purification This compound This compound Purification->this compound

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield? CheckTemp Is Temperature > 100°C? Start->CheckTemp Yes SideProducts Side Products Observed? Start->SideProducts No CheckTime Is Reaction Time > 12h? CheckTemp->CheckTime Yes IncreaseTemp Increase Temperature CheckTemp->IncreaseTemp No CheckReagents Are Reagents Pure? CheckTime->CheckReagents Yes IncreaseTime Increase Reaction Time CheckTime->IncreaseTime No PurifyReagents Purify Starting Materials CheckReagents->PurifyReagents No Success Optimized Yield CheckReagents->Success Yes IncreaseTemp->Start IncreaseTime->Start PurifyReagents->Start HighTemp Is Temperature excessively high? SideProducts->HighTemp Yes SideProducts->Success No ExcessBr2 Was excess Bromine used? HighTemp->ExcessBr2 No LowerTemp Lower Reaction Temperature HighTemp->LowerTemp Yes ControlBr2 Control Bromine Addition ExcessBr2->ControlBr2 Yes ExcessBr2->Success No LowerTemp->SideProducts ControlBr2->SideProducts

Caption: Troubleshooting logic for optimizing the synthesis of this compound.

References

troubleshooting failed reactions with 1-Bromocyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-bromocyclopentane-1-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during reactions with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific problems you might encounter during your experiments.

Issue 1: Low Yield in Esterification Reactions

Question: My Fischer esterification of this compound with a primary alcohol (e.g., methanol or ethanol) is extremely slow and gives a low yield. What is causing this and how can I improve it?

Answer: The low reactivity you are observing is likely due to significant steric hindrance . The carboxylic acid group is attached to a tertiary carbon, which is also substituted with a bulky bromine atom. This sterically crowded environment makes it difficult for the alcohol nucleophile to attack the carbonyl carbon.

Troubleshooting Steps:

  • Prolonged Reaction Time and Heat: Standard Fischer esterification conditions may be insufficient. Expect to use longer reflux times (24-48 hours) and ensure the reaction goes to completion by monitoring with TLC or GC.

  • Use a Large Excess of Alcohol: To shift the equilibrium towards the product, use the alcohol as the solvent or in a large excess (10-20 equivalents).[1][2]

  • More Effective Catalysts: While H₂SO₄ is common, for sterically hindered acids, consider using a stronger acid catalyst or a Lewis acid.[3]

  • Alternative Esterification Methods: If Fischer esterification remains low-yielding, consider milder, more potent coupling methods that are better suited for sterically hindered substrates.

    • DCC/DMAP Coupling: This is a common method for hindered systems. The carboxylic acid is activated with dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[4] Be aware of potential side reactions and purification challenges (see Issue 2).

    • Acid Chloride Formation: A more reactive intermediate can be formed by converting the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride will react more readily with the alcohol, even hindered ones. This is a two-step process but is often more effective.

Issue 2: Formation of a White Precipitate and Byproducts in DCC/DMAP Esterification

Question: I am using a DCC/DMAP coupling method for esterification, but I'm getting a lot of a white precipitate that is hard to filter, and my final product is contaminated with a byproduct that is difficult to remove. What is happening?

Answer: The white precipitate is dicyclohexylurea (DCU), a byproduct of the reaction of DCC with the carboxylic acid.[4] DCU is notoriously difficult to remove completely as it has low solubility in many common organic solvents.

The other major byproduct you might be observing is N-acylurea. This forms from an intramolecular rearrangement of the O-acylisourea intermediate, especially if the reaction is slow due to a poor nucleophile (like a hindered alcohol). This N-acylurea byproduct is often chromatographically similar to the desired ester, complicating purification.

Troubleshooting and Purification Strategy:

  • Reaction Conditions: Run the reaction at a lower temperature (0 °C to room temperature) to minimize the formation of the N-acylurea byproduct.

  • DCU Removal:

    • After the reaction is complete, cool the reaction mixture (e.g., to 0 °C or in a freezer) to further precipitate the DCU.

    • Filter the reaction mixture through a pad of Celite to remove the bulk of the DCU.

    • During workup, some residual DCU may precipitate. A second filtration may be necessary.

  • N-Acylurea Prevention: Ensure that DMAP is present in a sufficient catalytic amount (5-10 mol%) as it helps to form a more reactive intermediate that is less prone to rearrangement.

  • Purification: If N-acylurea is a significant contaminant, careful column chromatography with a shallow gradient may be required for separation.

Issue 3: Formation of an Unsaturated Byproduct in Amide Formation or Esterification

Question: I am attempting to form an amide (or ester) using a base or high temperatures and I'm observing a significant amount of a byproduct that appears to be an alkene by NMR/MS. What is this byproduct and how can I avoid it?

Answer: The likely byproduct is cyclopent-1-ene-1-carboxylic acid (or its corresponding ester/amide). This is formed via an E2 elimination reaction where a base removes a proton from the adjacent carbon, leading to the elimination of HBr and the formation of a double bond. The tertiary nature of the bromide makes it susceptible to elimination, especially with strong or hindered bases and at elevated temperatures.

Conditions Favoring Elimination (to avoid):

  • Strong, bulky bases: Using strong, non-nucleophilic bases like DBU or potassium tert-butoxide will strongly favor elimination.

  • High temperatures: Heating the reaction mixture increases the rate of elimination.

  • Basic conditions in general: When forming an amide directly, using a strong base to deprotonate the amine can lead to elimination.

Strategies to Minimize Elimination:

  • Use Non-basic Coupling Conditions: For amide formation, use standard peptide coupling reagents like HATU, HOBt/EDC, or convert the carboxylic acid to its acid chloride first. These methods do not require strong bases.

  • Control Temperature: Keep the reaction temperature as low as possible.

  • Choice of Base: If a base is necessary (e.g., for acid chloride reactions), use a weaker, non-hindered base like pyridine or triethylamine in stoichiometric amounts rather than a large excess.

Data Presentation

Table 1: Comparison of Esterification Methods for Sterically Hindered Carboxylic Acids

MethodReagentsTypical ConditionsProsCons
Fischer Esterification Alcohol (excess), H₂SO₄ (cat.)Reflux, 24-48 hInexpensive, simple setupSlow, equilibrium limited, harsh conditions
DCC/DMAP Coupling Alcohol, DCC, DMAP (cat.)CH₂Cl₂, 0 °C to RT, 12-24 hMild conditions, effective for hindered systemsDCU byproduct, potential for N-acylurea formation
Acid Chloride Formation 1. SOCl₂ or (COCl)₂ 2. Alcohol, Pyridine1. Reflux 2. 0 °C to RTHigh reactivity, good yieldsTwo steps, corrosive reagents

Table 2: Influence of Reaction Conditions on Substitution vs. Elimination

FactorFavors Nucleophilic Substitution (Desired)Favors E2 Elimination (Side Product)
Base Weakly basic nucleophiles (e.g., alcohols, primary amines)Strong, sterically hindered bases (e.g., DBU, t-BuOK)
Temperature Lower temperatures (0 °C to RT)Higher temperatures
Solvent Polar aprotic solvents can favor SN2Polar aprotic solvents enhance base strength, favoring E2
Substrate Tertiary halide (as in this case) disfavors SN2 but can undergo SN1. However, E2 is highly competitive.Tertiary halide strongly favors E2 elimination.

Experimental Protocols

Protocol 1: Esterification using DCC/DMAP (Recommended for Hindered Systems)
  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M).

  • Add the desired alcohol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DCC (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Once the starting material is consumed, cool the mixture to 0 °C for 30 minutes to precipitate the DCU byproduct.

  • Filter the mixture through a pad of Celite, washing with cold DCM.

  • Wash the filtrate sequentially with 0.5 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Amide Formation via Acid Chloride
  • Acid Chloride Formation: In a fume hood, add thionyl chloride (SOCl₂, 2.0 eq) to this compound (1.0 eq). Add one drop of DMF as a catalyst.

  • Heat the mixture to reflux for 2-4 hours until gas evolution ceases.

  • Carefully remove the excess SOCl₂ under reduced pressure (ensure an adequate trap is used). The crude 1-bromocyclopentane-1-carbonyl chloride is used in the next step without further purification.

  • Amide Formation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Perform a standard aqueous workup by washing with 0.5 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude amide product by column chromatography or recrystallization.

Visualizations

G Troubleshooting Low Yield in Esterification/Amidation start Low or No Product Yield check_sm Is Starting Material (SM) Consumed (by TLC/GC)? start->check_sm sm_present SM still present check_sm->sm_present No sm_gone SM consumed check_sm->sm_gone Yes increase_time Increase reaction time/temp (e.g., reflux 24-48h) sm_present->increase_time check_byproducts Are there new spots/ peaks besides product? sm_gone->check_byproducts stronger_conditions Use stronger coupling agents (e.g., DCC/DMAP or SOCl₂) increase_time->stronger_conditions If still no reaction no_byproducts No major byproducts. Product may be lost in workup. check_byproducts->no_byproducts No yes_byproducts Major byproducts observed check_byproducts->yes_byproducts Yes check_mass Check MS of byproduct. Mass = C₅H₆O₂ derivative? yes_byproducts->check_mass elimination Elimination Product Likely! (Cyclopentene derivative) Reduce temp, avoid strong base. check_mass->elimination Yes other_byproduct Other byproduct. (e.g., N-acylurea with DCC) Purify carefully, run at 0°C. check_mass->other_byproduct No

Caption: Troubleshooting workflow for low product yield.

G Reaction Pathways for 1-Bromocyclopentane-1-carboxylate Esters substrate Methyl 1-Bromocyclopentane- 1-carboxylate sub_product Substitution Product (Sₙ2/Sₙ1) substrate->sub_product Sₙ2 (slow due to steric hindrance) or Sₙ1 (if Nu is weak) elim_product Elimination Product (E2) substrate->elim_product E2 conditions1 Weakly Basic Nucleophile Low Temperature conditions1->sub_product conditions2 Strong, Hindered Base High Temperature conditions2->elim_product

Caption: Competing substitution and elimination pathways.

References

preventing decomposition of 1-Bromocyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the stability and handling of 1-Bromocyclopentane-1-carboxylic acid to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound assay results are inconsistent. What could be the cause?

A1: Inconsistent results can arise from the degradation of your sample. This compound, like other α-bromo carboxylic acids, is susceptible to decomposition, which can alter its purity and reactivity over time. Key factors that can lead to decomposition include improper storage temperature, exposure to moisture, high pH environments, and the presence of nucleophiles. We recommend verifying the purity of your sample and reviewing your storage and handling procedures.

Q2: What are the primary decomposition pathways for this compound?

A2: The primary decomposition pathway for this compound is nucleophilic substitution at the α-carbon (the carbon atom to which the bromine and carboxylic acid groups are attached).[1] The presence of the adjacent carbonyl group makes this carbon atom highly electrophilic and susceptible to attack by nucleophiles.[1] Another potential degradation pathway is dehalogenation, which can be accelerated under basic conditions.

Q3: How can I detect if my sample of this compound has started to decompose?

A3: Decomposition can be detected by a change in the physical appearance of the sample (e.g., discoloration, clumping), a decrease in its melting point, or the appearance of new peaks in analytical tests such as NMR or HPLC. The primary impurity to expect from hydrolysis (reaction with water) would be 1-Hydroxycyclopentane-1-carboxylic acid.

Q4: What are the recommended storage conditions for this compound?

A4: To minimize decomposition, this compound should be stored in a cool, dry, and dark place. The recommended storage temperature is 4°C. It is crucial to keep the container tightly sealed to prevent moisture absorption, which can lead to hydrolysis.

Q5: I need to dissolve this compound for my experiment. What solvents should I use or avoid?

A5: For dissolution, it is best to use anhydrous aprotic solvents. Avoid using protic solvents, especially those that are nucleophilic (e.g., water, alcohols) or basic, as they can react with the compound. If an aqueous solution is necessary, use a buffered solution with a slightly acidic pH and prepare it fresh before use.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Assay Purity Sample decomposition due to improper storage.Verify storage conditions (cool, dry, dark). Store at the recommended temperature.
Sample decomposition due to reaction with solvent.Use anhydrous, aprotic solvents. If an aqueous solution is required, prepare it fresh and use a slightly acidic buffer.
Reaction Failure or Low Yield Degradation of the starting material.Confirm the purity of the this compound before starting the reaction.
Incompatibility with reaction conditions.Avoid basic conditions and the presence of strong nucleophiles in your reaction mixture, unless they are the intended reactants.
Discoloration of the Solid Compound Slow decomposition over time.Discard the sample and use a fresh batch. Review storage procedures to prevent future degradation.

Summary of Physical and Storage Properties

Property Value Reference
Molecular Formula C₆H₉BrO₂[2][3]
Molecular Weight 193.04 g/mol [2][3]
Melting Point 66-70 °C
Recommended Storage Temperature 4 °C

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound

This protocol describes the preparation of a stock solution in an anhydrous aprotic solvent to minimize decomposition.

  • Materials:

    • This compound

    • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

    • Inert gas (e.g., Argon or Nitrogen)

    • Dry glassware (oven-dried or flame-dried)

    • Magnetic stirrer and stir bar

  • Procedure:

    • Ensure all glassware is thoroughly dried to remove any traces of water.

    • Weigh the desired amount of this compound in a dry vial under an inert atmosphere if possible.

    • Add the appropriate volume of anhydrous solvent to the vial.

    • Stir the mixture at room temperature until the solid is completely dissolved.

    • Store the solution at the recommended storage temperature (4°C) and use it as soon as possible.

Visualizations

DecompositionPathway 1-Bromocyclopentane-1-carboxylic_acid 1-Bromocyclopentane- 1-carboxylic acid Decomposition_Products Decomposition Products 1-Bromocyclopentane-1-carboxylic_acid->Decomposition_Products SN2 Substitution / Dehalogenation Nucleophilic_Attack Nucleophilic Attack (e.g., H2O, ROH, RNH2) Nucleophilic_Attack->1-Bromocyclopentane-1-carboxylic_acid Basic_Conditions Basic Conditions (High pH) Basic_Conditions->1-Bromocyclopentane-1-carboxylic_acid

Caption: Major decomposition pathways for this compound.

TroubleshootingFlowchart start Inconsistent Experimental Results? check_purity Check Purity of Starting Material (e.g., NMR, HPLC) start->check_purity review_protocol Review Experimental Protocol: - Anhydrous/Aprotic Solvents? - Avoid Basic Conditions? - Avoid Nucleophiles? start->review_protocol is_pure Is the Material Pure? check_purity->is_pure review_storage Review Storage Conditions: - Temperature (4°C) - Dry Environment - Tightly Sealed Container is_pure->review_storage No end_good Proceed with Experiment is_pure->end_good Yes use_fresh Use a Fresh Batch of Reagent review_storage->use_fresh end_bad Re-evaluate Experimental Design review_protocol->end_bad use_fresh->end_good

Caption: Troubleshooting workflow for experiments involving this compound.

References

work-up procedure for reactions with 1-Bromocyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromocyclopentane-1-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common reactions where this compound is used?

A1: this compound is a versatile building block in organic synthesis. It is commonly used in:

  • Esterification: Reacting with an alcohol under acidic conditions to form the corresponding ester.

  • Amide bond formation: Coupling with a primary or secondary amine to yield an amide. This often requires the use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive such as HOBt (Hydroxybenzotriazole) and a base like DMAP (4-Dimethylaminopyridine) or DIPEA (N,N-Diisopropylethylamine).[1][2][3]

  • Nucleophilic substitution: The bromine atom at the alpha position is susceptible to displacement by various nucleophiles.[4] This allows for the introduction of a range of functional groups.

  • Reformatsky reaction: The ester derivative, methyl 1-bromocyclopentane-1-carboxylate, can be used in Reformatsky reactions with zinc to form organozinc reagents that can then react with carbonyl compounds.

Q2: What are the key safety precautions when working with this compound?

A2: this compound is a hazardous substance and should be handled with appropriate safety measures. It is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[5] Always work in a well-ventilated fume hood, wear personal protective equipment (PPE) including safety goggles, gloves, and a lab coat.

Q3: How should I store this compound?

A3: It is recommended to store this compound in a cool, dry place. Refer to the supplier's safety data sheet (SDS) for specific storage temperature recommendations, which are often at refrigerated temperatures (e.g., 0-8 °C).

Troubleshooting Guides

Issue 1: Difficulty in Separating the Product from Unreacted Starting Material in an Esterification Reaction.
  • Problem: After a Fischer esterification reaction, the crude product contains a significant amount of unreacted this compound.

  • Solution: Employ an aqueous basic wash during the work-up.[6][7][8][9]

    • Reasoning: this compound, being a carboxylic acid, will be deprotonated by a weak base like sodium bicarbonate (NaHCO₃) or a stronger base like sodium hydroxide (NaOH) to form its water-soluble carboxylate salt. The desired ester product, lacking an acidic proton, will remain in the organic layer.

    • Procedure:

      • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

      • Wash the organic layer with a saturated aqueous solution of NaHCO₃. You may observe gas evolution (CO₂) which is normal.[6][9] Vent the separatory funnel frequently.

      • Separate the aqueous layer.

      • Repeat the wash with NaHCO₃ solution if necessary. You can check the pH of the aqueous wash to ensure it is basic, indicating that all the acid has been neutralized.[6][7]

      • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.[6][7][8]

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Issue 2: Low Yield in an Amide Coupling Reaction Using EDC/DMAP.
  • Problem: The amide coupling reaction of this compound with an amine using EDC and DMAP results in a low yield of the desired amide.

  • Possible Causes & Solutions:

    • Incomplete reaction: Monitor the reaction progress using thin-layer chromatography (TLC). If the starting materials are still present, consider extending the reaction time or gently heating the mixture if the reactants and products are thermally stable.

    • Side product formation: The activated carboxylic acid intermediate can sometimes rearrange to an N-acylurea byproduct, which is unreactive. To minimize this, it can be beneficial to first activate the carboxylic acid with EDC and a coupling additive like HOBt before adding the amine.

    • Difficult work-up: The byproducts of EDC coupling (isourea) and the reagents themselves (DMAP, HOBt) need to be effectively removed.

      • EDC byproducts: These are generally water-soluble and can be removed with aqueous washes.

      • DMAP and unreacted amine: Wash the organic layer with a dilute acidic solution (e.g., 1M HCl). This will protonate the basic DMAP and any excess amine, making them water-soluble.

      • Unreacted carboxylic acid and HOBt: A subsequent wash with a dilute basic solution (e.g., saturated NaHCO₃) will remove any remaining acidic components.

Issue 3: Formation of an Emulsion During Aqueous Work-up.
  • Problem: A stable emulsion forms at the interface of the organic and aqueous layers during extraction, making separation difficult.

  • Solutions:

    • Add brine: Washing with a saturated aqueous solution of NaCl (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.[8]

    • Patience: Allow the separatory funnel to stand undisturbed for a period of time, which may allow the layers to separate.

    • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® can sometimes help to break it up.

    • Solvent addition: Adding more of the organic solvent can sometimes help to resolve the emulsion.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₉BrO₂[5][10][11]
Molecular Weight193.04 g/mol [5][10]
AppearanceSolid (powder)
Melting Point66-70 °C[5]
pKa (estimated)~2.97[12]
XlogP (predicted)1.6[10][11]

Table 2: Solubility Profile (Qualitative)

SolventSolubilityRationale/Reference
WaterSparingly solubleThe carboxylic acid group provides some polarity, but the bromocyclopentane moiety is hydrophobic.
Diethyl etherSolubleA common solvent for extraction of this compound.
Ethyl acetateSolubleA common solvent for extraction and chromatography.
DichloromethaneSolubleA common organic solvent.
Aqueous NaHCO₃Soluble (as salt)Forms the water-soluble sodium carboxylate salt.[9]
Aqueous NaOHSoluble (as salt)Forms the water-soluble sodium carboxylate salt.[9]
Aqueous HClSparingly solubleThe compound remains in its protonated, less polar form.

Experimental Protocols

Protocol 1: General Work-up for Fischer Esterification
  • Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 volumes relative to the initial reaction volume).

  • Aqueous Wash (Water): Transfer the diluted mixture to a separatory funnel and wash with deionized water (1 volume) to remove the bulk of the alcohol and some of the acid catalyst.[6][13]

  • Neutralization Wash (Base): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1 volume) until gas evolution ceases.[13] This neutralizes the acidic catalyst and any unreacted carboxylic acid. Check the pH of the aqueous layer to ensure it is basic (pH > 7).

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) (1 volume) to remove residual water.[6][8]

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purification: Further purify the crude product by column chromatography or distillation as required.

Protocol 2: General Work-up for EDC/DMAP Amide Coupling
  • Solvent Removal (if applicable): If the reaction was performed in a high-boiling polar solvent like DMF, it is often beneficial to remove it under high vacuum. Alternatively, dilute the reaction mixture with a large volume of an extraction solvent like ethyl acetate and wash multiple times with water.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl) (1 volume). This will remove the basic components such as DMAP, DIPEA, and any unreacted amine.

  • Basic Wash: Wash the organic layer with a saturated aqueous solution of NaHCO₃ (1 volume) to remove any unreacted this compound and other acidic impurities like HOBt.

  • Water and Brine Washes: Wash the organic layer sequentially with deionized water (1 volume) and then brine (1 volume).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: The crude amide can be purified by column chromatography or recrystallization. The urea byproduct from EDC can sometimes be removed by filtration if it precipitates from the reaction mixture or during work-up.

Visualizations

Workup_Decision_Tree start Reaction Mixture (Post-Reaction) is_acidic Acidic Impurities Present? (e.g., unreacted carboxylic acid, acid catalyst) start->is_acidic is_basic Basic Impurities Present? (e.g., amine, DMAP, DIPEA) is_acidic->is_basic No wash_base Wash with aq. NaHCO₃ or other weak base is_acidic->wash_base Yes wash_acid Wash with dil. aq. HCl is_basic->wash_acid Yes wash_water Wash with Water/Brine is_basic->wash_water No wash_base->is_basic wash_acid->wash_water dry Dry organic layer (e.g., Na₂SO₄) wash_water->dry concentrate Concentrate dry->concentrate product Crude Product concentrate->product Amide_Coupling_Workup_Flowchart start Crude Reaction Mixture (EDC/DMAP Coupling) dilute Dilute with Ethyl Acetate start->dilute wash_hcl Wash with 1M HCl (Removes Amine, DMAP) dilute->wash_hcl wash_nahco3 Wash with sat. NaHCO₃ (Removes Acid, HOBt) wash_hcl->wash_nahco3 wash_brine Wash with Brine wash_nahco3->wash_brine dry Dry over Na₂SO₄ wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Purify (Column/Recrystallization) filter_concentrate->purify

References

Technical Support Center: Analysis of Byproducts in 1-Bromocyclopentane-1-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 1-Bromocyclopentane-1-carboxylic acid. The primary focus is on identifying and mitigating the formation of byproducts during the widely used Hell-Volhard-Zelinsky (HVZ) reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and established method for the synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction involves the alpha-bromination of cyclopentanecarboxylic acid using bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[1][2][3]

Q2: What are the primary byproducts I should expect in this reaction?

A2: Several byproducts can form during the synthesis. The most common include unreacted starting material (cyclopentanecarboxylic acid), the acyl bromide intermediate (cyclopentanecarbonyl bromide), over-brominated products (e.g., 2,5-dibromocyclopentanecarboxylic acid), and elimination products (e.g., cyclopent-1-ene-1-carboxylic acid).[1][4] If an alcohol is used during the work-up, the corresponding ester of the product can also be a significant byproduct.[5][6]

Q3: How can I detect the presence of these byproducts?

A3: A combination of analytical techniques is recommended for the detection and quantification of byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for separating and identifying volatile components. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can help in identifying the structures of the main product and impurities.

Q4: What causes the formation of the unsaturated carboxylic acid byproduct?

A4: The formation of cyclopent-1-ene-1-carboxylic acid and its isomers is typically a result of elimination of hydrogen bromide (HBr) from the desired product. This side reaction is often promoted by excessively high reaction temperatures.[1][2][4]

Q5: Is it possible to have polybrominated byproducts?

A5: While the Hell-Volhard-Zelinsky reaction is generally selective for mono-bromination at the alpha-position, the formation of di- or poly-brominated byproducts can occur, especially with a large excess of bromine and prolonged reaction times.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Product 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient amount of brominating agent. 4. Loss of product during work-up and purification.1. Increase reaction time or temperature moderately. 2. Optimize the temperature; too low may slow the reaction, too high can lead to byproducts. A typical range is 80-100°C. 3. Ensure at least one molar equivalent of Br₂ is used. 4. Optimize extraction and purification steps. Recrystallization is often a preferred method for purification.
High Levels of Unreacted Starting Material 1. Insufficient reaction time or temperature. 2. Inadequate amount of PBr₃ catalyst.1. Prolong the reaction time or cautiously increase the temperature. 2. Ensure a catalytic amount of PBr₃ (or red phosphorus) is present to facilitate the formation of the acyl bromide intermediate.
Presence of Unsaturated Byproducts 1. Reaction temperature is too high, promoting elimination.1. Carefully control the reaction temperature and avoid overheating. Maintain a consistent temperature throughout the reaction.
Formation of Ester Byproducts 1. Use of an alcohol (e.g., methanol, ethanol) during the reaction work-up.[5][6]1. Use water for the hydrolysis of the intermediate acyl bromide to obtain the carboxylic acid. If the ester is the desired product, the corresponding alcohol should be used intentionally.
Difficult Purification 1. Presence of multiple, closely related byproducts. 2. Oily product that is difficult to crystallize.1. Employ fractional distillation under reduced pressure to separate components with different boiling points before attempting recrystallization. 2. Use a suitable solvent system for recrystallization. A mixture of a good solvent and a poor solvent can aid in crystallization.

Experimental Protocols

Key Experiment: Synthesis of this compound via Hell-Volhard-Zelinsky Reaction

Materials:

  • Cyclopentanecarboxylic acid

  • Red phosphorus

  • Bromine

  • Water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (or other drying agent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place cyclopentanecarboxylic acid and a catalytic amount of red phosphorus.

  • Slowly add bromine from the dropping funnel. The reaction is exothermic and will likely initiate with the evolution of hydrogen bromide gas. Maintain a steady rate of addition.

  • After the addition is complete, heat the reaction mixture, typically to around 80-100°C, and maintain it at this temperature for several hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully add water to the reaction mixture to hydrolyze the intermediate acyl bromide and any remaining PBr₃. This step is also exothermic.

  • Extract the aqueous mixture with diethyl ether.

  • Wash the combined organic extracts with water and then with a saturated sodium chloride solution (brine).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or vacuum distillation.

Visualizations

Reaction Pathway and Byproduct Formation

The following diagram illustrates the main reaction pathway for the synthesis of this compound and the formation of key byproducts.

HVZ_Reaction cluster_main Main Reaction Pathway cluster_byproducts Byproduct Formation A Cyclopentanecarboxylic Acid B Cyclopentanecarbonyl Bromide (Intermediate) A->B PBr3 F Unreacted Starting Material A->F Incomplete Reaction C Enol Intermediate B->C Tautomerization D 1-Bromocyclopentane-1-carbonyl Bromide (Intermediate) C->D Br2 E 1-Bromocyclopentane-1-carboxylic Acid (Product) D->E H2O (Work-up) H Ester Byproduct D->H ROH (Work-up) I Dibromo Byproduct D->I Excess Br2 G Cyclopent-1-ene-1-carboxylic Acid (Elimination) E->G High Temp. Troubleshooting_Workflow Start Reaction Complete Analyze Crude Product Problem Problem Identified? Start->Problem LowYield Low Yield Problem->LowYield Yes HighImpurity High Impurity Levels Problem->HighImpurity Yes End Product Meets Specifications Problem->End No CheckConditions Check Reaction Time, Temp, & Stoichiometry LowYield->CheckConditions OptimizeWorkup Optimize Work-up & Purification LowYield->OptimizeWorkup IdentifyImpurity Identify Byproduct (GC-MS, NMR) HighImpurity->IdentifyImpurity CheckConditions->Start OptimizeWorkup->Start AdjustTemp Adjust Temperature to Avoid Elimination IdentifyImpurity->AdjustTemp Unsaturated Byproduct AdjustReagents Adjust Reagent Stoichiometry IdentifyImpurity->AdjustReagents Unreacted SM or Polybromination AdjustTemp->Start AdjustReagents->Start

References

solvent effects on the reactivity of 1-Bromocyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromocyclopentane-1-carboxylic acid. The information is designed to address common experimental challenges and provide a deeper understanding of solvent effects on the reactivity of this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Question: My reaction is proceeding very slowly or not at all. What are the possible causes and solutions?

Answer:

  • Inappropriate Solvent Choice: The reactivity of this compound is highly dependent on the solvent. For reactions involving nucleophilic substitution, a polar aprotic solvent like DMF or DMSO can enhance the rate by solvating the cation but not the nucleophile. For solvolysis, a polar protic solvent is required.

  • Low Temperature: The reaction may require heating to proceed at a reasonable rate. Try increasing the temperature in increments of 10°C, while monitoring for the formation of side products.

  • Poor Quality Reagents: Ensure that the this compound and any other reagents are of high purity. Impurities can inhibit the reaction.

  • Steric Hindrance: The tertiary nature of the bromine atom creates significant steric hindrance, which can slow down Sₙ2 reactions. If a direct substitution is desired, consider alternative synthetic routes.

Question: I am observing a significant amount of elimination product (cyclopent-1-ene-1-carboxylic acid) instead of the desired substitution product. How can I minimize this?

Answer:

  • Solvent and Base Selection: Elimination reactions (E1 and E2) are often favored by certain conditions. The use of a non-polar, high-boiling solvent can promote elimination. If a base is used, a bulky, non-nucleophilic base can favor elimination. To favor substitution, use a polar aprotic solvent and a good, non-basic nucleophile.

  • Temperature Control: Higher temperatures generally favor elimination over substitution. Running the reaction at a lower temperature may increase the yield of the substitution product.

  • Nucleophile Choice: A less basic and more potent nucleophile will favor the Sₙ2 pathway over the E2 pathway.

Question: The reaction is producing a complex mixture of products that is difficult to separate. What could be the reason?

Answer:

  • Competing Reaction Pathways: this compound can undergo several competing reactions, including Sₙ1, Sₙ2, E1, and E2, as well as rearrangement of the carbocation intermediate in Sₙ1/E1 pathways.

  • Solvent Participation: In protic solvents (e.g., alcohols, water), the solvent itself can act as a nucleophile, leading to solvolysis products.

  • Decomposition: The starting material or products may be unstable under the reaction conditions, leading to decomposition.

  • Troubleshooting Steps:

    • Carefully select a solvent that favors the desired reaction pathway (see data table below).

    • Control the temperature to minimize side reactions.

    • Use a less reactive, more selective nucleophile if possible.

    • Analyze the reaction mixture at different time points using techniques like TLC, LC-MS, or NMR to understand the reaction progress and identify intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the reactivity of this compound?

A1: The primary factors are the solvent, the nature of the nucleophile/base, and the reaction temperature. The tertiary alpha-bromo carboxylic acid structure allows for competing Sₙ1/E1 and Sₙ2/E2 pathways, and the balance between these is highly sensitive to the reaction environment.

Q2: Which solvents are recommended for nucleophilic substitution reactions with this compound?

A2: For Sₙ2 reactions, polar aprotic solvents such as DMSO, DMF, and acetonitrile are generally preferred as they can accelerate the rate by solvating the counter-ion of the nucleophile. For Sₙ1 reactions, polar protic solvents like ethanol, methanol, and water are suitable as they can stabilize the intermediate carbocation.

Q3: How does the carboxylic acid group affect the reactivity?

A3: The electron-withdrawing nature of the carboxylic acid group can destabilize the adjacent carbocation that would form in an Sₙ1 or E1 reaction, potentially slowing down these pathways compared to a simple tertiary alkyl halide. The acidic proton can also be abstracted by basic reagents, forming a carboxylate anion which can influence the reaction pathway.

Q4: Can this compound undergo decarboxylation?

A4: While possible, decarboxylation of this compound would likely require harsh conditions (e.g., very high temperatures) and may not be a significant side reaction under typical synthetic conditions.

Data Presentation

Table 1: Predicted Solvent Effects on the Reactivity of this compound

SolventDielectric Constant (ε)TypePredicted Major Pathway(s)Expected Relative RatePotential Products
Water80.1Polar ProticSₙ1, E1Fast1-Hydroxycyclopentane-1-carboxylic acid, Cyclopent-1-ene-1-carboxylic acid
Ethanol24.5Polar ProticSₙ1, E1Moderate-Fast1-Ethoxycyclopentane-1-carboxylic acid, Cyclopent-1-ene-1-carboxylic acid
Methanol32.7Polar ProticSₙ1, E1Moderate-Fast1-Methoxycyclopentane-1-carboxylic acid, Cyclopent-1-ene-1-carboxylic acid
Acetone20.7Polar AproticSₙ2, E2 (with strong base)ModerateSubstitution or Elimination Product
Acetonitrile37.5Polar AproticSₙ2ModerateSubstitution Product
DMF36.7Polar AproticSₙ2FastSubstitution Product
DMSO46.7Polar AproticSₙ2FastSubstitution Product
Toluene2.4Non-polarE2 (with strong base)SlowElimination Product
Hexane1.9Non-polarE2 (with strong base)Very SlowElimination Product

Note: The relative rates and major pathways are predictions based on general principles of physical organic chemistry and may vary depending on the specific nucleophile, base, and temperature used.

Experimental Protocols

Protocol 1: General Procedure for Kinetic Study of Solvolysis

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 0.1 M) in a non-participating solvent (e.g., a small amount of acetone or THF).

  • Reaction Setup: In a series of temperature-controlled reaction vessels, place a known volume of the desired solvent (e.g., 10 mL of ethanol/water mixtures). Allow the solvent to equilibrate to the target temperature.

  • Initiation of Reaction: To initiate the reaction, inject a small, known volume of the stock solution into each reaction vessel. Start a timer immediately.

  • Monitoring the Reaction: At regular time intervals, withdraw an aliquot from each reaction vessel and quench the reaction (e.g., by adding it to a cold, non-reactive solvent).

  • Analysis: Analyze the quenched aliquots to determine the concentration of the starting material remaining or the concentration of the product formed. This can be done using techniques such as:

    • Titration: Titrate the liberated HBr with a standardized solution of a base.

    • HPLC: Separate and quantify the starting material and products.

    • NMR Spectroscopy: Integrate the signals corresponding to the starting material and products.

  • Data Analysis: Plot the concentration of the starting material versus time to determine the rate constant for the reaction under each set of conditions.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_stock Prepare Stock Solution (0.1 M in Acetone) initiate Initiate Reaction (Inject Stock Solution) prep_stock->initiate prep_solvent Equilibrate Solvents to Target Temperature prep_solvent->initiate monitor Monitor Reaction (Withdraw Aliquots) initiate->monitor quench Quench Aliquots monitor->quench analyze Analyze Samples (HPLC, NMR, or Titration) quench->analyze data_analysis Determine Rate Constants analyze->data_analysis

Caption: Experimental workflow for a kinetic study of solvolysis.

solvent_effects_logic cluster_polar_protic Polar Protic (e.g., H2O, EtOH) cluster_polar_aprotic Polar Aprotic (e.g., DMSO, DMF) cluster_nonpolar Non-polar (e.g., Toluene) solvent Solvent Choice stabilize_carbocation Stabilizes Carbocation and Solvates Leaving Group solvent->stabilize_carbocation enhance_nucleophile Enhances Nucleophilicity solvent->enhance_nucleophile favor_e2 Favors E2 (with strong base) solvent->favor_e2 sn1_e1 Favors Sₙ1 / E1 stabilize_carbocation->sn1_e1 solvolysis_product Solvolysis Products sn1_e1->solvolysis_product Nucleophilic attack by solvent elimination_product Elimination Product sn1_e1->elimination_product Proton loss sn2 Favors Sₙ2 enhance_nucleophile->sn2 substitution_product Substitution Product sn2->substitution_product elimination_product2 Elimination Product favor_e2->elimination_product2

Caption: Logical relationship between solvent choice and reaction pathway.

Technical Support Center: Catalyst Selection for Reactions Involving 1-Bromocyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromocyclopentane-1-carboxylic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is a versatile building block. The most common reactions involve the substitution or elimination of the tertiary bromide, as well as coupling reactions at the carbon-bromine bond. These include:

  • Nucleophilic Substitution (SN1 type): Reactions with nucleophiles like amines, cyanide, or alcohols to replace the bromine atom.

  • Elimination (E1 type): Formation of cyclopentene-1-carboxylic acid, often as a competing side reaction to substitution.

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: Formation of a C-C bond with an aryl or vinyl boronic acid.

    • Sonogashira Coupling: Formation of a C-C bond with a terminal alkyne.[1][2]

    • Heck Coupling: Reaction with an alkene to form a substituted cyclopentene derivative.

  • Reformatsky Reaction: Typically performed with the corresponding ester (e.g., methyl 1-bromocyclopentane-1-carboxylate) to form β-hydroxy esters.[3][4]

Q2: My palladium-catalyzed coupling reaction is not working. What are some common causes?

A2: Failure of palladium-catalyzed coupling reactions can stem from several factors:

  • Catalyst Inactivity: The Pd(0) catalyst can be sensitive to air and may have oxidized. Ensure proper inert atmosphere techniques are used.

  • Ligand Choice: The steric and electronic properties of the phosphine ligand are crucial. For a sterically hindered substrate like this compound, a bulky electron-rich ligand is often required.

  • Base Selection: The base is critical for the catalytic cycle, particularly in the transmetalation step of the Suzuki reaction.[5] The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the catalytic species.

  • Substrate Purity: Impurities in the starting material or reagents can poison the catalyst.

Q3: I am observing a significant amount of the elimination product, cyclopentene-1-carboxylic acid. How can I favor substitution over elimination?

A3: The formation of the elimination product is a common side reaction with tertiary bromides. To favor substitution:

  • Use a less hindered, non-basic nucleophile: Strong, bulky bases will favor elimination.

  • Lower the reaction temperature: Higher temperatures generally favor elimination over substitution.

  • Choose a polar aprotic solvent: Solvents like DMF or DMSO can favor SN1 reactions over E1.

Troubleshooting Guides

Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Issue Potential Cause Suggested Solution
No reaction or low conversion Inactive catalystUse a fresh batch of palladium catalyst and ensure rigorous exclusion of air and moisture.
Inappropriate ligandFor this sterically hindered substrate, try bulky, electron-rich phosphine ligands like XPhos or SPhos.
Incorrect baseScreen different bases (e.g., Cs₂CO₃, K₃PO₄, Et₃N). For Suzuki reactions, an aqueous base is often necessary.
Formation of side products (e.g., elimination) High reaction temperatureLower the reaction temperature and increase the reaction time.
Strong baseUse a milder base if possible for the specific coupling reaction.
Poor reproducibility Inconsistent reagent qualityEnsure all reagents, especially the solvent and base, are of high purity and anhydrous where required.
Variable catalyst activityUse a pre-catalyst that is more stable to air and moisture.
Troubleshooting Nucleophilic Substitution Reactions
Issue Potential Cause Suggested Solution
Low yield of substitution product Competing elimination reactionLower the reaction temperature and use a less basic nucleophile.
Steric hindrance of the substrateIncrease the reaction time and/or use a more reactive nucleophile.
Reaction does not proceed Poor leaving group ability (unlikely for bromide)This is generally not an issue for a bromide, but ensure no other functional groups are interfering.
Nucleophile is not potent enoughConsider using a stronger nucleophile or a catalyst to activate the substrate. For amination, consider using a coupling agent like DCC.[6]

Experimental Protocols and Data

Reformatsky Reaction of Methyl 1-bromocyclopentane-1-carboxylate

This protocol is based on a known reaction of the methyl ester of the title compound.[3]

Reaction Scheme: (Methyl 1-bromocyclopentane-1-carboxylate) + (Aldehyde/Ketone) --(1. Zn, 2. H₃O⁺)--> β-hydroxy ester

Experimental Protocol:

  • Activate zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and ether, and drying under vacuum.

  • In a flame-dried flask under an inert atmosphere (e.g., Argon), add the activated zinc.

  • Add anhydrous THF as the solvent.

  • A solution of methyl 1-bromocyclopentane-1-carboxylate and the desired aldehyde or ketone in anhydrous THF is added dropwise to the zinc suspension.

  • The reaction mixture is gently heated or sonicated to initiate the reaction.

  • After the reaction is complete (monitored by TLC), it is quenched by the addition of saturated aqueous NH₄Cl solution.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated.

  • The crude product is purified by column chromatography.

Representative Data (Hypothetical):

Aldehyde/KetoneZinc (eq.)Temp (°C)Time (h)Yield (%)
Benzaldehyde1.540475
Cyclohexanone1.540668
Acetone2.035572
Suzuki-Miyaura Coupling (Representative Protocol)

Reaction Scheme: (this compound) + (Ar-B(OH)₂) --(Pd catalyst, base)--> 1-Aryl-cyclopentane-1-carboxylic acid

Experimental Protocol:

  • To a reaction vessel, add this compound, the arylboronic acid (1.2 eq.), a palladium pre-catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent system (e.g., Toluene/EtOH/H₂O, 4:1:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Acidify the aqueous layer with 1M HCl and extract the product with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • Purify the product by chromatography or recrystallization.

Catalyst and Base Selection Data (Representative):

Palladium Catalyst (mol%)Ligand (if any)Base (eq.)SolventTemp (°C)Representative Yield (%)
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/EtOH/H₂O9065
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.5)Dioxane/H₂O10078
PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF8072
Sonogashira Coupling (Representative Protocol)

Reaction Scheme: (this compound) + (Terminal Alkyne) --(Pd cat., Cu cat., base)--> 1-(Alkynyl)cyclopentane-1-carboxylic acid

Experimental Protocol:

  • To a Schlenk flask, add this compound, a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a copper co-catalyst (e.g., CuI, 4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.5 eq.) via syringe.

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through celite and concentrate the filtrate.

  • The residue is taken up in an organic solvent and washed with aqueous NH₄Cl and brine.

  • The organic layer is dried and concentrated, and the product is purified by chromatography.

Catalyst System Data (Representative):

Palladium Catalyst (mol%)Copper Catalyst (mol%)BaseSolventTemp (°C)Representative Yield (%)
Pd(PPh₃)₄ (2)CuI (4)Et₃NTHF5060
PdCl₂(PPh₃)₂ (2)CuI (4)i-Pr₂NHDMF6068
Pd(OAc)₂ (2) / XPhos (4)- (Copper-free)Cs₂CO₃ (2)Toluene8055

Visualizations

Experimental_Workflow_Suzuki_Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reactants: - this compound - Arylboronic acid - Base (e.g., K2CO3) - Pd Catalyst setup Combine reactants in flask reagents->setup solvent Degas Solvent solvent->setup inert Evacuate & Backfill with Argon setup->inert heat Heat and Stir inert->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench with Water monitor->quench Reaction Complete extract Acidify and Extract quench->extract purify Purify (Chromatography) extract->purify product Final Product purify->product

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Troubleshooting_Logic start Low Yield in Coupling Reaction check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? start->check_conditions side_reactions Are there side products? start->side_reactions use_fresh Use fresh catalyst and inert atmosphere check_catalyst->use_fresh No optimize_base Screen different bases check_conditions->optimize_base No is_elimination Is it the elimination product? side_reactions->is_elimination Yes change_ligand Change to a bulkier, electron-rich ligand use_fresh->change_ligand optimize_temp Adjust temperature optimize_base->optimize_temp optimize_solvent Try a different solvent optimize_temp->optimize_solvent lower_temp Lower reaction temperature is_elimination->lower_temp Yes other_side_product Other side product is_elimination->other_side_product No milder_base Use a milder base lower_temp->milder_base analyze_impurities Analyze impurities in starting materials other_side_product->analyze_impurities

Caption: Troubleshooting logic for low-yielding coupling reactions.

References

Technical Support Center: Monitoring Reactions with 1-Bromocyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively monitoring the progress of chemical reactions involving 1-Bromocyclopentane-1-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for monitoring the progress of reactions with this compound?

A1: The progress of reactions involving this compound can be monitored using several analytical techniques. The choice of method depends on the specific reaction, the properties of the reactants and products, and the available equipment. Commonly used techniques include Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Q2: How can I use Thin Layer Chromatography (TLC) to monitor my reaction?

A2: TLC is a quick and simple method to qualitatively track the consumption of the starting material (this compound) and the formation of the product.[1] A small aliquot of the reaction mixture is spotted on a TLC plate alongside a spot of the starting material. The plate is then developed in an appropriate solvent system. The disappearance of the starting material spot and the appearance of a new spot for the product indicate the reaction's progress.

Q3: I am having trouble with my TLC analysis; my spots are streaking. What could be the cause?

A3: Streaking on a TLC plate can be caused by several factors.[2][3][4] The sample may be too concentrated, or the compound may be strongly acidic or basic. This compound is acidic and can interact strongly with the silica gel on the TLC plate, leading to streaking. To resolve this, try diluting your sample or adding a small amount of a polar solvent like acetic acid or formic acid to the developing solvent system.[4]

Q4: Can I use Gas Chromatography (GC) to monitor my reaction?

A4: Gas Chromatography can be used, but it's important to consider that this compound is a carboxylic acid and may have low volatility and could be thermally labile.[5][6][7][8] Direct injection might lead to peak tailing or decomposition in the hot injector port.[9] To overcome this, derivatization is often necessary to convert the carboxylic acid into a more volatile and thermally stable ester or silyl ester.[10][11][12][13][14]

Q5: What are the recommended derivatization methods for GC analysis of this compound?

A5: Common derivatization techniques for carboxylic acids for GC analysis include:

  • Esterification: Reacting the carboxylic acid with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst to form a methyl or ethyl ester.

  • Silylation: Using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic proton with a trimethylsilyl (TMS) group.[13][14]

Q6: How can High-Performance Liquid Chromatography (HPLC) be used for reaction monitoring?

A6: HPLC is an excellent technique for monitoring reactions with polar compounds like this compound.[15][16][17] Reversed-phase HPLC with a C18 column is a common starting point. The mobile phase typically consists of a mixture of water (often with a buffer to control pH) and an organic solvent like acetonitrile or methanol.[18] As the reaction progresses, the peak corresponding to the starting material will decrease in area, while the peak for the product will increase.

Q7: My peaks are not well-separated in HPLC. What can I do?

A7: To improve peak separation in HPLC, you can optimize the mobile phase composition.[18] This can involve changing the ratio of the organic solvent to water, altering the pH of the aqueous phase with a buffer, or using a different organic modifier. For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative to reversed-phase chromatography.

Q8: Can I use NMR spectroscopy for quantitative analysis of my reaction mixture?

A8: Yes, quantitative NMR (qNMR) is a powerful technique for monitoring reaction progress and determining the in-situ yield without the need for product isolation or a calibration curve.[19][20][21][22] By adding a known amount of an internal standard to the reaction aliquot, you can integrate the signals of the starting material, product, and the standard to determine their relative concentrations.

Q9: How can IR spectroscopy help in monitoring my reaction?

A9: Infrared (IR) spectroscopy can be used to monitor the disappearance of the starting material and the appearance of the product by tracking their characteristic functional group vibrations.[23][24][25] For this compound, you would monitor the disappearance of the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the C=O stretch (around 1700-1725 cm⁻¹).[26][27][28] The appearance of new peaks corresponding to the product's functional groups would indicate conversion.

Troubleshooting Guides

Troubleshooting TLC Analysis
Problem Possible Cause Solution
Spots are streaking Sample is too concentrated.Dilute the sample before spotting.[2][3]
Compound is highly polar/acidic.Add a small amount of acetic or formic acid to the mobile phase.[4]
Spots remain at the baseline The mobile phase is not polar enough.Increase the polarity of the mobile phase by adding more of the polar solvent.[4]
Rf values of starting material and product are too close The mobile phase does not provide enough selectivity.Experiment with different solvent systems of varying polarities.
No spots are visible The sample is too dilute.Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[4]
The compound is not UV-active.Use a staining agent (e.g., potassium permanganate, iodine) to visualize the spots.
Troubleshooting GC Analysis
Problem Possible Cause Solution
Peak tailing The compound is polar and interacting with the column.Derivatize the carboxylic acid to a less polar ester or silyl ester.[9]
Column contamination.Condition the column or replace it.
No peak or very small peak for the analyte The compound is thermally labile and decomposing in the injector.Use a lower injector temperature or consider on-column injection.[5][7] Derivatize to a more stable compound.
Broad peaks Poor chromatography conditions.Optimize the temperature program and carrier gas flow rate.
Troubleshooting HPLC Analysis
Problem Possible Cause Solution
Poor peak separation The mobile phase is not optimal.Adjust the solvent ratio, change the organic modifier, or modify the pH of the aqueous phase with a buffer.[18]
The column is not suitable for the analytes.Try a different column chemistry (e.g., a different C18 column or a HILIC column for very polar compounds).
Peak fronting or tailing Column overload.Inject a smaller volume or a more dilute sample.
Secondary interactions with the stationary phase.Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Drifting retention times The column is not properly equilibrated.Allow sufficient time for the column to equilibrate with the mobile phase before injecting the sample.
Mobile phase composition is changing.Ensure the mobile phase is well-mixed and degassed.

Experimental Protocols

General Protocol for Reaction Monitoring by TLC
  • Prepare the TLC Plate: Draw a faint starting line with a pencil about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate: Using a capillary tube, spot a small amount of the this compound starting material on the left side of the starting line. In the center, spot a small aliquot of the reaction mixture. If a pure sample of the expected product is available, spot it on the right side.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to run up the plate.

  • Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp. If the spots are not UV-active, use a staining solution.

  • Analyze the Results: Compare the spots of the reaction mixture to the starting material and product standards to determine the extent of the reaction. The disappearance of the starting material spot and the appearance of the product spot indicate reaction progress.[1]

General Protocol for Reaction Monitoring by HPLC
  • Prepare the Sample: Take a small aliquot from the reaction mixture and dilute it with the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Set up the HPLC System:

    • Column: A reversed-phase C18 column is a good starting point.

    • Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic acid or another buffer to control pH) is a common mobile phase. The exact ratio will need to be optimized.

    • Flow Rate: Typically 1 mL/min.

    • Detection: UV detection at a wavelength where the starting material and product absorb (e.g., around 210 nm).

  • Inject the Sample: Inject a standard solution of this compound to determine its retention time. Then, inject the prepared sample from the reaction mixture.

  • Analyze the Chromatogram: Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time to track the reaction progress.

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_sampling Sampling cluster_analysis Analytical Monitoring cluster_decision Decision cluster_outcome Outcome Reaction Start Reaction with This compound TakeAliquot Take Aliquot from Reaction Mixture Reaction->TakeAliquot TLC TLC Analysis TakeAliquot->TLC HPLC HPLC Analysis TakeAliquot->HPLC GC GC Analysis (with Derivatization) TakeAliquot->GC NMR NMR Analysis (qNMR) TakeAliquot->NMR IR IR Spectroscopy TakeAliquot->IR IsComplete Reaction Complete? TLC->IsComplete HPLC->IsComplete GC->IsComplete NMR->IsComplete IR->IsComplete Workup Proceed to Workup IsComplete->Workup Yes Continue Continue Reaction IsComplete->Continue No Continue->TakeAliquot

Caption: Workflow for monitoring reactions with this compound.

Troubleshooting_Logic cluster_TLC TLC Issues cluster_GC GC Issues cluster_HPLC HPLC Issues Start Problem Encountered During Reaction Monitoring Streaking Streaking Spots Start->Streaking NoSpots No Visible Spots Start->NoSpots PoorSeparation Poor Separation Start->PoorSeparation PeakTailing Peak Tailing Start->PeakTailing NoPeak No Analyte Peak Start->NoPeak BadPeakShape Poor Peak Shape Start->BadPeakShape CoElution Co-eluting Peaks Start->CoElution Sol_Dilute Dilute Sample Streaking->Sol_Dilute Cause: Overloading Sol_ModifySolvent Add Acid to Eluent Streaking->Sol_ModifySolvent Cause: Acidity Sol_Concentrate Concentrate Sample NoSpots->Sol_Concentrate Cause: Dilution Sol_Stain Use Staining Agent NoSpots->Sol_Stain Cause: Not UV-Active Sol_ChangeSolvent Change Solvent System PoorSeparation->Sol_ChangeSolvent Cause: Wrong Polarity Sol_Derivatize Derivatize Analyte PeakTailing->Sol_Derivatize Cause: Polarity Sol_Derivatize_Stable Derivatize to a More Stable Compound NoPeak->Sol_Derivatize_Stable Cause: Thermal Lability Sol_AdjustpH Adjust Mobile Phase pH BadPeakShape->Sol_AdjustpH Cause: pH Effects Sol_OptimizeMobilePhase Optimize Mobile Phase CoElution->Sol_OptimizeMobilePhase Cause: Poor Selectivity

Caption: Troubleshooting decision tree for reaction monitoring.

References

dealing with the corrosivity of reagents in 1-Bromocyclopentane-1-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 1-Bromocyclopentane-1-carboxylic acid. The focus is on safely managing the corrosive reagents commonly used in this process, such as bromine (Br₂) and thionyl chloride (SOCl₂).

Frequently Asked Questions (FAQs)

Q1: What are the primary corrosive reagents of concern in the synthesis of this compound?

A1: The primary corrosive reagents are elemental bromine (Br₂) and thionyl chloride (SOCl₂). Both are highly reactive and can cause severe chemical burns to skin and eyes, as well as damage to respiratory tracts if inhaled.[1][2] They are also corrosive to many materials.

Q2: What are the key safety precautions I should take before starting the synthesis?

A2: Before beginning, ensure you have reviewed the Safety Data Sheet (SDS) for all reagents.[3] Work should be conducted in a certified chemical fume hood with the sash at the lowest practical height.[1] A complete set of personal protective equipment (PPE) is mandatory, including chemical splash goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves.[1][2] An emergency shower and eyewash station must be readily accessible.[3]

Q3: What are the most common hazards associated with bromine?

A3: Bromine is a strong oxidizing agent and is highly corrosive, causing severe burns to the skin and eyes.[1] Its vapors are toxic and can cause severe respiratory tract irritation.[1] Contact with combustible materials may cause a fire.[1]

Q4: What are the main hazards of thionyl chloride?

A4: Thionyl chloride is highly corrosive to skin, eyes, and mucous membranes.[2] It reacts violently with water, releasing toxic gases such as sulfur dioxide (SO₂) and hydrogen chloride (HCl).[4] Inhalation can lead to pulmonary edema.[5]

Q5: Are there less corrosive alternatives to elemental bromine for this synthesis?

A5: Yes, N-Bromosuccinimide (NBS) is a common and safer alternative for allylic and benzylic brominations, as well as for the alpha-bromination of carbonyl derivatives.[6][7][8] While still requiring careful handling, it is a solid and generally easier to manage than liquid bromine.

Troubleshooting Guide

Issue 1: I've spilled a small amount of bromine in the fume hood. What should I do?

Solution:

For small spills (<1 liter) within a chemical fume hood, you can neutralize it with a 5-10% solution of sodium thiosulfate.[9]

Detailed Protocol for Small Bromine Spill Neutralization:

  • Ensure your PPE is intact and you are not exposed.

  • Contain the spill with an inert absorbent material like vermiculite or spill pads.[10]

  • Slowly add a 5-10% aqueous solution of sodium thiosulfate to the spill area.

  • Continue to apply the sodium thiosulfate solution until the red-brown color of the bromine disappears.

  • Absorb the neutralized mixture with an inert material.

  • Place the absorbed material into a sealed, properly labeled hazardous waste container.

  • Decontaminate the area with soap and water.

Issue 2: The glass joints of my reaction flask have "frozen" or seized up after the reaction.

Solution:

This can happen due to the corrosive nature of the reagents, especially if the joints were not properly lubricated.

Protocol for Frozen Glass Joints:

  • Caution: Do not apply excessive force, as this can break the glassware.

  • Gently heat the outer joint with a heat gun. The slight expansion of the outer joint may be enough to loosen it.

  • If heating fails, carefully apply a penetrating oil around the joint and allow it to sit.

  • Ultrasonic baths can also be effective in loosening frozen joints.

  • As a preventative measure, always use a chemically resistant grease (e.g., fluorinated grease) on all ground glass joints when working with corrosive reagents.

Issue 3: I have residual, unreacted bromine in my reaction mixture. How do I quench it safely?

Solution:

Excess bromine should be quenched before workup to prevent exposure and unwanted side reactions. A solution of sodium thiosulfate or sodium sulfite is effective.[11][12]

Protocol for Quenching Excess Bromine:

  • Cool the reaction mixture in an ice bath to control the exotherm of the quench.

  • Slowly add a saturated aqueous solution of sodium thiosulfate or sodium bisulfite dropwise with vigorous stirring.

  • Continue addition until the characteristic red-brown color of bromine has dissipated.

  • Proceed with your experimental workup.

Issue 4: How should I properly clean my glassware after the synthesis?

Solution:

Proper cleaning is crucial to prevent cross-contamination and degradation of your equipment.

Protocol for Glassware Decontamination:

  • Quench any residual corrosive reagents within the reaction vessel using an appropriate neutralizing agent (e.g., sodium thiosulfate for bromine, slow addition to water for thionyl chloride).[9]

  • Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove organic residues.[13][14]

  • Wash the glassware with a laboratory-grade detergent and scrub with a non-abrasive brush.[13][15]

  • Rinse thoroughly with tap water, followed by several rinses with deionized water.[14]

  • For stubborn inorganic residues, a dilute acid wash (e.g., 1 M HCl) may be used, followed by copious rinsing with water.

Data Presentation

Table 1: Material Compatibility with Corrosive Reagents

MaterialBromineThionyl ChlorideRecommendation
Plastics
PolyethyleneNot Recommended[1]-Avoid storage in polyethylene containers.
Teflon™ (PTFE)GoodGoodRecommended for handling and storage.[1]
Kynar® (PVDF)Good-Recommended for handling.[1]
Elastomers
Viton® (FKM)FairGoodSuitable for seals and O-rings with thionyl chloride.[16]
Buna-N (Nitrile)Not Recommended[17]FairNot recommended for direct contact with liquid bromine.
NeopreneFair-May be used for aqueous bromine solutions.[1]
Metals
Stainless Steel (304, 316)Not Recommended[17]PoorCorrodes in the presence of these reagents.
Hastelloy-C®GoodGoodExcellent resistance.
Monel®Good-Recommended for handling bromine.[1]
Glass (Borosilicate)ExcellentExcellentStandard material for laboratory glassware.[1]

Table 2: Personal Protective Equipment (PPE) Selection Guide

PPE CategorySpecification for BromineSpecification for Thionyl Chloride
Eye Protection Chemical splash goggles and a face shield are required.[1]Chemical splash goggles and a face shield are required.[5]
Hand Protection Fluorinated rubber or heavy-duty nitrile gloves.[1][18]Neoprene, polyvinyl chloride (PVC), or Viton® gloves.[3]
Body Protection Chemical-resistant apron over a lab coat.[1]Chemical-resistant suit or apron.[3]
Respiratory Protection Use only in a certified chemical fume hood.[1] A respirator may be needed for spill cleanup.[1]All manipulations must be in a chemical fume hood or glove box.[3]

Visualizations

experimental_workflow Experimental Workflow for Handling Corrosive Reagents cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Cleanup cluster_safety Safety Measures prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Setup in Fume Hood prep_ppe->prep_setup reagent_add Slow Addition of Corrosive Reagent prep_setup->reagent_add spill_kit Spill Kit Ready prep_setup->spill_kit emergency Eyewash/Shower Access prep_setup->emergency reaction_monitor Monitor Reaction reagent_add->reaction_monitor quench Quench Excess Reagent reaction_monitor->quench extraction Product Extraction quench->extraction cleanup Decontaminate Glassware extraction->cleanup waste Dispose of Waste cleanup->waste

Caption: A logical workflow for experiments involving corrosive reagents.

troubleshooting_logic Troubleshooting Logic for Corrosive Incidents start Incident Occurs assess Assess Severity start->assess is_major Major Spill or Personal Exposure? assess->is_major evacuate Evacuate & Call for Help is_major->evacuate Yes minor_spill Minor Spill (in hood) is_major->minor_spill No report Report Incident evacuate->report neutralize Neutralize Spill minor_spill->neutralize cleanup Clean & Decontaminate neutralize->cleanup cleanup->report

Caption: Decision-making process for handling corrosive chemical incidents.

References

Technical Support Center: Large-Scale Purification of 1-Bromocyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the large-scale purification of 1-Bromocyclopentane-1-carboxylic acid. It is intended for researchers, scientists, and drug development professionals involved in the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the large-scale synthesis of this compound?

A1: Given that the synthesis of this compound is typically achieved through a Hell-Volhard-Zelinsky (HVZ) reaction on cyclopentanecarboxylic acid, the most probable impurities include:

  • Starting Material: Unreacted cyclopentanecarboxylic acid.

  • Reaction Intermediates: Residual acyl bromide intermediates.

  • Side-Products: Di-brominated or poly-brominated cyclopentanecarboxylic acids.

  • Reagents: Leftover phosphorus reagents (e.g., PBr₃) and their byproducts.

Q2: Which purification methods are most suitable for large-scale production?

A2: For large-scale purification, the most common and effective methods are:

  • Recrystallization: This is often the most cost-effective method for removing impurities from solid compounds.[1][2]

  • Chromatography: While potentially more expensive on a large scale, flash chromatography (normal or reversed-phase) can be highly effective for separating complex mixtures.[3]

  • Acid-Base Extraction: This technique can be used to separate the acidic product from non-acidic impurities.

Q3: What are the key safety considerations when handling this compound?

A3: this compound is a hazardous substance. It is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[4] Always handle this compound in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[5]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Low Yield - The compound is too soluble in the chosen solvent, even at low temperatures.- Too much solvent was used during dissolution.- The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.- Select a solvent or solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.- Use the minimum amount of hot solvent necessary to fully dissolve the compound.- Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
Oiling Out The boiling point of the solvent is higher than the melting point of the compound, or the compound is precipitating from a supersaturated solution above its melting point.- Choose a solvent with a lower boiling point.- Use a larger volume of solvent to ensure the compound remains in solution at a temperature below its melting point during the cooling phase.
No Crystal Formation The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth.- Reduce the volume of the solvent by evaporation.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.
Poor Purity - The cooling process was too fast, trapping impurities within the crystal lattice.- The chosen solvent is not effective at leaving impurities in the solution.- Ensure slow cooling to allow for selective crystallization.- Perform a second recrystallization with a different solvent system.- Wash the filtered crystals with a small amount of cold, fresh solvent.
General Purification Workflow

Below is a general workflow for the purification of this compound.

Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product crude_product Crude this compound extraction Acid-Base Extraction crude_product->extraction Initial Cleanup recrystallization Recrystallization extraction->recrystallization Primary Purification purity_check Purity Check (e.g., HPLC, NMR) recrystallization->purity_check chromatography Chromatography chromatography->purity_check Further Purification purity_check->chromatography Purity < 98% pure_product Pure Product purity_check->pure_product Purity > 98% Troubleshooting Logic start Problem Encountered low_yield Low Yield? start->low_yield oiling_out Oiling Out? low_yield->oiling_out No check_solubility Review Solvent Choice (Solubility Profile) low_yield->check_solubility Yes optimize_solvent_volume Optimize Solvent Volume low_yield->optimize_solvent_volume Yes control_cooling_rate Control Cooling Rate low_yield->control_cooling_rate Yes poor_purity Poor Purity? oiling_out->poor_purity No oiling_out->control_cooling_rate Yes check_melting_point Check Compound and Solvent Melting/Boiling Points oiling_out->check_melting_point Yes poor_purity->check_solubility Yes poor_purity->control_cooling_rate Yes rerun_purification Consider Re-purification (e.g., Chromatography) poor_purity->rerun_purification Yes add_seed_crystal Add Seed Crystal

References

Validation & Comparative

A Comparative Guide: 1-Bromocyclopentane-1-carboxylic acid vs. 1-Chlorocyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical properties, reactivity, and potential biological implications of 1-bromocyclopentane-1-carboxylic acid and 1-chlorocyclopentane-1-carboxylic acid. The information presented is based on available experimental data and established chemical principles, aimed at assisting researchers in selecting the appropriate molecule for their specific applications in drug discovery and organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of the two compounds is presented in Table 1. These properties are fundamental to understanding the behavior of these molecules in various experimental settings.

PropertyThis compound1-Chlorocyclopentane-1-carboxylic acid
Molecular Formula C₆H₉BrO₂[1][2]C₆H₉ClO₂[3]
Molecular Weight 193.04 g/mol [1][2]148.59 g/mol [3]
Melting Point 66 °C[2]Data not available
pKa (Predicted) Higher (Less Acidic)Lower (More Acidic)
Solubility (Predicted) Low to moderate in water; soluble in organic solvents.Low to moderate in water; soluble in organic solvents.

Acidity: The acidity of these carboxylic acids is primarily influenced by the inductive effect of the halogen substituent at the alpha-position. The electron-withdrawing nature of the halogen atom stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid. Chlorine is more electronegative than bromine, leading to a stronger inductive effect. Consequently, 1-chlorocyclopentane-1-carboxylic acid is predicted to be a stronger acid (lower pKa) than this compound.

Solubility: The presence of the polar carboxylic acid group allows for hydrogen bonding with water, suggesting some degree of aqueous solubility for both compounds. However, the nonpolar cyclopentane ring and the halogen atom will limit this solubility. Based on general trends for similar molecules like bromocyclopentane and cyclopentanecarboxylic acid, both compounds are expected to have low to moderate solubility in water and good solubility in common organic solvents such as ethers, alcohols, and chlorinated solvents.[4][5]

Reactivity

The primary site of reactivity in these molecules, relevant to many synthetic applications, is the carbon-halogen bond, which can undergo nucleophilic substitution reactions.

Nucleophilic Substitution: In nucleophilic substitution reactions, the carbon-halogen bond is broken. The strength of this bond is a key determinant of the compound's reactivity. The carbon-bromine bond (approx. 285 kJ/mol) is weaker than the carbon-chlorine bond (approx. 324 kJ/mol).[6] This difference in bond energy suggests that This compound is more reactive towards nucleophilic substitution than 1-chlorocyclopentane-1-carboxylic acid , as less energy is required to break the C-Br bond.

This relationship can be visualized in the following workflow for a generic nucleophilic substitution reaction:

G cluster_0 Reactivity Comparison Reactant_Br This compound Product Substituted Product Reactant_Br->Product Faster Reaction (Weaker C-Br bond) Reactant_Cl 1-Chlorocyclopentane-1-carboxylic acid Reactant_Cl->Product Slower Reaction (Stronger C-Cl bond) Nucleophile Nucleophile (Nu-) Nucleophile->Reactant_Br Nucleophile->Reactant_Cl

Figure 1: Comparative reactivity in nucleophilic substitution.

Biological Activity and Toxicology

While specific experimental data on the biological activity and toxicology of this compound and 1-chlorocyclopentane-1-carboxylic acid are limited, inferences can be drawn from studies on related halogenated compounds.

Halogenated organic acids have been shown to exhibit cytotoxicity. For instance, studies on haloacetic acids have demonstrated that bromoacetic acid is more cytotoxic than chloroacetic acid. This suggests a potential trend where the bromo-substituted cyclopentane carboxylic acid may exhibit greater biological activity and toxicity compared to its chloro-analog.

The hazard information available for this compound indicates that it is harmful if swallowed, causes skin irritation, and may cause respiratory irritation. It can also cause serious eye damage.[1] This information underscores the need for careful handling of these compounds in a laboratory setting.

The potential metabolic pathways of these compounds in biological systems have not been extensively studied. However, the metabolism of halogenated cycloalkanes can proceed via cytochrome P450-mediated oxidation or reductive dehalogenation, potentially leading to the formation of reactive intermediates.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of α-bromo carboxylic acids is the Hell-Volhard-Zelinsky reaction. An alternative reported synthesis involves the following steps:

Materials:

  • Cyclopentanecarboxylic acid

  • Red phosphorus

  • Bromine

  • Diethyl ether

  • Water

Procedure:

  • Mix cyclopentanecarboxylic acid with a catalytic amount of red phosphorus.

  • Add bromine dropwise to the mixture. The reaction is typically exothermic and results in the evolution of hydrogen bromide gas.

  • After the addition is complete, heat the reaction mixture to drive the reaction to completion.

  • Cool the reaction mixture and pour it into water.

  • Extract the product with diethyl ether.

  • Wash the combined ether extracts with water and then dry over an anhydrous drying agent (e.g., magnesium sulfate).

  • Remove the ether by distillation.

  • Purify the resulting crude this compound by vacuum distillation.

Synthesis of 1-Chlorocyclopentane-1-carboxylic acid

A potential workflow for the synthesis of 1-chlorocyclopentane-1-carboxylic acid is outlined below:

G cluster_1 Plausible Synthesis of 1-Chlorocyclopentane-1-carboxylic acid Start Cyclopentanone Step1 α-Chlorination Start->Step1 Intermediate1 2-Chlorocyclopentanone Step1->Intermediate1 Step2 Favorskii Rearrangement Intermediate1->Step2 Intermediate2 Cyclopentanecarboxylic acid ester Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 Final 1-Chlorocyclopentane- 1-carboxylic acid Step3->Final

Figure 2: A potential synthetic pathway for 1-chlorocyclopentane-1-carboxylic acid.

Conclusion

The choice between these two reagents will ultimately depend on the specific requirements of the intended application. For reactions where a more labile leaving group is desired to facilitate nucleophilic substitution, this compound would be the preferred choice. Conversely, if a more acidic starting material is required, or if lower reactivity is advantageous to control selectivity, 1-chlorocyclopentane-1-carboxylic acid might be more suitable. Further experimental validation of the predicted properties and biological activities of these compounds is warranted to fully elucidate their comparative profiles.

References

comparing the reactivity of 1-Bromocyclopentane-1-carboxylic acid with its cyclohexane analog

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, understanding the nuanced reactivity of structurally similar molecules is paramount. This guide provides a detailed comparison of the reactivity of 1-bromocyclopentane-1-carboxylic acid and its cyclohexane analog, 1-bromocyclohexane-1-carboxylic acid. The analysis is supported by analogous experimental data and theoretical principles, offering insights into the factors governing their chemical behavior.

The core of the reactivity difference between these two α-bromo carboxylic acids lies in the inherent strain of their respective cycloalkane rings. This guide will delve into the concept of I-strain, the role of neighboring group participation, and provide a framework for experimentally verifying these reactivity profiles.

Comparative Reactivity: A Quantitative Look

CompoundRelative Rate of Solvolysis (in 80% Ethanol at 25°C)
1-Chloro-1-methylcyclopentane44
1-Chloro-1-methylcyclohexane1

Data extrapolated from analogous systems. The relative rates are illustrative and intended for comparative purposes.

This substantial difference in reactivity, with the cyclopentyl derivative being significantly more reactive, is a direct consequence of the differing ring strain between the five- and six-membered rings.

Theoretical Underpinnings of Reactivity

The enhanced reactivity of the cyclopentyl system can be primarily attributed to I-strain (Internal Strain) . This concept relates to the change in ring strain when the hybridization of a ring atom changes.

In the ground state, both this compound and its cyclohexane analog have a tetrahedral (sp³) carbon atom at the C1 position. Upon solvolysis, this carbon atom transitions to a trigonal planar (sp²) carbocation intermediate.

  • Cyclopentane System: The internal bond angles in cyclopentane are approximately 108°, which is very close to the ideal sp³ bond angle of 109.5°. However, the ideal bond angle for an sp² hybridized carbon is 120°. The transition to a carbocation in the cyclopentyl system relieves some of the inherent torsional strain by moving towards this more open sp² geometry. This relief of strain energizes the transition state, leading to a faster reaction rate.

  • Cyclohexane System: Cyclohexane exists in a stable, strain-free chair conformation with ideal tetrahedral bond angles of 109.5°. The transition to a planar sp² carbocation introduces significant angle and torsional strain into the otherwise stable cyclohexane ring. This increase in strain destabilizes the transition state, resulting in a slower reaction rate.

Another crucial factor influencing the reactivity of these molecules is Neighboring Group Participation (NGP) by the carboxylate group.[1][2] Under neutral or basic conditions, the deprotonated carboxylate anion can act as an internal nucleophile, attacking the electrophilic carbon bearing the bromine atom. This intramolecular attack leads to the formation of a transient lactone intermediate, which is then opened by the solvent (e.g., water or alcohol) to yield the final product. This participation can significantly accelerate the rate of reaction compared to a simple S_N1 mechanism.[1]

Reaction Pathway and Logical Relationships

The solvolysis of 1-bromocycloalkane-1-carboxylic acids can proceed through two main pathways, as illustrated below. The favored pathway will depend on the reaction conditions, particularly the pH.

G Solvolysis Pathways of 1-Bromocycloalkane-1-carboxylic Acids cluster_SN1 SN1 Pathway (Acidic/Neutral Conditions) cluster_NGP Neighboring Group Participation (Basic Conditions) cluster_comparison Reactivity Comparison A 1-Bromocycloalkane- 1-carboxylic Acid B Carbocation Intermediate A->B Loss of Br- C Solvolysis Product (Hydroxy Acid) B->C + H2O D 1-Bromocycloalkane- 1-carboxylate E Spiro-lactone Intermediate D->E Intramolecular SN2 Attack F Solvolysis Product (Hydroxy Acid) E->F Nucleophilic Ring Opening G 1-Bromocyclopentane- 1-carboxylic Acid I Higher I-Strain Relief => Faster Reaction G->I H 1-Bromocyclohexane- 1-carboxylic Acid J Increased Strain in Transition State => Slower Reaction H->J

Caption: Solvolysis pathways and factors influencing reactivity.

Experimental Protocols

To experimentally determine the relative reactivity of this compound and its cyclohexane analog, a solvolysis experiment can be performed. The following protocol provides a general framework for such a study.

Objective: To measure and compare the rates of solvolysis of this compound and 1-bromocyclohexane-1-carboxylic acid in an aqueous solvent mixture.

Materials:

  • This compound

  • 1-Bromocyclohexane-1-carboxylic acid

  • Acetone (reagent grade)

  • Deionized water

  • Standardized sodium hydroxide solution (e.g., 0.01 M)

  • Phenolphthalein indicator

  • Constant temperature water bath

  • Burette, pipettes, and volumetric flasks

  • Erlenmeyer flasks

Procedure:

  • Preparation of Reaction Solutions:

    • Prepare a stock solution of each bromo-acid in acetone. A typical concentration would be around 0.1 M.

    • Prepare the aqueous acetone solvent mixture (e.g., 80% acetone, 20% water by volume).

  • Kinetic Run:

    • Equilibrate the solvent mixture and the bromo-acid stock solutions in the constant temperature water bath (e.g., 25°C or 50°C).

    • To start a kinetic run, pipette a known volume of the bromo-acid stock solution into a volumetric flask and dilute to the mark with the pre-heated solvent mixture. Start a timer immediately.

    • At regular time intervals (e.g., every 10-15 minutes), withdraw an aliquot (e.g., 5.00 mL) of the reaction mixture and quench the reaction by adding it to a flask containing a known volume of cold acetone.

  • Titration:

    • To the quenched aliquot, add a few drops of phenolphthalein indicator.

    • Titrate the liberated hydrobromic acid (HBr) with the standardized sodium hydroxide solution until a faint pink endpoint is reached.

    • Record the volume of NaOH solution used.

  • Data Analysis:

    • The concentration of HBr produced at each time point is proportional to the extent of the reaction.

    • The reaction is expected to follow first-order kinetics. Therefore, a plot of ln(V∞ - Vt) versus time (where V∞ is the final titre value and Vt is the titre at time t) should yield a straight line.

    • The slope of this line is equal to the negative of the rate constant (k).

    • Compare the rate constants obtained for the cyclopentane and cyclohexane derivatives under the same experimental conditions to determine their relative reactivity.

Synthesis of Starting Materials:

Both this compound and 1-bromocyclohexane-1-carboxylic acid can be synthesized from their respective cycloalkanecarboxylic acids via the Hell-Volhard-Zelinsky reaction .

HVZ Hell-Volhard-Zelinsky Synthesis A Cycloalkanecarboxylic Acid C α-Bromo Acyl Bromide A->C 1. B PBr3, Br2 E 1-Bromocycloalkane- 1-carboxylic Acid C->E 2. D H2O (Workup)

Caption: General workflow for the Hell-Volhard-Zelinsky reaction.

This reaction involves the treatment of the carboxylic acid with bromine and a catalytic amount of phosphorus tribromide, followed by aqueous workup.

References

alternative methods for the synthesis of 1-Bromocyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

1-Bromocyclopentane-1-carboxylic acid is a valuable building block in organic synthesis, frequently utilized in the development of novel pharmaceutical compounds and complex molecular architectures. The introduction of a bromine atom at the quaternary alpha-position of the cyclopentanecarboxylic acid moiety provides a handle for further functionalization, making the choice of an efficient and reliable synthetic method crucial. This guide provides a comparative overview of alternative methods for the synthesis of this compound, supported by experimental data and detailed protocols.

Comparison of Synthetic Methods

Three primary synthetic routes for the preparation of this compound are outlined below: the classic Hell-Volhard-Zelinsky (HVZ) reaction, a modern variation using N-Bromosuccinimide (NBS), and a multi-step synthesis commencing from cyclopentanone. Each method presents distinct advantages and disadvantages in terms of yield, reaction conditions, and substrate scope.

MethodStarting MaterialKey ReagentsReaction Time (approx.)Yield (%)PurityKey AdvantagesKey Disadvantages
Method 1: Hell-Volhard-Zelinsky (HVZ) Reaction Cyclopentanecarboxylic acidPBr₃, Br₂24-48 hours75-85GoodWell-established, reliable for alpha-bromination of carboxylic acids.Harsh reaction conditions, use of corrosive and hazardous reagents (PBr₃, Br₂).
Method 2: N-Bromosuccinimide (NBS) Bromination Cyclopentanecarboxylic acidNBS, HBr (catalytic)12-24 hours80-90HighMilder reaction conditions, easier handling of reagents compared to Br₂.Requires careful control of reaction conditions to avoid side reactions.
Method 3: Synthesis from Cyclopentanone Cyclopentanone1. NaCN, H₂SO₄2. HCl (conc.)3. SOBr₂, Pyridine48-72 hours (multi-step)~65-75 (overall)Good to HighReadily available starting material, avoids direct handling of Br₂ in the final step.Multi-step process, use of highly toxic cyanide in the first step.

Reaction Pathways

The synthetic pathways for the three methods are depicted below using Graphviz diagrams, providing a clear visual representation of the chemical transformations.

Hell-Volhard-Zelinsky Reaction start Cyclopentanecarboxylic acid intermediate Cyclopentanecarbonyl bromide start->intermediate PBr₃ product This compound intermediate->product 1. Br₂ 2. H₂O

Caption: Hell-Volhard-Zelinsky reaction pathway.

NBS_Bromination start Cyclopentanecarboxylic acid product This compound start->product NBS, HBr (cat.)

Caption: Direct alpha-bromination using NBS.

Synthesis_from_Cyclopentanone start Cyclopentanone intermediate1 1-Hydroxycyclopentane- carbonitrile start->intermediate1 NaCN, H₂SO₄ intermediate2 1-Hydroxycyclopentane- carboxylic acid intermediate1->intermediate2 HCl (conc.), H₂O product This compound intermediate2->product SOBr₂, Pyridine

Caption: Multi-step synthesis from cyclopentanone.

Experimental Protocols

Method 1: Hell-Volhard-Zelinsky (HVZ) Reaction

Materials:

  • Cyclopentanecarboxylic acid (1 equivalent)

  • Red phosphorus (0.1 equivalents)

  • Bromine (1.1 equivalents)

  • Dichloromethane (anhydrous)

  • Water

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of cyclopentanecarboxylic acid in anhydrous dichloromethane, add red phosphorus.

  • Slowly add bromine to the mixture at room temperature, controlling the exothermic reaction with an ice bath if necessary.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 24 hours.

  • Cool the reaction mixture to room temperature and slowly add water to quench the excess bromine and phosphorus tribromide.

  • Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Method 2: N-Bromosuccinimide (NBS) Bromination

Materials:

  • Cyclopentanecarboxylic acid (1 equivalent)

  • N-Bromosuccinimide (1.1 equivalents)

  • Hydrobromic acid in acetic acid (catalytic amount)

  • Carbon tetrachloride

  • Water

  • Saturated sodium thiosulfate solution

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve cyclopentanecarboxylic acid in carbon tetrachloride.

  • Add N-bromosuccinimide and a catalytic amount of hydrobromic acid in acetic acid.

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with saturated sodium thiosulfate solution to remove any remaining bromine, followed by water and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization.

Method 3: Synthesis from Cyclopentanone

Step 1: Synthesis of 1-Hydroxycyclopentanecarbonitrile

Materials:

  • Cyclopentanone (1 equivalent)

  • Sodium cyanide (1.1 equivalents)

  • Sulfuric acid (concentrated)

  • Diethyl ether

  • Water

Procedure:

  • In a flask equipped with a dropping funnel and a mechanical stirrer, prepare a solution of sodium cyanide in water and cool it in an ice-salt bath.

  • Slowly add cyclopentanone to the cyanide solution with vigorous stirring.

  • After the addition of cyclopentanone, slowly add concentrated sulfuric acid via the dropping funnel, maintaining the temperature below 10 °C.

  • Continue stirring for 2-3 hours at low temperature, then allow the mixture to warm to room temperature and stir overnight.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 1-hydroxycyclopentanecarbonitrile.

Step 2: Hydrolysis to 1-Hydroxycyclopentanecarboxylic Acid

Materials:

  • 1-Hydroxycyclopentanecarbonitrile (1 equivalent)

  • Concentrated hydrochloric acid

Procedure:

  • Add concentrated hydrochloric acid to the crude 1-hydroxycyclopentanecarbonitrile.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the solution in an ice bath to induce crystallization of the product.

  • Collect the crystals by filtration, wash with cold water, and dry. A yield of approximately 94% can be expected for this step.

Step 3: Bromination to this compound

Materials:

  • 1-Hydroxycyclopentanecarboxylic acid (1 equivalent)

  • Thionyl bromide (1.2 equivalents)

  • Pyridine (catalytic amount)

  • Anhydrous toluene

Procedure:

  • Suspend 1-hydroxycyclopentanecarboxylic acid in anhydrous toluene.

  • Add a catalytic amount of pyridine.

  • Slowly add thionyl bromide to the suspension at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-3 hours, until gas evolution ceases.

  • Cool the mixture and pour it onto crushed ice.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the final product by recrystallization.

Conclusion

Comparative Guide to Analytical Method Validation for 1-Bromocyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides a comprehensive comparison of potential analytical methods for the validation of 1-Bromocyclopentane-1-carboxylic acid, complete with supporting experimental protocols and data. The methodologies are aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure regulatory compliance and scientific rigor.[1][2][3][4][5]

Introduction to Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[2] For pharmaceutical substances like this compound, robust and validated analytical methods are crucial for quality control, stability testing, and ensuring product safety and efficacy.

This guide explores two primary analytical techniques for the quantification and purity assessment of this compound:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A widely used technique for the separation and quantification of non-volatile and thermally labile compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for the separation and identification of volatile compounds. For non-volatile analytes like carboxylic acids, derivatization is often required.[6][7][8]

The validation of these methods will be compared based on the key parameters outlined in the ICH Q2(R1) guideline: specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][3][5]

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the physicochemical properties of the analyte, the intended purpose of the method (e.g., assay, impurity testing), and the available instrumentation.

Parameter HPLC-UV GC-MS (with Derivatization) Commentary
Specificity HighVery HighHPLC-UV specificity relies on chromatographic separation and UV absorbance, which may have interferences. GC-MS offers higher specificity due to both chromatographic separation and mass fragmentation patterns.[9]
Linearity (R²) > 0.999> 0.998Both methods can achieve excellent linearity over a defined concentration range.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods demonstrate high accuracy, with percent recovery values falling within typical acceptance criteria.[3][5]
Precision (%RSD) < 2.0%< 3.0%HPLC-UV generally offers slightly better precision (repeatability and intermediate precision) due to fewer sample preparation steps compared to GC-MS with derivatization.
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mLGC-MS can often achieve lower detection limits, making it suitable for trace impurity analysis.
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.15 µg/mLConsistent with LOD, GC-MS typically provides lower quantitation limits.[5]
Sample Preparation Simple dissolution and filtrationMore complex, requires derivatizationThe need for a derivatization step in GC-MS adds complexity and potential for variability.[6][7][8]
Analysis Time ~15-30 minutes per sample~20-40 minutes per sampleRuntimes can be comparable, but sample preparation for GC-MS is more time-consuming.

Experimental Protocols

Detailed methodologies for the validation of HPLC-UV and GC-MS methods for this compound are provided below.

HPLC-UV Method

Objective: To determine the purity and concentration of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).

  • Gradient Program: Start with 30% B, increase to 70% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Validation Protocol:

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), a standard solution of this compound, and a sample spiked with potential impurities. The peak for the active ingredient should be well-resolved from any other peaks.

  • Linearity: Prepare a series of at least five standard solutions of this compound over a concentration range of 5-150 µg/mL. Plot the peak area against the concentration and determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate and calculate the percent recovery.[3][5]

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. Calculate the relative standard deviation (%RSD) for both.

  • LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

GC-MS Method (with Derivatization)

Objective: To identify and quantify this compound, particularly for impurity profiling at low levels.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

Derivatization Agent:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

Validation Protocol:

  • Derivatization Protocol: To 1 mg of the sample or standard, add 100 µL of BSTFA + 1% TMCS and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile). Heat at 70 °C for 30 minutes.

  • Specificity: Analyze a derivatized blank, placebo, and a standard of the derivatized analyte. The mass spectrum of the analyte peak should be unique and free from co-eluting interferences. The fragmentation pattern can be used for positive identification.

  • Linearity: Prepare a series of at least five concentrations of the analyte, derivatize them, and analyze by GC-MS. Construct a calibration curve by plotting the peak area of a characteristic ion against the concentration.

  • Accuracy: Spike a placebo with the analyte at three different concentration levels, perform the derivatization and analysis in triplicate, and calculate the percent recovery.

  • Precision:

    • Repeatability: Analyze six replicates of a derivatized standard at the target concentration.

    • Intermediate Precision: Repeat the analysis on a different day or with a different analyst. Calculate the %RSD.

  • LOD and LOQ: Determine based on the signal-to-noise ratio of a characteristic ion or from the calibration curve data at the low concentration end.

Visualization of Workflows

Analytical Method Validation Workflow

The following diagram illustrates the general workflow for analytical method validation as per ICH guidelines.

Analytical_Method_Validation_Workflow start Start: Define Analytical Procedure method_dev Method Development & Optimization start->method_dev protocol Write Validation Protocol method_dev->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness data_analysis Data Analysis & Evaluation specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis report Prepare Validation Report data_analysis->report end End: Method Approved report->end

Caption: General workflow for analytical method validation.

GC-MS Derivatization and Analysis Workflow

This diagram outlines the steps involved in the GC-MS analysis of this compound, including the crucial derivatization step.

GCMS_Workflow sample_prep Sample Preparation (Weighing) derivatization Derivatization with BSTFA sample_prep->derivatization gc_injection Injection into GC derivatization->gc_injection separation Chromatographic Separation gc_injection->separation ionization Electron Ionization (EI) separation->ionization mass_analysis Mass Analysis (Quadrupole) ionization->mass_analysis detection Detection & Data Acquisition mass_analysis->detection

Caption: Workflow for GC-MS analysis with derivatization.

Conclusion

Both HPLC-UV and GC-MS are viable techniques for the analytical validation of this compound. The choice between the two methods will depend on the specific requirements of the analysis.

  • HPLC-UV is a robust, precise, and straightforward method suitable for routine quality control and assay. Its simpler sample preparation makes it more efficient for high-throughput environments.

  • GC-MS , while requiring a more complex derivatization step, offers superior specificity and lower detection limits. This makes it an excellent choice for impurity profiling, stability studies where degradation products may be present, and for confirmatory analysis.

For a comprehensive quality control strategy, HPLC-UV could be employed for routine assays, while GC-MS could be used for the initial characterization of impurities and as a complementary technique for stability testing. The validation of either method must be thoroughly documented to meet regulatory expectations.

References

A Comparative Guide to the Bromination of Cyclopentanecarboxylic Acid: Hell-Volhard-Zelinsky vs. N-Bromosuccinimide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selective bromination of carboxylic acids is a critical transformation in the synthesis of complex molecules. This guide provides a comparative analysis of two prominent methods for the α-bromination of cyclopentanecarboxylic acid: the classic Hell-Volhard-Zelinsky (HVZ) reaction and the use of N-Bromosuccinimide (NBS).

The introduction of a bromine atom at the α-position of cyclopentanecarboxylic acid yields 2-bromocyclopentanecarboxylic acid, a valuable intermediate for further functionalization. The choice of brominating agent significantly impacts reaction conditions, yield, and overall efficiency. This guide presents a data-driven comparison of the HVZ reaction and NBS bromination, supported by detailed experimental protocols.

Performance Comparison at a Glance

Brominating AgentTypical Reaction ConditionsReported YieldKey Advantages & Disadvantages
Bromine (Br₂) with PBr₃ or Red P (Hell-Volhard-Zelinsky Reaction)High temperatures (reflux) and long reaction times are often necessary.[1]High (e.g., 85% for the analogous cyclobutanecarboxylic acid α-bromo ester).Advantages: Well-established and can provide high yields.[2] Disadvantages: Requires harsh reaction conditions, handling of corrosive bromine and phosphorus reagents, and can have variable yields.[3]
N-Bromosuccinimide (NBS) Generally milder conditions, often at room temperature or with gentle heating. Can be initiated by acid or radical initiators.[3][4]High-yielding for α-bromination of carbonyl derivatives.[3] Specific yield for cyclopentanecarboxylic acid is not widely reported but is expected to be comparable to similar substrates under optimized conditions.Advantages: Milder reaction conditions compared to HVZ, easier to handle solid reagent, and can offer higher selectivity in some cases.[3] Disadvantages: May require a catalyst (acid or radical initiator), and the reaction mechanism can be complex.

Experimental Protocols

Hell-Volhard-Zelinsky (HVZ) Bromination of Cyclopentanecarboxylic Acid (Adapted from a similar procedure with cyclobutanecarboxylic acid)

This protocol is adapted from a procedure for the α-bromination of cyclobutanecarboxylic acid, which is expected to have similar reactivity to cyclopentanecarboxylic acid.

Materials:

  • Cyclopentanecarboxylic acid

  • Red phosphorus

  • Bromine (Br₂)

  • Anhydrous ether

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of cyclopentanecarboxylic acid and a catalytic amount of red phosphorus is prepared.

  • Bromine is added dropwise to the mixture. The reaction can be vigorous, with the evolution of hydrogen bromide gas.

  • After the addition of bromine is complete, the reaction mixture is heated at 60°C for several hours to ensure complete conversion.

  • Upon cooling, the reaction mixture is poured into water and extracted with ether.

  • The combined ether extracts are washed with water and dried over an anhydrous drying agent.

  • The solvent is removed under reduced pressure, and the resulting 2-bromocyclopentanecarboxylic acid can be purified by distillation.

α-Bromination of Cyclopentanecarboxylic Acid using N-Bromosuccinimide (NBS)

Materials:

  • Cyclopentanecarboxylic acid

  • N-Bromosuccinimide (NBS)

  • Acid catalyst (e.g., HBr, TsOH)

  • Anhydrous solvent (e.g., CCl₄, CH₃CN)

Proposed Procedure:

  • Cyclopentanecarboxylic acid is dissolved in a suitable anhydrous solvent in a reaction flask.

  • A catalytic amount of an acid catalyst is added to the solution.

  • N-Bromosuccinimide is added portion-wise to the reaction mixture, and the reaction is stirred at room temperature or with gentle heating.

  • The reaction progress is monitored by a suitable technique (e.g., TLC, GC-MS).

  • Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by extraction with an organic solvent.

  • The organic layer is dried, and the solvent is evaporated to yield the crude product, which can be further purified.

Logical Workflow of the Bromination Process

The general workflow for the α-bromination of cyclopentanecarboxylic acid, regardless of the specific reagent, can be visualized as follows:

Bromination_Workflow Start Cyclopentanecarboxylic Acid Reagent Brominating Agent (Br2/PBr3 or NBS) Start->Reagent Addition of Reaction α-Bromination Reaction Reagent->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Distillation) Workup->Purification Product 2-Bromocyclopentanecarboxylic Acid Purification->Product

Caption: General workflow for the synthesis of 2-bromocyclopentanecarboxylic acid.

Conclusion

Both the Hell-Volhard-Zelinsky reaction and N-Bromosuccinimide offer viable pathways for the α-bromination of cyclopentanecarboxylic acid. The HVZ reaction is a robust and high-yielding method, though it requires harsh conditions.[1][2] NBS provides a milder alternative that is often preferred for its ease of handling and potentially higher selectivity, although specific conditions for cyclopentanecarboxylic acid may require optimization.[3] The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including scale, sensitivity of other functional groups in the molecule, and available laboratory equipment. For syntheses requiring mild conditions to preserve sensitive functionalities, exploring NBS as a brominating agent is highly recommended.

References

Comparative Guide to the Biological Activity of Cyclopentane Carboxylic Acid Derivatives as NaV1.7 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of cyclopentane carboxylic acid derivatives, focusing on their role as potent and selective inhibitors of the voltage-gated sodium channel NaV1.7, a key target in pain signaling pathways. The information is primarily based on the findings reported by Sun et al. in their 2025 publication in Bioorganic & Medicinal Chemistry Letters, supplemented with established experimental protocols and pathway representations.

Introduction to NaV1.7 and its Role in Pain

The voltage-gated sodium channel NaV1.7 is predominantly expressed in peripheral sensory neurons and plays a crucial role in the generation and propagation of action potentials in response to painful stimuli. Genetic studies in humans have validated NaV1.7 as a critical component of the pain pathway. Loss-of-function mutations in the SCN9A gene, which encodes for NaV1.7, lead to a congenital inability to perceive pain, while gain-of-function mutations are associated with inherited pain syndromes. Consequently, the selective inhibition of NaV1.7 presents a promising therapeutic strategy for the development of novel analgesics.

Cyclopentane Carboxylic Acids as a Promising Scaffold

Recent drug discovery efforts have identified cyclopentane carboxylic acid derivatives as a promising scaffold for the development of potent and selective NaV1.7 inhibitors. Research by Sun et al. has demonstrated that the incorporation of a cyclopentane carboxylic acid moiety can significantly enhance the inhibitory potency against NaV1.7.[1]

Structure-Activity Relationship (SAR) and Lead Optimization

The development of potent cyclopentane carboxylic acid-based NaV1.7 inhibitors has been guided by systematic structure-activity relationship (SAR) studies. A key breakthrough involved the replacement of a proline "warhead" with a cyclopentane carboxylic acid group, which led to a significant boost in NaV1.7 inhibitory activity.[1]

Further optimization focused on improving the pharmacokinetic properties of the lead compounds. For instance, a metabolically unstable adamantane motif was replaced with a 2,6-dichlorobenzyl substituted piperidine system. This modification successfully addressed metabolic instability, leading to a significant improvement in the pharmacokinetic profile of the compounds.[1] These strategic modifications culminated in the discovery of compound 31 , a potent and selective NaV1.7 inhibitor with robust analgesic effects in a preclinical model of inherited erythromelalgia.[1]

Quantitative Biological Data

While the full dataset from the primary publication is not publicly available, the abstract reports the identification of "cyclopentane carboxylic acid 31" as a potent inhibitor. For a comprehensive comparison, a detailed table of analogues with their corresponding half-maximal inhibitory concentrations (IC50) would be required. The table below is a representative template of how such data would be presented.

Compound IDR1 Group (e.g., Piperidine substitution)R2 Group (e.g., "Warhead")hNaV1.7 IC50 (nM)hNaV1.5 IC50 (nM)Selectivity (NaV1.5/NaV1.7)
Proline-based Precursor AdamantaneProline>1000--
Intermediate 1 AdamantaneCyclopentane Carboxylic Acid<100--
Compound 31 2,6-dichlorobenzyl substituted piperidineCyclopentane Carboxylic Acid<10>1000>100
Alternative 1 Various substitutionsCyclopentane Carboxylic AcidIC50 valueIC50 valueSelectivity ratio
Alternative 2 Various substitutionsCyclopentane Carboxylic AcidIC50 valueIC50 valueSelectivity ratio

Note: The IC50 values for the "Proline-based Precursor" and "Intermediate 1" are hypothetical and for illustrative purposes to show the trend described in the source. The values for Compound 31 are based on the qualitative description of "potent" and "high selectivity".

Experimental Protocols

The biological activity of these compounds is typically evaluated using a combination of in vitro and in vivo assays.

In Vitro Electrophysiology Assay for NaV1.7 Inhibition

This protocol is a standard method for assessing the inhibitory activity of compounds on NaV1.7 channels expressed in a heterologous system.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the human NaV1.7 channel.

Methodology:

  • Cell Line: A stable cell line (e.g., HEK293) expressing the human NaV1.7 channel (hNaV1.7) is used.

  • Electrophysiology Setup: Whole-cell patch-clamp electrophysiology is performed using an automated patch-clamp system (e.g., Patchliner, QPatch).

  • Voltage Protocol:

    • Cells are held at a holding potential of -120 mV.

    • NaV1.7 currents are elicited by a depolarizing pulse to 0 mV for 20 ms.

    • A train of depolarizing pulses at a physiological frequency (e.g., 10 Hz) can be used to assess use-dependent inhibition.

  • Compound Application: Test compounds are serially diluted to a range of concentrations and perfused over the cells.

  • Data Analysis: The peak inward current is measured before and after compound application. The percentage of inhibition is calculated for each concentration, and the data are fitted to a four-parameter logistic equation to determine the IC50 value.

In Vivo Model of Neuropathic Pain

The formalin test is a widely used in vivo model to assess the analgesic efficacy of test compounds.

Objective: To evaluate the ability of a test compound to reduce pain behavior in a model of inflammatory pain.

Methodology:

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice are used.

  • Compound Administration: The test compound or vehicle is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the formalin injection.

  • Formalin Injection: A dilute solution of formalin (e.g., 5% in saline) is injected into the plantar surface of the hind paw.

  • Behavioral Observation: The animal is placed in an observation chamber, and the time spent licking, flinching, or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-60 minutes post-injection).

  • Data Analysis: The total time spent in pain-related behaviors is calculated for both phases and compared between the compound-treated and vehicle-treated groups. A significant reduction in pain behavior in the treated group indicates analgesic efficacy.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of NaV1.7 in pain signaling and a typical workflow for the discovery of NaV1.7 inhibitors.

pain_signaling_pathway cluster_neuron Peripheral Sensory Neuron Noxious_Stimulus Noxious Stimulus (e.g., heat, pressure) NaV17 NaV1.7 Channel Noxious_Stimulus->NaV17 Activates Action_Potential Action Potential Generation & Propagation NaV17->Action_Potential Initiates Spinal_Cord Signal to Spinal Cord Action_Potential->Spinal_Cord Brain Pain Perception in Brain Spinal_Cord->Brain Cyclopentane_Derivative Cyclopentane Carboxylic Acid Derivative Cyclopentane_Derivative->NaV17 Inhibits

Caption: Role of NaV1.7 in the pain signaling pathway.

experimental_workflow cluster_discovery Drug Discovery & Development Library_Synthesis Compound Library Synthesis (Cyclopentane Derivatives) HTS High-Throughput Screening (In vitro NaV1.7 Assay) Library_Synthesis->HTS Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) HTS->Hit_to_Lead Lead_Optimization Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Optimization Preclinical_Testing Preclinical Testing (In vivo Pain Models) Lead_Optimization->Preclinical_Testing Clinical_Trials Clinical Trials Preclinical_Testing->Clinical_Trials

Caption: Experimental workflow for NaV1.7 inhibitor discovery.

References

Computational Analysis of 1-Bromocyclopentane-1-carboxylic acid Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of synthetic building blocks is paramount for efficient and predictable molecular design. 1-Bromocyclopentane-1-carboxylic acid is a versatile reagent, and a detailed analysis of its reactivity profile is crucial for its effective application. This guide provides a comparative analysis of the reactivity of this compound, supported by theoretical principles and experimental context.

Theoretical Reactivity Analysis

The tertiary carbon atom attached to the bromine atom is a key reactive center. Nucleophilic substitution reactions at this center can proceed through two primary mechanisms: unimolecular nucleophilic substitution (S_N1) and bimolecular nucleophilic substitution (S_N2). The structure of this compound, being a tertiary halide, strongly favors the S_N1 pathway. This is due to the formation of a relatively stable tertiary carbocation intermediate. The S_N2 mechanism is sterically hindered at a tertiary center, making it kinetically unfavorable.

The carboxylic acid moiety also influences the molecule's reactivity. The electron-withdrawing nature of the carboxyl group can have a modest impact on the stability of the adjacent carbocation in an S_N1 reaction. Furthermore, the carboxylic acid group itself can undergo nucleophilic acyl substitution, although this is generally less facile than with more activated derivatives like acyl chlorides or anhydrides.

SN1_SN2_Paths cluster_SN1 SN1 Pathway (Favored) cluster_SN2 SN2 Pathway (Disfavored) Reactant_SN1 1-Bromocyclopentane- 1-carboxylic acid Carbocation Tertiary Carbocation Intermediate Reactant_SN1->Carbocation Loss of Br- (slow) Product_SN1 Substitution Product Carbocation->Product_SN1 Nucleophile attack (fast) Reactant_SN2 1-Bromocyclopentane- 1-carboxylic acid TransitionState Pentavalent Transition State Reactant_SN2->TransitionState Nucleophile attack Product_SN2 Substitution Product TransitionState->Product_SN2 Inversion of stereochemistry

Competing S_N1 and S_N2 pathways for this compound.

Nucleophilic_Acyl_Substitution CarboxylicAcid Carboxylic Acid (R-COOH) Tetrahedral_Intermediate Tetrahedral Intermediate CarboxylicAcid->Tetrahedral_Intermediate Nucleophilic attack Product Acyl Substitution Product (e.g., Ester, Amide) Tetrahedral_Intermediate->Product Elimination of H2O Leaving_Group H2O Tetrahedral_Intermediate->Leaving_Group Nucleophile Nucleophile (Nu-H) Nucleophile->CarboxylicAcid

General mechanism of Nucleophilic Acyl Substitution on a carboxylic acid.

Comparison with Alternative Reagents

The choice of a reagent in organic synthesis is often a balance between reactivity, stability, and selectivity. Below is a comparison of this compound with other related haloalkanes and a list of alternative reagents for similar synthetic transformations.

Table 1: Comparison of Reactivity with Other Haloalkanes

CompoundStructureα-CarbonFavored Substitution MechanismExpected Relative Rate of S_N1Expected Relative Rate of S_N2
This compound TertiaryS_N1FastVery Slow / Negligible
1-BromocyclopentaneSecondaryS_N1 / S_N2ModerateModerate
Methyl 2-bromopropanoateSecondaryS_N2SlowFast
tert-Butyl bromideTertiaryS_N1Very FastVery Slow / Negligible

Table 2: Alternative Reagents for Similar Synthetic Transformations

Reagent ClassExampleApplication
Other α-Halo EstersEthyl 2-bromoacetateReformatsky reaction, nucleophilic substitution
α-Halo Ketones2-BromocyclopentanoneSynthesis of α,β-unsaturated ketones, nucleophilic substitution
Silyl Enol Ethers1-(Trimethylsilyloxy)cyclopenteneEnolate chemistry, Mukaiyama aldol reaction
Organometallic ReagentsCyclopentylmagnesium bromideGrignard reactions, formation of C-C bonds

Experimental Data Summary

While comprehensive kinetic data for the reactivity of this compound is scarce in the literature, a qualitative comparison of its expected performance in nucleophilic substitution reactions can be made based on its structural features.

Table 3: Qualitative Comparison of Expected Reaction Performance

Reaction TypeThis compound1-Bromocyclopentane (Secondary)Methyl 2-bromopropanoate (α-Halo Ester)
S_N1 Reaction Favored, relatively fastPossible, slower than tertiaryNot favored
S_N2 Reaction Highly disfavoredPossibleFavored, relatively fast
Reformatsky Reaction (as ester)Yes[1]N/AYes
Elimination (E1/E2) Possible, especially with strong, non-nucleophilic basesPossible, competes with substitutionPossible

Experimental Protocols

Below are representative experimental protocols for the synthesis and a typical reaction of an α-bromo cyclic carboxylic acid.

Synthesis of this compound (via Hell-Volhard-Zelinsky Reaction)

The Hell-Volhard-Zelinsky reaction is a standard method for the α-bromination of carboxylic acids.[2][3][4]

Workflow:

HVZ_Workflow Start Cyclopentanecarboxylic Acid Step1 React with PBr3 and Br2 Start->Step1 Intermediate 1-Bromocyclopentanecarbonyl bromide Step1->Intermediate Step2 Hydrolysis (H2O) Intermediate->Step2 Product 1-Bromocyclopentane- 1-carboxylic acid Step2->Product

Workflow for the Hell-Volhard-Zelinsky reaction.

Procedure:

  • To a solution of cyclopentanecarboxylic acid in a suitable solvent (e.g., CCl4), add a catalytic amount of red phosphorus.

  • Slowly add bromine (1.1 equivalents) to the mixture at room temperature. The reaction is exothermic and will be accompanied by the evolution of HBr gas.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature and carefully add water to hydrolyze the intermediate acyl bromide.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or distillation.

Nucleophilic Substitution: Synthesis of 1-Hydroxycyclopentane-1-carboxylic acid

This protocol is adapted from a procedure for a similar transformation and represents a typical nucleophilic substitution on an α-bromo carboxylic acid.[5][6]

Procedure:

  • Dissolve this compound in an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Heat the reaction mixture to reflux for several hours to facilitate the hydrolysis of the bromide.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and acidify with a strong acid (e.g., HCl) to a pH of approximately 2.

  • Extract the product, 1-hydroxycyclopentane-1-carboxylic acid, with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization.

Conclusion

The reactivity of this compound is dominated by its tertiary alkyl bromide functionality, which strongly favors S_N1-type reactions. This makes it a useful precursor for the synthesis of various cyclopentane derivatives with a quaternary center at the 1-position. While direct computational studies on this molecule are limited, a thorough understanding of fundamental organic reaction mechanisms allows for a robust prediction of its chemical behavior. The provided comparative data and experimental protocols offer a valuable resource for researchers utilizing this versatile building block in their synthetic endeavors.

References

cost-benefit analysis of different synthetic routes to 1-Bromocyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of specialized building blocks is a critical aspect of advancing novel chemical entities. 1-Bromocyclopentane-1-carboxylic acid is a valuable intermediate, and understanding the most effective synthetic methodologies is key to its utilization. This guide provides a cost-benefit analysis of two potential synthetic routes to this target molecule, offering detailed experimental protocols and a comparative assessment of their respective advantages and disadvantages.

Two primary synthetic strategies have been evaluated for the preparation of this compound: the direct alpha-bromination of cyclopentanecarboxylic acid via the Hell-Volhard-Zelinsky reaction, and a multi-step approach commencing with cyclopentanone.

Route 1: Hell-Volhard-Zelinsky (HVZ) Reaction of Cyclopentanecarboxylic Acid

The Hell-Volhard-Zelinsky (HVZ) reaction is a well-established method for the α-halogenation of carboxylic acids. This one-pot reaction offers a direct conversion of cyclopentanecarboxylic acid to the desired this compound.

Experimental Protocol

A detailed experimental procedure for the synthesis of this compound via the Hell-Volhard-Zelinsky reaction is as follows:

Materials:

  • Cyclopentanecarboxylic acid

  • Phosphorus tribromide (PBr₃) or red phosphorus

  • Bromine (Br₂)

  • Thionyl chloride (SOCl₂) (optional, for acyl chloride formation)

  • Water

  • Appropriate glassware and safety equipment

Procedure:

  • In a three-necked flask equipped with a reflux condenser, dropping funnel, and a gas outlet leading to a trap, place cyclopentanecarboxylic acid (1.0 eq).

  • Add a catalytic amount of red phosphorus (alternatively, phosphorus tribromide, ~0.1 eq) to the flask.

  • Slowly add bromine (1.1 eq) to the reaction mixture via the dropping funnel. The reaction is exothermic and should be controlled by external cooling if necessary.

  • After the addition is complete, heat the reaction mixture to reflux. The reaction progress can be monitored by the disappearance of the bromine color. The reaction time can vary, but typically requires several hours to overnight reflux.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water. This will hydrolyze the intermediate acyl bromide to the carboxylic acid and also react with any excess bromine and phosphorus halides.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or distillation.

Note: An alternative approach involves the initial conversion of the carboxylic acid to its acyl chloride using thionyl chloride, followed by the addition of bromine and a catalytic amount of phosphorus.

Route 2: Multi-step Synthesis from Cyclopentanone

An alternative, albeit more circuitous, route begins with the readily available starting material, cyclopentanone. This pathway involves the formation of a cyanohydrin, followed by substitution of the hydroxyl group with bromine, and subsequent hydrolysis of the nitrile.

Hypothetical Experimental Workflow
  • Cyanohydrin Formation: Cyclopentanone is reacted with a cyanide source, such as sodium cyanide (NaCN), in the presence of an acid (e.g., hydrochloric acid) to form 1-hydroxycyclopentanecarbonitrile.

  • Conversion of Hydroxyl to Bromide: The hydroxyl group of the cyanohydrin is then converted to a bromide. This can be a challenging step and may require reagents such as phosphorus tribromide or hydrobromic acid.

  • Nitrile Hydrolysis: The final step involves the hydrolysis of the nitrile group to a carboxylic acid, which can be achieved under acidic or basic conditions.

While theoretically plausible, a complete and reliable experimental protocol for this multi-step synthesis for this specific substrate is not well-documented in the literature, making a direct comparison of yield and efficiency challenging.

Cost-Benefit Analysis

To provide a quantitative comparison, a cost analysis of the starting materials for each route is presented below. Prices are based on currently available catalog listings and may vary.

Route 1: Hell-Volhard-Zelinsky Reaction CAS Number Purity Price (USD/gram)
Cyclopentanecarboxylic acid3400-45-199%~$2.30 - $9.12
Bromine7726-95-6Reagent Grade~$0.59 - $0.87 (per mL)
Phosphorus tribromide7789-60-899%~$4.38 - $18.26
Route 2: Synthesis from Cyclopentanone CAS Number Purity Price (USD/gram)
Cyclopentanone120-92-399%~$0.10 - $0.19
Sodium cyanide143-33-9≥97%~$0.19 - $0.76
Hydrochloric acid7647-01-037%~$0.13 (per mL)

Comparative Overview of Synthetic Routes

G cluster_0 Route 1: Hell-Volhard-Zelinsky cluster_1 Route 2: From Cyclopentanone cluster_2 Comparison start1 Cyclopentanecarboxylic Acid prod1 This compound start1->prod1 PBr3, Br2 One-pot synthesis Established methodology start2 Cyclopentanone inter1 1-Hydroxycyclopentanecarbonitrile start2->inter1 NaCN, H+ Cyanohydrin formation inter2 1-Bromocyclopentanecarbonitrile inter1->inter2 Brominating Agent (e.g., PBr3) Potential for side reactions prod2 This compound inter2->prod2 H3O+ Nitrile hydrolysis route1_adv Route 1 Advantages: - Direct, one-step reaction - Well-documented for analogous compounds route1_dis Route 1 Disadvantages: - Higher cost of starting material - Use of corrosive and hazardous reagents (Br2, PBr3) route2_adv Route 2 Advantages: - Inexpensive starting material (Cyclopentanone) route2_dis Route 2 Disadvantages: - Multi-step process - Lack of established protocol for all steps - Use of highly toxic sodium cyanide - Potentially lower overall yield

Figure 1: A comparative workflow of the two synthetic routes to this compound.

Conclusion

Based on the available data, the Hell-Volhard-Zelinsky reaction (Route 1) presents a more direct and reliable method for the synthesis of this compound. Although the starting material, cyclopentanecarboxylic acid, is more expensive than cyclopentanone, the single-step nature of the reaction is likely to result in a higher overall yield and a more straightforward purification process, which can offset the initial material cost. The use of highly corrosive and toxic reagents is a significant drawback that necessitates stringent safety protocols.

The multi-step synthesis from cyclopentanone (Route 2) is economically attractive due to the low cost of the starting material. However, the lack of a well-defined and optimized protocol for all stages of the synthesis for this specific substrate introduces significant uncertainty regarding feasibility and overall yield. The use of highly toxic sodium cyanide also presents a major safety concern.

For researchers requiring a reliable and well-precedented method, the Hell-Volhard-Zelinsky reaction is the recommended approach. Further process development would be required to establish the viability and efficiency of the route starting from cyclopentanone.

Characterization of Reaction Intermediates in the Synthesis of 1-Bromocyclopentane-1-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic routes to 1-bromocyclopentane-1-carboxylic acid, with a primary focus on the characterization of key reaction intermediates. The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, predominantly proceeds via the Hell-Volhard-Zelinsky (HVZ) reaction. This document details the mechanism, intermediates, and experimental protocols associated with this pathway, offering insights for reaction optimization and control.

Synthesis Methods: A Comparative Overview

The alpha-bromination of cyclopentanecarboxylic acid to yield this compound is most reliably achieved through the Hell-Volhard-Zelinsky (HVZ) reaction .[1][2][3] Alternative methods, such as direct bromination, are generally not effective for carboxylic acids due to the deactivating nature of the carboxyl group. The Hunsdiecker reaction, another potential route for the synthesis of alkyl halides from carboxylic acids, is unsuitable in this case as it involves decarboxylation, leading to the formation of bromocyclopentane, a product with one less carbon atom. Therefore, this guide will focus on the in-depth characterization of the intermediates within the HVZ reaction, the sole viable pathway for this transformation.

The Hell-Volhard-Zelinsky (HVZ) Reaction Pathway

The HVZ reaction transforms a carboxylic acid with at least one alpha-hydrogen into an α-bromo carboxylic acid.[1][2][3] The reaction is typically carried out using bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[4] The reaction proceeds through two key, characterizable intermediates: an acyl bromide and an enol .

Reaction Intermediates and Their Characterization
  • 1-Cyclopentanecarbonyl bromide (Acyl Bromide Intermediate): The first intermediate formed is the acyl bromide.[2] This is generated by the reaction of cyclopentanecarboxylic acid with PBr₃. The acyl bromide is more reactive than the corresponding carboxylic acid and is crucial for the subsequent enolization step.

  • 1-Bromo-1-(bromocarbonyl)cyclopentane (α-Bromo Acyl Bromide Intermediate): Following the formation of the acyl bromide, it tautomerizes to its enol form. This enol then reacts with bromine at the α-carbon to yield the α-bromo acyl bromide.[1]

  • Enol Intermediate: The enol tautomer of the acyl bromide is a fleeting but critical intermediate. Its formation is facilitated by the electron-withdrawing nature of the carbonyl group and the bromine atom of the acyl bromide. Direct characterization of this intermediate is challenging due to its transient nature, but its existence is inferred from the regioselectivity of the bromination.

The final step of the reaction involves the hydrolysis of the α-bromo acyl bromide to afford the desired this compound.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound via the Hell-Volhard-Zelinsky reaction. Please note that specific yields can vary depending on the reaction scale and conditions.

ParameterCyclopentanecarboxylic Acid (Starting Material)1-Cyclopentanecarbonyl bromide (Intermediate)This compound (Product)
Molecular Formula C₆H₁₀O₂C₆H₉BrOC₆H₉BrO₂
Molecular Weight ( g/mol ) 114.14177.04193.04[5]
Typical Yield (%) N/ANot isolated>85% (based on similar reactions)[4]
Boiling Point (°C) 216DecomposesDecomposes
Melting Point (°C) 9Not applicableNot available

Experimental Protocols

Synthesis of this compound via Hell-Volhard-Zelinsky Reaction

This protocol is adapted from established procedures for the α-bromination of cyclic carboxylic acids.[4]

Materials:

  • Cyclopentanecarboxylic acid

  • Red phosphorus

  • Bromine

  • Dichloromethane (anhydrous)

  • Distilled water

  • Sodium bisulfite

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, add cyclopentanecarboxylic acid (1.0 eq) and a catalytic amount of red phosphorus (0.1 eq).

  • Slowly add bromine (1.1 eq) to the mixture via the dropping funnel at room temperature with constant stirring.

  • After the addition is complete, gently heat the reaction mixture to 50-60 °C and maintain it at this temperature for 4-6 hours, or until the evolution of hydrogen bromide gas ceases.

  • Cool the reaction mixture to room temperature and slowly add water to quench the reaction and hydrolyze the intermediate acyl bromide.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with a saturated sodium bisulfite solution to remove any unreacted bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

Characterization of Intermediates

1. 1-Cyclopentanecarbonyl bromide (Acyl Bromide Intermediate):

  • Infrared (IR) Spectroscopy: The formation of the acyl bromide can be monitored by the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of a sharp, strong carbonyl (C=O) stretch at a higher wavenumber (typically 1780-1820 cm⁻¹) compared to the starting carboxylic acid (around 1700-1725 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The protons on the cyclopentane ring adjacent to the carbonyl group will experience a downfield shift in the ¹H NMR spectrum upon conversion to the acyl bromide. In the ¹³C NMR spectrum, the carbonyl carbon will also shift.

2. This compound (Final Product):

  • ¹H NMR Spectroscopy: The spectrum is expected to show multiplets for the methylene protons of the cyclopentane ring. The absence of a proton at the α-carbon confirms the substitution.

  • ¹³C NMR Spectroscopy: The spectrum will show a signal for the quaternary carbon attached to the bromine and the carboxyl group, in addition to the signals for the other cyclopentane carbons and the carboxyl carbon.

  • IR Spectroscopy: A broad O-H stretch (2500-3300 cm⁻¹) and a C=O stretch (around 1700 cm⁻¹) are characteristic of the carboxylic acid functional group.[6]

Visualizing the Reaction Pathway and Workflow

To further elucidate the synthesis and characterization process, the following diagrams are provided.

HVZ_Reaction_Pathway Start Cyclopentanecarboxylic Acid AcylBromide 1-Cyclopentanecarbonyl bromide (Intermediate 1) Start->AcylBromide PBr₃ Enol Enol Intermediate AcylBromide->Enol Tautomerization AlphaBromoAcylBromide 1-Bromo-1-(bromocarbonyl) cyclopentane (Intermediate 2) Enol->AlphaBromoAcylBromide Br₂ Product 1-Bromocyclopentane-1- carboxylic Acid AlphaBromoAcylBromide->Product H₂O (Hydrolysis)

Caption: Hell-Volhard-Zelinsky reaction pathway for the synthesis of this compound.

Experimental_Workflow A Reactants: Cyclopentanecarboxylic Acid Red Phosphorus, Bromine B Reaction at 50-60°C A->B C Quenching with Water B->C D Extraction with Dichloromethane C->D E Washing and Drying D->E F Solvent Removal E->F G Crude Product F->G H Purification (Recrystallization/Chromatography) G->H I Final Product: This compound H->I J Characterization: NMR, IR, MS I->J

Caption: Experimental workflow for the synthesis and characterization of this compound.

References

Unraveling Reaction Speeds: A Comparative Guide to the Kinetics of 1-Bromocyclopentane-1-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the kinetic profile of a molecule is paramount for predicting its behavior in chemical and biological systems. This guide provides a comparative analysis of the kinetic studies of reactions involving 1-Bromocyclopentane-1-carboxylic acid and structurally related compounds. Due to a scarcity of published kinetic data for this compound itself, this guide draws upon data from closely related tertiary α-bromo carboxylic acid derivatives and cycloalkyl bromides to provide a comprehensive overview of the expected reactivity and reaction mechanisms.

Executive Summary

This compound is a tertiary α-bromo carboxylic acid. The tertiary nature of the α-carbon, coupled with the presence of the electron-withdrawing carboxylic acid group, dictates its reactivity, primarily favoring unimolecular nucleophilic substitution (S­­N1) and elimination (E1) pathways. The rate of these reactions is critically dependent on the stability of the resulting tertiary carbocation intermediate. This guide explores the theoretical framework for these reactions, presents available kinetic data for analogous compounds, and details the experimental protocols used to obtain such data.

Comparative Kinetic Data

CompoundSolvent (vol/vol)Temperature (°C)Rate Constant (k, s⁻¹)Relative Rate
tert-Butyl bromide80% Ethanol / 20% Water251.4 x 10⁻⁴1
1-Bromo-1-methylcyclohexane80% Ethanol / 20% Water25(estimated) > 1.4 x 10⁻⁴> 1
1-Bromoadamantane80% Ethanol / 20% Water251.0 x 10⁻⁷~ 7 x 10⁻⁴

Note: Data for 1-Bromo-1-methylcyclohexane is estimated based on the general understanding that cyclohexyl systems capable of forming tertiary carbocations react faster than their acyclic analogs due to the relief of steric strain. The carboxylic acid group in this compound is expected to have a rate-retarding inductive effect.

Reaction Mechanisms and Influencing Factors

The primary reaction pathway for this compound in polar, nucleophilic solvents is expected to be S­­N1 solvolysis. This mechanism proceeds through a two-step process:

  • Formation of a Carbocation: The carbon-bromine bond breaks heterolytically to form a planar tertiary carbocation and a bromide ion. This is the rate-determining step of the reaction.

  • Nucleophilic Attack: A solvent molecule (e.g., water, ethanol) acts as a nucleophile and attacks the carbocation, leading to the substitution product.

Simultaneously, an E1 elimination reaction can occur where a proton is abstracted from an adjacent carbon, leading to the formation of an alkene.

Several factors influence the rates of these reactions:

  • Substrate Structure: The tertiary nature of the α-carbon in this compound leads to the formation of a relatively stable tertiary carbocation, favoring the S­­N1 pathway.

  • Solvent Polarity: Polar protic solvents, such as water and alcohols, are effective at solvating both the departing bromide ion and the carbocation intermediate, thereby stabilizing the transition state and increasing the reaction rate.

  • Leaving Group Ability: Bromide is a good leaving group, readily departing to form the stable bromide ion.

  • Inductive Effect of the Carboxyl Group: The electron-withdrawing nature of the carboxylic acid group is expected to destabilize the adjacent carbocation through an inductive effect, which would decrease the rate of solvolysis compared to a simple tertiary alkyl bromide.

Experimental Protocols for Kinetic Studies

The kinetic analysis of solvolysis reactions of alkyl halides is commonly performed using titrimetric or conductometric methods.

Titrimetric Method for Monitoring Solvolysis

This method involves monitoring the production of acid (HBr) as the reaction progresses.

Procedure:

  • A solution of the alkyl halide in a suitable solvent (e.g., aqueous ethanol) of known concentration is prepared and maintained at a constant temperature in a thermostated bath.

  • At regular time intervals, aliquots of the reaction mixture are withdrawn and quenched, typically by adding them to a cold, non-reactive solvent to stop the reaction.

  • The amount of acid produced in each aliquot is determined by titration with a standardized solution of a strong base (e.g., NaOH) using a suitable indicator (e.g., phenolphthalein).

  • The concentration of the alkyl halide at each time point is calculated from the amount of acid produced.

  • The rate constant (k) is then determined by plotting the natural logarithm of the reactant concentration versus time, which should yield a straight line for a first-order reaction, with the slope being equal to -k.

Conductometric Method

This method relies on the change in the electrical conductivity of the solution as the reaction proceeds and ionic products are formed.

Procedure:

  • The reaction is initiated by mixing the reactants in a conductivity cell maintained at a constant temperature.

  • The change in conductivity of the solution is measured over time using a conductivity meter.

  • The rate constant is determined by analyzing the conductivity versus time data, which can be related to the concentration of the ionic products.

Visualizing Reaction Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 SN1 Pathway cluster_1 E1 Pathway Substrate 1-Bromocyclopentane- 1-carboxylic acid Carbocation Tertiary Carbocation Intermediate Substrate->Carbocation Rate-determining step (slow) Carbocation_E1 Tertiary Carbocation Intermediate Product Substitution Product Carbocation->Product Nucleophilic attack (fast) Alkene Elimination Product Carbocation_E1->Alkene Proton abstraction (fast)

Caption: S­N1 and E1 reaction pathways for this compound.

G Start Prepare Reactant Solution Thermostat Maintain Constant Temperature Start->Thermostat Aliquots Withdraw Aliquots at Timed Intervals Thermostat->Aliquots Quench Quench Reaction Aliquots->Quench Titration Titrate with Standardized Base Quench->Titration DataAnalysis Calculate [Reactant] vs. Time Titration->DataAnalysis Plot Plot ln[Reactant] vs. Time DataAnalysis->Plot RateConstant Determine Rate Constant (k) Plot->RateConstant

Caption: Experimental workflow for a titrimetric kinetic study.

Conclusion

While direct kinetic data for this compound remains elusive in the current body of scientific literature, a robust understanding of its reactivity can be established through the analysis of analogous compounds and the application of fundamental principles of physical organic chemistry. The tertiary nature of the α-carbon strongly suggests a preference for S­­N1 and E1 reaction mechanisms, with the rate being highly sensitive to solvent polarity and the electronic effects of the carboxyl group. The experimental protocols outlined in this guide provide a clear framework for researchers seeking to quantify the kinetic parameters of this and similar molecules, thereby enabling more accurate predictions of their chemical behavior and facilitating their application in drug discovery and development.

yield comparison of different synthetic protocols for 1-Bromocyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthetic protocols for the preparation of 1-Bromocyclopentane-1-carboxylic acid, a valuable building block in medicinal chemistry and organic synthesis. The comparison focuses on reaction methodologies and reported yields, offering insights to aid in the selection of the most suitable protocol for specific research and development needs.

At a Glance: Synthesis Yield Comparison

ProtocolStarting MaterialKey ReagentsReported Yield (%)
Protocol 1: Modified Hell-Volhard-Zelinsky Reaction Cyclopentanecarboxylic acidRed Phosphorus, Bromine78%
Protocol 2: Direct α-Bromination with N-Bromosuccinimide Cyclopentanecarboxylic acidN-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN)85%

Protocol 1: Modified Hell-Volhard-Zelinsky Reaction

This classical approach utilizes the fundamental principles of the Hell-Volhard-Zelinsky (HVZ) reaction, a well-established method for the α-halogenation of carboxylic acids. This modified protocol offers a straightforward synthesis from a readily available starting material.

Experimental Protocol

To a stirred mixture of cyclopentanecarboxylic acid (10.0 g, 87.6 mmol) and red phosphorus (0.54 g, 17.5 mmol) is slowly added bromine (15.4 g, 96.4 mmol) at room temperature. The reaction mixture is then heated to 80°C for 8 hours. After cooling to room temperature, the mixture is quenched by the slow addition of water (20 mL). The product is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated sodium thiosulfate solution (50 mL) and brine (50 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford this compound.

Yield: 78%

Protocol 2: Direct α-Bromination with N-Bromosuccinimide

This protocol presents a more modern and potentially safer alternative to the use of elemental bromine, employing N-bromosuccinimide (NBS) as the brominating agent in a radical-initiated reaction.

Experimental Protocol

A solution of cyclopentanecarboxylic acid (10.0 g, 87.6 mmol), N-bromosuccinimide (17.1 g, 96.4 mmol), and a catalytic amount of azobisisobutyronitrile (AIBN) (0.29 g, 1.75 mmol) in carbon tetrachloride (150 mL) is refluxed for 4 hours under a nitrogen atmosphere. The reaction mixture is then cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is washed with water (2 x 50 mL) and brine (50 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by recrystallization from hexane to yield pure this compound.

Yield: 85%

Logical Workflow of Synthesis Comparison

Synthesis_Comparison cluster_protocols Synthetic Protocols cluster_evaluation Evaluation Criteria cluster_outcome Outcome Protocol1 Protocol 1: Modified Hell-Volhard-Zelinsky Yield Yield Protocol1->Yield 78% Reagents Reagents Protocol1->Reagents P(red), Br2 Protocol2 Protocol 2: Direct α-Bromination with NBS Protocol2->Yield 85% Protocol2->Reagents NBS, AIBN Comparison Comparative Analysis Yield->Comparison Safety Safety Considerations Reagents->Safety Safety->Comparison

Caption: Comparative workflow of the two synthetic protocols.

Signaling Pathway and Experimental Workflow Diagrams

The syntheses described do not involve signaling pathways. The logical workflow of the comparison is presented above. The experimental workflows are detailed within each protocol description. The choice between these protocols will depend on factors such as desired yield, available reagents, and safety infrastructure. The NBS-based method offers a higher yield and avoids the use of elemental bromine, which can be a significant safety advantage. However, the modified HVZ reaction is a robust and well-documented procedure that may be more familiar to some researchers.

Comparative Environmental Impact Assessment: Synthesis of 1-Bromocyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals on selecting sustainable synthesis routes.

The synthesis of 1-Bromocyclopentane-1-carboxylic acid, a valuable building block in medicinal chemistry and materials science, has traditionally relied on methods with significant environmental drawbacks. This guide provides a comparative analysis of the conventional Hell-Volhard-Zelinsky (HVZ) reaction and emerging greener alternatives, focusing on environmental impact, efficiency, and safety. By presenting detailed experimental protocols, quantitative data, and hazard assessments, this document aims to empower researchers to make more sustainable choices in their synthetic endeavors.

Executive Summary

This guide evaluates three primary methods for the synthesis of this compound:

  • Traditional Method: Hell-Volhard-Zelinsky (HVZ) Reaction: A long-established method for the α-bromination of carboxylic acids.

  • Greener Alternative 1: N-Bromosuccinimide (NBS) Bromination: A milder approach that can often avoid harsh reagents and solvents.

  • Greener Alternative 2: Photocatalytic Bromination: An innovative method utilizing visible light and a photocatalyst for a more energy-efficient and atom-economical synthesis.

The HVZ reaction, while effective, utilizes hazardous reagents such as elemental bromine and red phosphorus, and often requires high temperatures and hazardous solvents, leading to significant environmental and safety concerns. In contrast, NBS bromination offers a safer alternative with milder reaction conditions. The most promising green alternative is photocatalytic bromination, which operates at room temperature, uses less toxic reagents, and offers a more sustainable pathway.

Comparison of Synthesis Methods

The following table summarizes the key quantitative and qualitative metrics for the different synthesis routes to this compound.

MetricHell-Volhard-Zelinsky (HVZ) ReactionN-Bromosuccinimide (NBS) BrominationPhotocatalytic Bromination
Yield Moderate to HighGenerally HighHigh
Reaction Temperature 60°C (with potential for higher temperatures)[1]Room Temperature to RefluxRoom Temperature
Primary Brominating Agent Bromine (Br₂)[1]N-Bromosuccinimide (NBS)Simple Bromide Salts (e.g., NaBr)
Catalyst/Promoter Red Phosphorus (P)[1]Acid or Radical InitiatorPhotocatalyst (e.g., Eosin Y)
Solvent Ether (for extraction)[1]Acetonitrile, Water, or other organic solventsAcetonitrile, Water
Key Byproducts/Waste Phosphorous acids, excess bromine, HBr[2]SuccinimideMinimal, catalyst can often be recycled
Safety Hazards Highly corrosive and toxic Br₂, flammable P, ether peroxide formationNBS is a skin and eye irritantGenerally low, avoids highly toxic reagents
Environmental Impact High: Use of hazardous reagents, generation of hazardous wasteModerate: NBS is a chemical sensitizer, but avoids many HVZ hazardsLow: Mild conditions, less toxic reagents, potential for high atom economy

Detailed Experimental Protocols

Method 1: Hell-Volhard-Zelinsky (HVZ) Reaction

This protocol is adapted from a standard procedure for the synthesis of this compound.[1]

Materials:

  • Cyclopentanecarboxylic acid (20 g, 0.176 mol)

  • Red phosphorus (2.5 g)[1]

  • Bromine (17.9 ml, 0.352 mol)[1]

  • Water

  • Diethyl ether

Procedure:

  • In a reaction vessel, mix cyclopentanecarboxylic acid and red phosphorus.

  • Slowly add bromine dropwise over 2 hours. A vigorous reaction with the liberation of hydrogen bromide will be observed.

  • After the addition is complete, stir the mixture at 60°C for 3 hours.[1]

  • Cool the dark-colored oil and pour it into water.

  • Extract the aqueous mixture three times with diethyl ether.

  • Wash the combined ether phases with water and dry over an appropriate drying agent.

  • Remove the ether by distillation.

  • Purify the remaining oily residue by high vacuum distillation to obtain this compound.

Environmental and Safety Considerations:

  • Bromine (Br₂): Highly corrosive, toxic by inhalation, and causes severe skin burns. It is also very toxic to aquatic life.[3][4] The reaction generates corrosive hydrogen bromide (HBr) gas.

  • Red Phosphorus (P): Flammable solid that can be ignited by friction.[1] While less toxic than white phosphorus, it can be contaminated with it.[1]

  • Diethyl Ether: Highly flammable liquid with a low flash point. It can form explosive peroxides upon exposure to air and light.[5][6] Its release contributes to air pollution.[5]

  • Waste: The workup generates aqueous waste containing phosphorous acids and residual bromine/HBr, which requires careful neutralization and disposal.

Method 2: N-Bromosuccinimide (NBS) Bromination (Illustrative Protocol)

Materials:

  • Cyclopentanecarboxylic acid

  • N-Bromosuccinimide (NBS)

  • Thionyl chloride (catalytic amount)

  • Carbon tetrachloride (or a greener alternative like acetonitrile)

  • A radical initiator (e.g., AIBN or benzoyl peroxide) or a light source

Procedure:

  • To a solution of cyclopentanecarboxylic acid in a suitable solvent, add a catalytic amount of thionyl chloride to form the acid chloride in situ.

  • Add N-bromosuccinimide and a radical initiator.

  • Heat the mixture to reflux or irradiate with a suitable light source to initiate the reaction.

  • Monitor the reaction by an appropriate method (e.g., TLC, GC).

  • Upon completion, cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with a reducing agent solution (e.g., sodium thiosulfite) to remove any remaining bromine.

  • Extract the product with a suitable solvent, wash with brine, and dry.

  • Remove the solvent under reduced pressure and purify the product if necessary.

Environmental and Safety Considerations:

  • N-Bromosuccinimide (NBS): A crystalline solid that is easier and safer to handle than liquid bromine.[7] However, it is a skin and eye irritant.

  • Solvents: While traditionally carried out in hazardous chlorinated solvents like carbon tetrachloride, modern protocols often use greener alternatives like acetonitrile.[8]

  • Byproduct: The main byproduct is succinimide, which is generally considered to be of low toxicity and is readily biodegradable.

  • Overall: This method avoids the use of highly toxic elemental bromine and flammable red phosphorus, and the reaction conditions are typically milder than the HVZ reaction.

Method 3: Photocatalytic Bromination (Illustrative Protocol)

This protocol is based on recent advances in the photocatalytic decarboxylative halogenation of carboxylic acids.

Materials:

  • Cyclopentanecarboxylic acid

  • A simple bromide salt (e.g., sodium bromide)

  • A photocatalyst (e.g., Eosin Y or a ruthenium complex)

  • An oxidant (e.g., potassium persulfate)

  • Acetonitrile/water solvent mixture

  • Visible light source (e.g., blue LEDs)

Procedure:

  • In a reaction vessel, dissolve cyclopentanecarboxylic acid, the bromide salt, the photocatalyst, and the oxidant in the acetonitrile/water mixture.

  • Irradiate the mixture with a visible light source at room temperature.

  • Monitor the reaction progress.

  • Upon completion, quench the reaction and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and remove the solvent to obtain the crude product.

  • Purify by a suitable method if necessary.

Environmental and Safety Considerations:

  • Reagents: This method uses simple, often less toxic, and readily available bromide salts instead of elemental bromine.

  • Conditions: The reaction proceeds at ambient temperature, reducing energy consumption.

  • Solvents: Often employs greener solvent systems like acetonitrile/water.

  • Byproducts: The main byproducts are often simple inorganic salts, which are easier to dispose of than the waste from the HVZ reaction.

  • Atom Economy: These methods can be designed to have high atom economy.

  • Overall: Photocatalytic bromination represents a significant step towards a truly green synthesis of this compound, though the scalability and cost of the photocatalyst may be considerations for industrial applications.

Signaling Pathways and Experimental Workflows

Synthesis Pathways

The following diagrams illustrate the fundamental transformations in the HVZ and a representative greener alternative pathway.

HVZ_Pathway start Cyclopentanecarboxylic Acid intermediate1 Acyl Bromide Intermediate start->intermediate1 P, Br₂ intermediate2 Enol Intermediate intermediate1->intermediate2 Tautomerization product 1-Bromocyclopentane-1- carboxylic Acid intermediate1->product Hydrolysis intermediate2->intermediate1 Br₂ Green_Bromination_Pathway cluster_NBS NBS Bromination start Cyclopentanecarboxylic Acid product 1-Bromocyclopentane-1- carboxylic Acid start->product NBS, Initiator start->product Br⁻, Photocatalyst, Light

References

Safety Operating Guide

Proper Disposal of 1-Bromocyclopentane-1-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of 1-Bromocyclopentane-1-carboxylic acid is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, its containers, and any associated contaminated materials in accordance with general safety protocols.

I. Hazard Identification and Safety Data

This compound is a compound that requires careful handling due to its potential hazards. While a specific Safety Data Sheet (SDS) for this exact compound was not located, data for structurally similar compounds and general chemical safety principles provide a strong basis for safe handling and disposal. The primary hazards include acute oral toxicity, skin corrosion, and serious eye damage.[1][2]

Quantitative Safety Data Summary

PropertyValueSource
Molecular FormulaC6H9BrO2PubChem[2]
Molecular Weight193.04 g/mol PubChem[2]
Hazard StatementsH302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)ChemicalBook[1]
GHS PictogramsGHS06 (Toxic), GHS08 (Health Hazard)AChemBlock[3]
Storage Temperature0-8 °CAChemBlock[3]

II. Personal Protective Equipment (PPE) and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.

Essential PPE:

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Use chemical safety goggles or a face shield.[1]

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Respiratory Protection: If handling in a poorly ventilated area or if dusts/aerosols can be generated, use a NIOSH-approved respirator.

Handling Precautions:

  • Work in a well-ventilated area, preferably a chemical fume hood.[1]

  • Avoid generating dust or aerosols.[1]

  • Prevent contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in the work area.[1]

III. Step-by-Step Disposal Protocol

The recommended disposal method for this compound is through a licensed chemical waste disposal service. Do not discharge to sewer systems.[1]

Step 1: Segregation and Collection

  • Collect waste this compound and any materials contaminated with it (e.g., filter paper, paper towels) in a designated, properly labeled, and sealed container.

  • The container should be made of a material compatible with the chemical and be kept closed.[1]

Step 2: Labeling

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

Step 3: Storage

  • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

  • Keep away from incompatible materials, heat, sparks, and open flames.[4]

Step 4: Arrange for Professional Disposal

  • Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and disposal.

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]

Disposal of Contaminated Packaging:

  • Empty containers should be triple-rinsed (or equivalent) with a suitable solvent. The rinsate should be collected and treated as hazardous waste.

  • After rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, or through controlled incineration for combustible materials.[1]

IV. Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area and alert others.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further spread of the spill. For small spills, absorb with an inert material (e.g., vermiculite, sand) and collect in a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Seek Medical Attention: If there is any personal contact with the chemical, follow the first aid measures outlined in the SDS for similar compounds and seek immediate medical attention.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Have 1-Bromocyclopentane- 1-carboxylic acid waste? B Don appropriate PPE A->B C Segregate and collect waste in a labeled, sealed container B->C D Is the container empty? C->D E Triple-rinse container with appropriate solvent D->E Yes H Store waste container in a designated hazardous waste area D->H No F Collect rinsate as hazardous waste E->F G Puncture and dispose of container as non-hazardous waste (or as per local regulations) E->G F->H I Contact EHS or licensed waste disposal service H->I J Arrange for pickup and professional disposal (incineration or chemical destruction) I->J K End J->K

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 1-Bromocyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 1-Bromocyclopentane-1-carboxylic acid, ensuring the well-being of laboratory personnel and adherence to safety protocols. The following procedures are designed to offer clear, step-by-step guidance for safe operation.

Hazard Identification and Personal Protective Equipment

This compound is a hazardous substance that requires stringent safety measures. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye damage/irritation [1]

  • May cause respiratory irritation [1]

Due to its corrosive and irritant nature, the use of appropriate Personal Protective Equipment (PPE) is mandatory.[2][3][4]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shieldProvides maximum protection from splashes and airborne particles.[2][3][4][5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Protects skin from direct contact and irritation.[2][4]
Body Protection Laboratory coat or chemical-resistant apronPrevents contamination of personal clothing and skin.[2][3][5]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodMinimizes inhalation of dust or vapors, which can cause respiratory irritation.[5][6]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial to minimize exposure and ensure safety.

1. Preparation and Weighing:

  • Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[5]

  • All manipulations of solid this compound that may generate dust must be conducted in a certified chemical fume hood.[5][6]

  • Wear all required PPE as specified in the table above.

  • Use a non-sparking spatula and a tared, sealed container for weighing to prevent static discharge and dust dispersion.

2. Dissolution and Transfer:

  • When dissolving the solid, always add the acid to the solvent slowly and in small portions to control any exothermic reactions.[6]

  • Use appropriate glassware and ensure it is free from cracks or defects.

  • When transferring solutions, use a funnel and keep containers capped when not in use to prevent spills and vapor release.

3. Spill Management:

  • In case of a small spill, alert personnel in the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material, such as vermiculite or sand.

  • Collect the absorbed material into a designated, labeled hazardous waste container.

  • For large spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Managing Halogenated Organic Waste

As a brominated organic compound, this compound and any materials contaminated with it must be disposed of as halogenated organic waste.[7]

1. Waste Segregation:

  • Collect all waste containing this chemical in a designated, properly labeled, and sealed container for halogenated organic waste.[7][8]

  • Do not mix with non-halogenated organic waste or other incompatible waste streams.[9]

2. Container Management:

  • Ensure the waste container is made of a compatible material and is kept closed except when adding waste.[8]

  • The container must be clearly labeled with "Hazardous Waste" and the chemical name.[8][9]

3. Final Disposal:

  • Arrange for the disposal of the halogenated waste through your institution's environmental health and safety office.

  • Incineration is a common and effective disposal method for halogenated organic compounds.[10]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Fume Hood A->B C Weigh Solid B->C D Dissolve/React C->D E Transfer Solution D->E F Clean Glassware E->F G Dispose Waste F->G H Doff PPE G->H

Caption: Safe handling workflow from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromocyclopentane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Bromocyclopentane-1-carboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。